(4-methyl-1H-benzimidazol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBKEULJXVMWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588687 | |
| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191794-20-4 | |
| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol
A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this versatile core are found in numerous FDA-approved drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines. The 2- and 4-substituted benzimidazoles, in particular, are of significant interest in drug discovery, with modifications at these positions leading to potent antimicrobial, antiviral, and anticancer agents. This guide provides a comprehensive technical overview of the synthesis of a specific, valuable derivative: (4-methyl-1H-benzimidazol-2-yl)methanol.
Strategic Approach to Synthesis: The Phillips-Ladenburg Condensation
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This robust reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions.[1][2] For the synthesis of this compound, the logical precursors are 3-methyl-o-phenylenediamine (also known as 2,3-diaminotoluene) and glycolic acid.
Causality Behind Experimental Choices: A Mechanistic Perspective
Understanding the mechanism of the Phillips-Ladenburg condensation is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a series of well-defined steps:
-
Initial Amide Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3-methyl-o-phenylenediamine on the carbonyl carbon of glycolic acid. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.
-
Intramolecular Cyclization: The newly formed amide intermediate then undergoes an intramolecular cyclization. The remaining free amino group attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Dehydration and Aromatization: The tetrahedral intermediate subsequently eliminates two molecules of water to form the stable, aromatic benzimidazole ring. This dehydration step is the driving force for the reaction and is typically promoted by heating.
Experimental Protocol: Synthesis of this compound
This protocol is an adaptation of established procedures for the synthesis of similar benzimidazole derivatives and is designed to be a self-validating system for researchers.[3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-o-phenylenediamine | 122.17 | 1.22 g | 0.01 |
| Glycolic Acid | 76.05 | 0.84 g | 0.011 |
| 4 M Hydrochloric Acid | 36.46 | 10 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.22 g (0.01 mol) of 3-methyl-o-phenylenediamine in 10 mL of 4 M hydrochloric acid.
-
Addition of Glycolic Acid: To the stirred solution, add 0.84 g (0.011 mol) of glycolic acid.
-
Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).
-
Work-up and Neutralization: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will be observed.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizing the Workflow
Characterization of this compound
Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic data are predicted for this compound based on the analysis of closely related compounds.[5]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, NH), ~7.3-7.0 (m, 3H, Ar-H), ~5.5 (t, 1H, OH), ~4.7 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~154.0 (C2), ~142.0, ~134.0, ~130.0 (Ar-C), ~123.0, ~118.0, ~109.0 (Ar-CH), ~58.0 (CH₂OH), ~16.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3100-3000 (N-H stretch, Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch) |
| Mass Spectrometry (ESI+) | m/z: 163.0866 [M+H]⁺ |
Visualizing the Reaction Mechanism
Trustworthiness and Self-Validation
The described protocol is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing for the determination of the optimal reaction time. The work-up procedure, involving neutralization and extraction, is a standard and robust method for isolating the product from the reaction mixture. Finally, the purification by column chromatography, coupled with characterization by NMR, IR, and mass spectrometry, ensures the identity and purity of the final compound. For researchers new to this synthesis, it is recommended to perform a small-scale trial reaction to optimize conditions before scaling up.
Conclusion
The synthesis of this compound via the Phillips-Ladenburg condensation of 3-methyl-o-phenylenediamine and glycolic acid is a reliable and efficient method for obtaining this valuable benzimidazole derivative. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can confidently synthesize this compound for further investigation in drug discovery and development programs. The versatility of the benzimidazole scaffold ensures that derivatives such as this compound will continue to be important building blocks in the quest for novel therapeutics.
References
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- Supporting Information for "Discovery of Novel Benzimidazole-Based Inhibitors of the Menin-MLL Interaction". Royal Society of Chemistry. Accessed January 7, 2026. [Link]
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- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Accessed January 7, 2026. [Link]
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- Poddar SK, Saqueeb N, Rahman SMA. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka Univ. J. Pharm. Sci. 2016;15(1):83-87.
- Mishra A, Singh S, Singh SK. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. 2023;3(2):16-30. doi:10.54937/ace.v3i2.115
- 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Accessed January 7, 2026. [Link]
- Saini S, Mittal A, Kumar G. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. 2016;3(5):454-458.
- Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole.
- Szczesna W, Karczmarzyk Z, Kwiecień H. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallogr Sect E Struct Rep Online. 2018;74(Pt 1):54-58. doi:10.1107/S205698901701768X
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Accessed January 7, 2026. [Link]
- Al-Masoudi WA, Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Orient J Chem. 2015;31(2):1173-1178. doi:10.13005/ojc/310269
- PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Accessed January 7, 2026. [Link]
- Wu B, Liu Y, Xu Y, Zhang G, Li Y. 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 2):o390. doi:10.1107/S160053681100127X
- Benzimidazole synthesized by 2‐nitro‐4‐methyl acetanilide.1.
- Poddar SK, Saqueeb N, Rahman SMA. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Published online June 2016. Accessed January 7, 2026. [Link]
- Figure S1: Skeletal formula of the condensation reaction yielding to Poly Lactic Acid.
- PGA preparation routes: (a) by Poly-Condensation of glycolic acid, (b) by Ring-Opening Polymerization.
- Valyaev DA, Dorokhov NS, Degtyarev MO, et al. Mechanism of Alternating Poly(lactic-co-glycolic acid) Formation by Polymerization of (S)- and (R)-3-Methyl Glycolide Using an Enantiopure Aluminum Complex. ACS Catal. 2024;14(1):318-323. doi:10.
- Park K. Polylactic-Co-Glycolic Acid (PLGA). In: Biomaterials Science. Elsevier; 2020:115-116.
- Synthesis of poly(D,L-lactic acid-alt-glycolic acid) from D,L-3-methylglycolide.
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A Comprehensive Technical Guide to the Synthesis and Characterization of (4-methyl-1H-benzimidazol-2-yl)methanol
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific functionalization of the benzimidazole core is a critical strategy in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specific, promising derivative: (4-methyl-1H-benzimidazol-2-yl)methanol. The introduction of a methyl group at the 4-position and a hydroxymethyl group at the 2-position creates a molecule with distinct steric and electronic features, offering unique potential for targeted therapeutic development. For researchers and drug development professionals, a thorough and reproducible characterization of this molecule is the foundational step toward unlocking its potential.
This document provides a comprehensive, field-proven framework for the synthesis and in-depth characterization of this compound, moving beyond a simple recitation of methods to explain the causality behind each experimental choice.
Section 1: Proposed Synthesis Pathway
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[4] For the target compound, this compound, the logical precursors are 3-methylbenzene-1,2-diamine and glycolic acid. This Phillips condensation reaction involves the formation of two C-N bonds in a one-pot procedure, typically under acidic conditions to facilitate dehydration and cyclization.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Rationale: This protocol utilizes hydrochloric acid as a catalyst to protonate the carbonyl oxygen of glycolic acid, increasing its electrophilicity, and to facilitate the dehydration of the intermediate diimine, driving the cyclization to form the stable benzimidazole ring.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methylbenzene-1,2-diamine (10 mmol, 1.22 g) and glycolic acid (11 mmol, 0.84 g).
-
Acid Addition: Carefully add 25 mL of 4N hydrochloric acid to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.[4]
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases and the pH is approximately 7-8.[4]
-
Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound as a solid.[5]
Section 2: Comprehensive Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The logical workflow ensures that each analysis builds upon the last, from initial structural verification to final purity and identity confirmation.
Caption: Logical workflow for the characterization of the target compound.
Section 3: Spectroscopic & Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Rationale: DMSO-d₆ is a common solvent for benzimidazole derivatives, capable of dissolving the compound and revealing the exchangeable N-H and O-H protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment Rationale |
| ~12.5 | br s | 1H | The acidic N-H proton of the imidazole ring. The broadness is due to tautomerism and exchange.[6][7] |
| ~7.4 - 7.1 | m | 3H | Aromatic protons (H5, H6, H7). The substitution pattern prevents simple doublet/triplet formation, resulting in a complex multiplet. |
| ~5.5 | t | 1H | The hydroxyl proton (-CH₂OH ), which may appear as a triplet due to coupling with the adjacent CH₂ group. This peak will disappear upon D₂O exchange.[8] |
| ~4.8 | d | 2H | The methylene protons (-CH₂ OH), which are diastereotopic and adjacent to the hydroxyl group. They appear as a doublet due to coupling with the OH proton.[8] |
| ~2.4 | s | 3H | The three protons of the methyl group (-CH₃ ) on the aromatic ring, appearing as a sharp singlet. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Assignment Rationale |
| ~154.0 | C2: The carbon atom of the imidazole ring bonded to the hydroxymethyl group and two nitrogen atoms.[9] |
| ~142.0, ~134.0 | C3a & C7a: The two carbons at the fusion of the benzene and imidazole rings. |
| ~130.0 - 120.0 | C4, C5, C6, C7: Aromatic carbons. The signal for C4 (attached to the methyl group) would be distinct from the other three protonated carbons.[6] |
| ~58.0 | -C H₂OH: The carbon of the hydroxymethyl group.[8] |
| ~17.0 | -C H₃: The carbon of the methyl group. |
Protocol for NMR Analysis [8]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-14 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phasing and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, thereby confirming the success of the synthesis.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |
| 3400 - 3200 (broad) | O-H Stretch | The broad peak characteristic of the hydroxyl group, involved in hydrogen bonding.[10] |
| 3150 - 3000 | N-H Stretch | Characteristic of the N-H group within the imidazole ring. Often overlaps with O-H and C-H signals.[11] |
| 3050 - 3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Corresponds to the stretching of C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups. |
| ~1620 | C=N Stretch | Stretching vibration of the imine bond within the imidazole ring.[7] |
| ~1450 | Aromatic C=C Stretch | Skeletal vibrations of the aromatic ring. |
| ~1050 | C-O Stretch | Corresponds to the stretching of the primary alcohol C-O bond. |
Protocol for FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the dry, purified compound with ~100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them with expected values for the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as a definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Predicted Mass Spectrometry Data Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like benzimidazoles, typically producing the protonated molecular ion [M+H]⁺.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₀N₂O | Based on the structure of this compound. |
| Exact Mass | 162.0793 g/mol | The calculated monoisotopic mass. |
| [M+H]⁺ (HRMS-ESI) | m/z 163.0866 | The expected mass-to-charge ratio for the protonated molecule (C₉H₁₁N₂O⁺), which would be observed.[7] |
Protocol for ESI-MS Analysis [12]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected m/z value (e.g., m/z 50-500).
-
Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. For HRMS, compare the experimentally measured exact mass to the calculated value to confirm the elemental composition.
Section 4: Potential Applications and Future Directions
The characterization of this compound is not merely an academic exercise. Benzimidazole derivatives are known to possess a wide array of pharmacological activities. Specifically, derivatives with substitution at the 4-position have been investigated for their potential as bioreductive anticancer prodrugs and urease inhibitors.[6][13] Furthermore, 2-hydroxymethylbenzimidazoles serve as versatile synthetic intermediates for creating more complex molecules.[14]
A fully characterized sample of this compound can serve as a parent compound for:
-
Lead Optimization: Derivatization of the hydroxymethyl group (e.g., via esterification or etherification) to explore structure-activity relationships (SAR).[15]
-
Biological Screening: Evaluation in assays for anticancer, antimicrobial, or anti-inflammatory activity to identify novel therapeutic leads.[3][16]
-
Coordination Chemistry: Use as a ligand for the synthesis of novel metal complexes with potential catalytic or medicinal applications.
Conclusion
This guide has outlined a rigorous and logical pathway for the synthesis and comprehensive characterization of this compound. By employing a synergistic combination of synthetic chemistry and advanced analytical techniques—NMR, FT-IR, and Mass Spectrometry—researchers can achieve unambiguous structural confirmation and ensure the high purity required for subsequent studies. The detailed protocols and expert rationale provided herein are designed to empower scientists in drug discovery and chemical research to confidently synthesize and validate this promising benzimidazole derivative, paving the way for its exploration in therapeutic and materials science applications.
References
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A Comprehensive Technical Guide to the Spectroscopic Characterization of (4-methyl-1H-benzimidazol-2-yl)methanol
Abstract
This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of (4-methyl-1H-benzimidazol-2-yl)methanol. Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents due to their diverse biological activities.[1][2][3] Consequently, the unambiguous structural elucidation and purity verification of novel benzimidazole derivatives are of paramount importance in the drug discovery and development pipeline. This document outlines the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used in chemical characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data based on analogous structures with established methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.
Molecular Structure and Analytical Overview
The structural confirmation of a synthesized compound like this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity, structure, and purity.
-
Mass Spectrometry (MS) : Provides the molecular weight and, through high-resolution analysis, the elemental formula.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidates the carbon-hydrogen framework and the precise connectivity of atoms.
The following sections will detail the application of each technique to the target molecule, whose structure and atom numbering for NMR assignment are shown below.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integrals of proton (¹H) and carbon-13 (¹³C) nuclei, the complete molecular structure can be mapped out.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation. For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it effectively dissolves the sample and allows for the clear observation of the exchangeable N-H proton.[4][5]
-
Weigh Sample : Accurately weigh 5-15 mg of the purified this compound into a clean, dry vial.
-
Add Solvent : Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolve : Gently agitate or vortex the vial to ensure the sample is fully dissolved.
-
Filter : Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[4]
-
Acquire Data : Place the capped and labeled NMR tube into the spectrometer and acquire the ¹H, ¹³C, and, if necessary, 2D NMR spectra.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum provides information about the number and type of hydrogen atoms in the molecule. Based on known data for similar benzimidazole structures, the following proton signals are predicted for this compound in DMSO-d₆.[4][6][7][8]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~12.5 | br s | 1H | NH | The imidazole N-H proton is typically deshielded and appears as a broad singlet far downfield due to hydrogen bonding with the DMSO solvent and the aromatic ring current.[4] |
| ~7.4-7.1 | m | 3H | Ar-H | The three protons on the substituted benzene ring (H-5, H-6, H-7) will appear in the aromatic region. Their specific shifts and coupling patterns will depend on their position relative to the methyl group. |
| ~5.5 | t | 1H | -CH₂OH | The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group. This signal will disappear upon a D₂O exchange experiment. |
| ~4.8 | s | 2H | -CH₂ OH | The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet, shifted downfield by the adjacent electronegative oxygen atom. |
| ~2.4 | s | 3H | -CH₃ | The three protons of the methyl group on the aromatic ring are equivalent and will appear as a sharp singlet in the upfield region.[6] |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the potential for tautomerism in the benzimidazole ring, where the N-H proton can reside on either nitrogen, some pairs of aromatic carbons may become averaged and appear as a single signal.[2][5][9] However, in a polar solvent like DMSO, this exchange can be slowed, potentially allowing for the observation of all 9 unique carbon signals.[5]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~154 | C2 | The C2 carbon, situated between two nitrogen atoms, is the most deshielded carbon in the heterocyclic ring. |
| ~142-132 | C3a, C7a | The bridgehead carbons of the fused ring system. Their exact shifts can vary based on substitution and tautomeric form.[9] |
| ~138 | C4 | The carbon atom bearing the methyl substituent. |
| ~124-110 | C5, C6, C7 | The remaining carbons of the benzene ring appear in the typical aromatic region. |
| ~60 | -C H₂OH | The carbon of the hydroxymethyl group, shifted downfield by the attached oxygen. |
| ~17 | -C H₃ | The methyl carbon, appearing in the upfield aliphatic region. |
Advanced 2D NMR for Unambiguous Assignment
To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.
Caption: Workflow for structural elucidation using 2D NMR techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[11]
-
Grind Sample : In an agate mortar, finely grind 1-2 mg of the sample.
-
Mix with KBr : Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample.[12]
-
Press Pellet : Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Acquire Spectrum : Place the pellet in the spectrometer's sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first.[11]
Predicted Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.[6][13]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3150 - 3000 (broad) | N-H stretch | Imidazole (N-H) |
| 3050 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |
| ~1620 | C=N stretch | Imidazole |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is used to determine the molecular weight of a compound, which provides strong evidence for its identity.
Principle and Ionization Method
For a polar, non-volatile molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal.[14][15] ESI is well-suited for polar compounds and typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation, making it easy to determine the molecular weight.[15][16]
Caption: Simplified workflow of Electrospray Ionization Mass Spectrometry (ESI-MS).
Predicted Data and Interpretation
The primary goal of MS analysis is to confirm the molecular weight of the target compound.
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Exact Mass (Monoisotopic) | 162.0793 g/mol |
| Predicted Ion (ESI, Positive Mode) | m/z |
| Protonated Molecule [M+H]⁺ | 163.0866 |
High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the confirmation of the elemental formula by comparing the measured mass to the calculated exact mass.[6]
Integrated Analysis for Structural Confirmation
No single technique provides a complete picture. True structural verification is achieved by integrating the data from all spectroscopic methods.
Caption: Integrated workflow for spectroscopic structural confirmation.
The process is self-validating:
-
MS confirms the molecular formula is C₉H₁₀N₂O.
-
IR confirms the presence of O-H, N-H, aromatic, and aliphatic C-H groups.
-
¹H and ¹³C NMR confirm the number of unique protons and carbons, and their chemical environments (hydroxyl, methyl, aromatic, etc.).
-
2D NMR definitively connects the protons and carbons, confirming the 4-methyl substitution on the benzene ring and the hydroxymethyl group at the C2 position of the benzimidazole core.
When the data from all these experiments are consistent, the structure of this compound can be considered unambiguously confirmed.
References
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- Benchchem.
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- Northern Illinois University.
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An In-Depth Technical Guide to the ¹H NMR of (4-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the benzimidazole scaffold. As with any compound intended for pharmaceutical development, unambiguous structural elucidation is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary and indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound. It delves into the theoretical principles governing the chemical shifts and coupling constants, provides a detailed assignment of the proton signals, and outlines a robust experimental protocol for acquiring high-quality spectra. This document is intended to be a practical resource for researchers, enabling them to confidently identify and characterize this and similar benzimidazole derivatives.
Introduction to the Significance of Benzimidazole Derivatives
Benzimidazoles represent a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities include antimicrobial, antiviral, and antitumor properties. The structural integrity and purity of these derivatives are critical in the drug discovery and development pipeline. This compound, a member of this family, holds potential as a building block for novel therapeutic agents. Accurate and thorough characterization of this molecule is the foundational step in its journey from laboratory synthesis to potential clinical application. ¹H NMR spectroscopy provides the necessary resolution and information depth to confirm its chemical identity.
Predicted ¹H NMR Spectrum of this compound
Note: As of the latest literature search, a publicly available, experimentally verified ¹H NMR spectrum for this compound is not available. The following analysis is based on established principles of NMR spectroscopy and data from closely related benzimidazole structures.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring system, the methylene and hydroxyl protons of the methanol substituent, the methyl group protons, and the N-H proton of the imidazole ring. The analysis is presented for a spectrum acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives due to its excellent solubilizing properties and its ability to reveal N-H protons.
Predicted Chemical Shift Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | ~12.5 | Broad Singlet | 1H | - |
| H-7 | ~7.4 | Doublet | 1H | ~8.0 |
| H-5 | ~7.2 | Doublet | 1H | ~8.0 |
| H-6 | ~7.0 | Triplet | 1H | ~8.0 |
| -CH₂OH (hydroxyl) | ~5.5 | Triplet | 1H | ~5.5 |
| -CH₂OH (methylene) | ~4.8 | Doublet | 2H | ~5.5 |
| -CH₃ | ~2.5 | Singlet | 3H | - |
Detailed Analysis of Spectral Features
-
N-H Proton (δ ~12.5 ppm): The proton attached to the nitrogen of the imidazole ring is expected to be the most deshielded proton in the molecule. In DMSO-d₆, this proton typically appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm. This significant downfield shift is attributable to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the DMSO-d₆ solvent. The broadening of the signal is a consequence of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.
-
Aromatic Protons (δ ~7.0-7.4 ppm): The protons on the benzene ring of the benzimidazole core resonate in the aromatic region. The methyl group at the 4-position influences the electronic environment of the aromatic protons. H-7, being ortho to the electron-donating methyl group, is expected to be the most upfield of the aromatic protons. H-5 and H-6 will exhibit chemical shifts typical for benzimidazole aromatic protons. The expected splitting pattern would be a doublet for H-7, a doublet for H-5, and a triplet for H-6, arising from ortho-coupling.
-
Methanol Protons (-CH₂OH, δ ~5.5 and ~4.8 ppm): The methylene (-CH₂-) protons of the methanol substituent are diastereotopic and are expected to appear as a doublet. The hydroxyl (-OH) proton signal is predicted to be a triplet due to coupling with the adjacent methylene protons. The chemical shifts of these protons can be influenced by solvent and concentration.
-
Methyl Protons (-CH₃, δ ~2.5 ppm): The protons of the methyl group at the 4-position are expected to appear as a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.
Experimental Protocol for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR analysis.
Materials
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Small vial
-
Vortex mixer (optional)
Procedure
-
Sample Weighing: Accurately weigh 5-25 mg of the this compound into a clean, dry vial. The precise amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Mixing: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved.
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Carefully filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could degrade the quality of the NMR spectrum.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Instrument Setup and Acquisition
-
Spectrometer Preparation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Spectral Width: 0-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 for a standard ¹H spectrum. More scans may be necessary for dilute samples.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum should be phased and baseline corrected. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Visualizing the Molecular Structure and NMR Workflow
The following diagrams illustrate the molecular structure of this compound and the general workflow for its ¹H NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for ¹H NMR analysis.
Conclusion
¹H NMR spectroscopy is an exceptionally powerful technique for the structural elucidation of this compound. By understanding the predicted chemical shifts, multiplicities, and coupling constants of the various protons in the molecule, researchers can confidently verify its synthesis and purity. The provided experimental protocol offers a reliable method for obtaining high-quality spectra. This comprehensive guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the accurate and efficient characterization of this and related benzimidazole derivatives.
References
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
An In-depth Technical Guide to the Mass Spectrometry of (4-methyl-1H-benzimidazol-2-yl)methanol
Prepared for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Mass Spectrometry in the Analysis of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] (4-methyl-1H-benzimidazol-2-yl)methanol is a key heterocyclic compound, and its structural elucidation is paramount for drug discovery and development. Mass spectrometry (MS) stands as a powerful analytical technique for the unambiguous identification and characterization of such novel compounds.[3] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into its ionization and fragmentation behavior, and presenting a detailed protocol for its analysis.
Foundational Principles: Ionization and Fragmentation of Benzimidazoles
The mass spectrometric behavior of benzimidazole derivatives is influenced by the stability of the aromatic system and the nature of its substituents. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques for the analysis of these compounds.
-
Electron Ionization (EI): This hard ionization technique typically results in extensive fragmentation, providing valuable structural information. For many benzimidazole derivatives, the molecular ion peak is often observed as the base peak, indicating the stability of the ring system.[4] The fragmentation pathways are generally predictable and involve characteristic losses from the imidazole ring and its substituents.[5][6]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for confirming the molecular weight of the analyte with minimal fragmentation, typically observing the protonated molecule, [M+H]⁺.[7] This is especially beneficial when analyzing compounds in complex matrices, such as in pharmacokinetic studies.[8][9] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the protonated molecule and obtain structural information.[10][11]
Predicted Mass Spectrum and Fragmentation Pathway of this compound
Based on established fragmentation patterns of benzimidazole derivatives, we can predict the mass spectrum of this compound.[4][5][6]
Molecular Ion: The exact mass of this compound (C₉H₁₀N₂O) is 162.0793 g/mol . In an ESI mass spectrum, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 163.0871. In an EI spectrum, the molecular ion [M]⁺˙ would be observed at m/z 162.
Key Fragmentation Steps:
-
Loss of a hydrogen radical (H•): Formation of a stable cation at m/z 161.
-
Loss of the hydroxyl radical (•OH): Leading to a fragment at m/z 145.
-
Loss of formaldehyde (CH₂O): A common fragmentation for molecules containing a hydroxymethyl group, resulting in a fragment at m/z 132.
-
Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the imidazole ring, which can occur from various precursor ions.[4][6]
-
Cleavage of the exocyclic C-C bond: Loss of the •CH₂OH radical to form an ion at m/z 131.
Proposed Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation pathway of this compound.
Summary of Predicted Mass Fragments
| m/z (EI) | m/z (ESI, [M+H]⁺ fragments) | Proposed Formula | Proposed Structure/Loss |
| 162 | 163 | C₉H₁₀N₂O⁺˙ | Molecular Ion |
| 161 | 162 | C₉H₉N₂O⁺ | Loss of H• |
| 145 | 146 | C₉H₉N₂⁺ | Loss of •OH |
| 132 | 133 | C₈H₈N₂⁺˙ | Loss of CH₂O |
| 131 | 132 | C₈H₇N₂⁺ | Loss of •CH₂OH |
| 105 | 106 | C₇H₇N⁺˙ | Loss of CH₂O and HCN |
| 104 | 105 | C₇H₆N⁺ | Loss of •CH₂OH and HCN |
Experimental Protocol: A Self-Validating System
This protocol outlines a general procedure for the mass spectrometric analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 1-2 mg of the solid this compound sample.
-
Dissolution: Dissolve the sample in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.
-
Dilution: For ESI-MS, further dilute the stock solution to a concentration range of 1-10 µg/mL using the mobile phase as the diluent.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is generally suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized for the best peak shape and separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer (ESI):
-
Ionization Mode: Positive ion mode is preferred for benzimidazoles.[7]
-
Capillary Voltage: 3.0-4.5 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Scan Range: m/z 50-500.
-
For MS/MS: Isolate the precursor ion (m/z 163) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Direct Infusion or GC-MS for EI
-
For Direct Infusion:
-
Introduce the sample dissolved in a volatile solvent (e.g., methanol) directly into the ion source.
-
-
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C). The program should be optimized based on the compound's volatility.
-
Injection: Split or splitless injection.
-
-
Mass Spectrometer (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Scan Range: m/z 40-400.
-
Experimental Workflow Diagram
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An In-depth Technical Guide on the Crystal Structure of (4-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Benzimidazole Scaffolds in Drug Discovery
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This privileged scaffold is present in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[][2]. The therapeutic versatility of benzimidazoles stems from their ability to mimic other biological molecules and interact with a variety of enzymes and receptors.
The development of novel benzimidazole-based therapeutics is an active area of research. The substitution pattern on the benzimidazole ring system allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. (4-methyl-1H-benzimidazol-2-yl)methanol is a key derivative, offering multiple points for further chemical modification to explore new therapeutic avenues. A detailed understanding of its solid-state structure is crucial for predicting its behavior in biological systems and for designing next-generation drug candidates.
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the condensation of 3-methyl-o-phenylenediamine with a suitable C1 synthon, such as glycolic acid. This reaction is a well-established method for the formation of 2-substituted benzimidazoles[3].
Synthetic Protocol
A general and efficient method for the synthesis of this compound is the Phillips condensation reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-methyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).
-
Solvent and Catalyst: Add 4M hydrochloric acid as the solvent and catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic and Thermal Analysis
The synthesized compound must be thoroughly characterized to confirm its identity and purity. A combination of spectroscopic and thermal analysis techniques is employed for this purpose.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the 7-8 ppm region, a singlet for the methylene protons adjacent to the hydroxyl group, a singlet for the methyl protons, and broad singlets for the N-H and O-H protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons in the 110-140 ppm range, a signal for the methylene carbon, and a signal for the methyl carbon. |
| FT-IR | Identification of functional groups. | Broad O-H and N-H stretching bands, aromatic C-H stretching, and C=N stretching of the imidazole ring. |
| Mass Spec | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| TGA/DSC | Assessment of thermal stability and phase transitions.[4][5][6][7][8] | A distinct melting point and decomposition temperature, providing information on the compound's stability. |
Single-Crystal X-ray Diffraction: A Window into the Molecular Architecture
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[9][10][11] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's properties.
As the specific crystal structure of this compound is not publicly available, we will use the closely related and well-characterized structure of (5-fluorobenzo[d]imidazol-2-yl)methanol (1b) from the work of Shtait et al. (2020) as a representative example to illustrate the process and the insights gained from such an analysis[4].
Crystallization
The first and often most challenging step in X-ray crystallography is obtaining high-quality single crystals.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., acetonitrile, ethanol, or a mixture with toluene) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: Alternatively, place the solution in a small open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will decrease the solubility of the compound and induce crystallization.
-
Crystal Mounting: Once suitable crystals are formed, carefully select a well-formed, defect-free crystal and mount it on a goniometer head for data collection.
Data Collection and Structure Refinement
The mounted crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured at various crystal orientations.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
The collected data is then processed to solve and refine the crystal structure. This involves determining the unit cell parameters, the space group, and the positions of all atoms in the asymmetric unit.
Analysis of the Crystal Structure: Insights from a Representative Analogue
Based on the crystal structure of (5-fluorobenzo[d]imidazol-2-yl)methanol, we can infer the likely structural features of this compound.
Table 2: Crystallographic Data for (5-fluorobenzo[d]imidazol-2-yl)methanol (1b)[4]
| Parameter | Value |
| Chemical Formula | C₈H₇FN₂O |
| Formula Weight | 166.16 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1352(3) |
| b (Å) | 7.9158(3) |
| c (Å) | 8.2435(4) |
| α (°) | 64.129(2) |
| β (°) | 71.916(2) |
| γ (°) | 88.086(2) |
| Volume (ų) | 396.65(3) |
| Z | 2 |
Molecular Geometry
The benzimidazole ring system is expected to be essentially planar. The bond lengths and angles within this ring system would be consistent with a delocalized π-electron system. The hydroxymethyl group at the 2-position will have a specific conformation relative to the benzimidazole ring, which is influenced by intramolecular and intermolecular interactions.
Intermolecular Interactions and Crystal Packing
A key feature observed in the crystal structures of similar benzimidazole methanols is the formation of hydrogen-bonded dimers[4]. In the case of this compound, it is highly probable that the molecules will form centrosymmetric dimers through intermolecular hydrogen bonds between the imidazole N-H and the hydroxyl group of an adjacent molecule, and vice-versa (N-H···O and O-H···N).
Caption: Schematic of intermolecular hydrogen bonding forming a dimer.
These hydrogen-bonded dimers are then likely to pack in the crystal lattice through weaker interactions such as π-π stacking of the benzimidazole rings and van der Waals forces. The methyl group at the 4-position will influence the crystal packing by introducing steric effects and potentially participating in weak C-H···π interactions.
Implications for Drug Development
The detailed structural information obtained from X-ray crystallography is invaluable for drug development.
-
Structure-Activity Relationship (SAR): Understanding the precise three-dimensional structure allows for a more accurate interpretation of SAR data. The orientation of the hydroxymethyl and methyl groups can be correlated with biological activity.
-
Rational Drug Design: The crystal structure provides a template for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. For instance, the hydroxymethyl group can be a target for derivatization to modulate solubility and introduce new binding interactions.
-
Polymorphism: Pharmaceutical solids can exist in different crystalline forms (polymorphs), which can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.
Conclusion
References
- Shtait, S. Y., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)
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- Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
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- Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
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- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.
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- Jeseentharani, V., et al. (2010). 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2047.
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solubility of (4-methyl-1H-benzimidazol-2-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (4-methyl-1H-benzimidazol-2-yl)methanol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its solubility in various organic solvents, which dictates the feasibility of its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages established principles of physical chemistry, data from structurally analogous benzimidazole derivatives, and theoretical frameworks such as Hansen Solubility Parameters (HSP) to build a robust predictive model of its solubility profile. Furthermore, this document outlines detailed, best-practice methodologies for the experimental determination of its solubility, ensuring that researchers can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The solubility of any active pharmaceutical ingredient (API) or intermediate, such as this compound, is a critical physicochemical parameter that influences every stage of the development pipeline. Poor solubility can lead to challenges in:
-
Synthesis and Purification: Affecting reaction kinetics, product yield, and the efficiency of crystallization or chromatographic separation.
-
Formulation: Limiting the choice of delivery vehicles and impacting the bioavailability of the final drug product.
-
Biological Assays: Preventing the accurate determination of biological activity due to precipitation in assay media.
Understanding and predicting the solubility of this compound is therefore paramount for its successful application. This guide will delve into the molecular characteristics that govern its solubility and provide a predictive framework for its behavior in a range of common organic solvents.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.
Key Structural Features:
-
Benzimidazole Core: A bicyclic aromatic system containing two nitrogen atoms. This core is capable of hydrogen bonding (both as a donor and acceptor), pi-pi stacking, and dipole-dipole interactions.
-
Methanol Group (-CH₂OH): A primary alcohol group that is a strong hydrogen bond donor and acceptor, imparting polarity to the molecule.
-
Methyl Group (-CH₃): A non-polar alkyl group that contributes to van der Waals forces and can influence crystal packing.
The interplay of these features results in a molecule with both polar and non-polar characteristics, suggesting a nuanced solubility profile.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Source/Rationale |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | [1] |
| LogP | 1.36 | [1] |
| Hydrogen Bond Donor Count | 2 | [1][] |
| Hydrogen Bond Acceptor Count | 2 | [1][] |
| Topological Polar Surface Area | 48.9 Ų | [] |
The positive LogP value suggests a degree of lipophilicity, while the presence of multiple hydrogen bond donors and acceptors indicates the potential for strong interactions with polar solvents.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative descriptions like "like dissolves like," we can employ Hansen Solubility Parameters (HSP).[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[4] While the specific HSP values for this compound are not published, we can estimate them based on its structure and known values for similar compounds.
Caption: Hansen Solubility Parameter (HSP) distance calculation for predicting solubility.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl and benzimidazole N-H groups can form strong hydrogen bonds with the alcohol solvents. Benzimidazoles are generally soluble in alcohols.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with the polar benzimidazole core. DMSO is known for its excellent solvating power for a wide range of organic compounds.[5] |
| Ketones | Acetone | Moderate | Acetone's polarity allows for favorable interactions, though likely less effective than DMSO or alcohols. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF has some polarity but is a weaker hydrogen bond acceptor than the aforementioned solvents. |
| Chlorinated | Dichloromethane (DCM) | Low | The solubility of benzimidazoles in chloroalkanes is generally very low.[6][7] |
| Non-Polar | Toluene, Hexane | Very Low | The overall polarity of the molecule and its strong hydrogen bonding capabilities make it incompatible with non-polar solvents. |
Experimental Determination of Solubility: A Standard Protocol
To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard.[5] This method measures the concentration of a solute in a saturated solution at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[5]
-
Solvent Addition: Add a known volume of each organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C and 37°C to simulate room temperature and physiological conditions). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5] It is advisable to perform a time-to-equilibrium study by measuring the concentration at various time points until it remains constant.
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[5]
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent.
-
Dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and standard solutions using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
-
Calculation: Calculate the solubility in desired units (e.g., mg/mL or mol/L) from the measured concentration and the dilution factor.
Caption: Experimental workflow for the shake-flask solubility determination method.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound and the organic solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile organic solvents.[8]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and each solvent for specific handling, storage, and disposal information.[8][9][10]
-
Incompatible Materials: Benzimidazoles may be incompatible with strong oxidizing agents.[11]
Conclusion
The experimental protocols detailed in this guide provide a clear and reliable pathway for researchers to determine the precise solubility of this compound, generating the critical data needed to advance its application in drug development and materials science.
References
- Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data.
- Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane,... ResearchGate.
- Hansen solubility parameters and boiling points of polybenzimidazole and solvents. ResearchGate.
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An In-depth Technical Guide to the Physical Properties of (4-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-methyl-1H-benzimidazol-2-yl)methanol in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications. Within this important class of compounds, this compound emerges as a molecule of significant interest. The strategic placement of a methyl group on the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring provides key points for molecular modification and interaction. A thorough understanding of its physical properties is paramount for its development as a potential therapeutic agent, influencing everything from synthesis and purification to formulation and bioavailability.
This technical guide provides a comprehensive overview of the physical properties of this compound, including its predicted physicochemical parameters and expected spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related benzimidazole derivatives and established scientific principles to provide a robust predictive analysis. Furthermore, detailed experimental protocols for the determination of these properties are presented, offering a practical framework for researchers in the field.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems. The following table summarizes the key predicted physical properties for this compound. It is important to note that these values are computationally predicted and await experimental verification.
| Property | Predicted Value | Unit | Source |
| Molecular Formula | C₉H₁₀N₂O | - | - |
| Molecular Weight | 162.19 | g/mol | [1] |
| Boiling Point | 416.335 | °C at 760 mmHg | [1] |
| Density | 1.296 | g/cm³ | [1] |
| pKa | 12.02 ± 0.30 | - | [2] |
| LogP | 1.36360 | - | [1] |
Causality Behind the Properties:
The predicted high boiling point is indicative of strong intermolecular forces, likely due to hydrogen bonding capabilities of the alcohol and the N-H group of the imidazole ring, as well as dipole-dipole interactions of the heterocyclic system. The density, greater than that of water, is typical for aromatic and heterocyclic compounds of this size. The predicted pKa suggests that the N-H proton of the imidazole ring is weakly acidic. The LogP value indicates a moderate lipophilicity, suggesting the compound may have a reasonable balance between aqueous solubility and membrane permeability, a desirable characteristic for drug candidates.
Experimental Determination of Physical Properties: Methodologies and Rationale
To provide a framework for the empirical validation of the predicted properties, this section details the standard experimental protocols for determining the melting point and solubility of this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[3][4]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[5]
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Rationale for Procedural Choices:
-
Fine Powdering: Ensures uniform heat distribution throughout the sample.
-
Small Sample Size: Allows for rapid and uniform heating.
-
Slow Heating Rate: Crucial for accurate determination of the melting range. Rapid heating can lead to a falsely broad or elevated melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter that influences a drug's absorption and distribution. The "like dissolves like" principle is a fundamental guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]
Experimental Protocol: Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, ethanol, methanol, acetone, and ethyl acetate.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a syringe filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.
Rationale for Procedural Choices:
-
Excess Solid: Ensures that the solution becomes saturated.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
-
Equilibration Time: Allows the system to reach a state of dynamic equilibrium between the dissolved and undissolved solute.
-
Filtration: Removes any undissolved microparticles that could interfere with the quantification step.
Caption: Workflow for Solubility Determination.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. This section provides the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound, based on the analysis of its structural features and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~7.3-7.0 | m | 3H | Ar-H |
| ~5.5 | t | 1H | -OH |
| ~4.7 | d | 2H | -CH₂- |
| ~2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=N (C2) |
| ~140-130 | Ar-C (quaternary) |
| ~125-110 | Ar-C-H |
| ~58 | -CH₂OH |
| ~17 | -CH₃ |
Rationale for Predicted Shifts:
The predicted chemical shifts are based on the expected electronic environment of each proton and carbon atom. The aromatic protons and carbons are expected in their typical downfield region. The N-H proton is predicted to be a broad singlet due to quadrupole broadening and exchange. The benzylic protons of the -CH₂OH group are expected to be diastereotopic and may appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself is expected to be a triplet. The methyl group protons are predicted to be a sharp singlet in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H and N-H stretching |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching |
| ~1620-1600 | Medium to Strong | C=N stretching |
| ~1450-1400 | Medium | Aromatic C=C stretching |
| ~1050-1000 | Strong | C-O stretching |
Rationale for Predicted Absorptions:
The broad absorption in the high-frequency region is characteristic of the O-H and N-H stretching vibrations, broadened by hydrogen bonding. The peaks in the 3100-2850 cm⁻¹ region correspond to the stretching of aromatic and aliphatic C-H bonds. The C=N stretch of the imidazole ring is expected to appear in the 1620-1600 cm⁻¹ region. The strong absorption around 1050-1000 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.
Conclusion: A Foundation for Further Research
This technical guide provides a detailed predictive overview of the physical properties of this compound, a compound of considerable interest in drug discovery. While direct experimental data is currently limited, the predicted physicochemical parameters and spectroscopic data presented herein offer a solid foundation for researchers. The provided experimental protocols are designed to be robust and reliable, enabling the empirical validation of these properties. A thorough characterization of the physical properties of this compound is a critical step in unlocking its full therapeutic potential.
References
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biological activity of (4-methyl-1H-benzimidazol-2-yl)methanol
An In-Depth Technical Guide to the Biological Activity of (4-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the biological activities of a specific derivative, this compound. We will delve into its synthesis, evaluate its antioxidant, cytotoxic, and antimicrobial properties, and discuss potential mechanisms of action based on the broader understanding of the benzimidazole class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings.[1] This bicyclic system is structurally similar to naturally occurring purines, which allows benzimidazole derivatives to readily interact with various biopolymers within living systems.[2] The versatility of the benzimidazole scaffold has led to the development of a wide array of drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents.[3][4] The functionalization at different positions of the benzimidazole ring system allows for the fine-tuning of their biological and physicochemical properties, making it a highly attractive pharmacophore in drug design.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of a substituted o-phenylenediamine with a suitable carboxylic acid. A common and effective method involves the reaction of 3-methyl-benzene-1,2-diamine with glycolic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-methyl-benzene-1,2-diamine
-
Glycolic acid
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, combine 3-methyl-benzene-1,2-diamine (1 equivalent) and glycolic acid (1.2 equivalents) in 4M HCl.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% NaOH solution until a precipitate forms.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis workflow for this compound.
Biological Activities of this compound
A study by Poddar et al. (2016) provides a direct comparison of the biological activities of this compound and its precursor, 2-methyl-1H-benzimidazole.[5] The key findings from this study are summarized in the following sections.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The compound displayed mild antioxidant activity.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | IC₅₀ (µg/mL) |
| This compound | 400.42[5] |
| 2-methyl-1H-benzimidazole | 144.84[5] |
| Butylated Hydroxytoluene (BHT) (Standard) | 51.56[5] |
A lower IC₅₀ value indicates greater antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or standard to the wells.
-
A control well should contain DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.
Cytotoxic Activity
The cytotoxic potential was assessed using the brine shrimp lethality bioassay, a simple and rapid method for preliminary screening of cytotoxicity. This compound did not show significant cytotoxic activity in this assay.
Table 2: Cytotoxic Activity against Brine Shrimp
| Compound | LC₅₀ (µg/mL) |
| This compound | Not reported to be significant[5] |
| 2-methyl-1H-benzimidazole | 0.42[5] |
| Vincristine Sulphate (Standard) | 0.544[5] |
A lower LC₅₀ value indicates greater cytotoxicity.
Materials:
-
Brine shrimp eggs (Artemia salina)
-
Sea salt
-
Distilled water
-
Test compound
-
Vials or small beakers
-
Pipettes
-
Light source
-
Magnifying glass
Procedure:
-
Hatch the brine shrimp eggs in artificial seawater (prepared by dissolving sea salt in distilled water) for 48 hours under constant illumination and aeration.
-
Prepare different concentrations of the test compound in seawater.
-
Transfer a specific number of nauplii (larvae), typically 10-15, into vials containing the test solutions.
-
A control vial should contain seawater and the same number of nauplii.
-
Incubate the vials for 24 hours under illumination.
-
After 24 hours, count the number of surviving nauplii in each vial using a magnifying glass.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC₅₀ value, which is the concentration of the sample that causes 50% mortality of the brine shrimp nauplii.
Antimicrobial Activity
The antimicrobial activity was evaluated using the disc diffusion method against a panel of Gram-positive and Gram-negative bacteria. This compound did not exhibit any antimicrobial activity in this assay.[5] In contrast, 2-methyl-1H-benzimidazole showed weak antimicrobial activity.[5]
Table 3: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | Gram-positive Bacteria | Gram-negative Bacteria |
| This compound | No activity[5] | No activity[5] |
| 2-methyl-1H-benzimidazole | 7-8 mm[5] | 7-8 mm[5] |
| Ciprofloxacin (Standard) | 41-45 mm[5] | 41-45 mm[5] |
Materials:
-
Bacterial strains (Gram-positive and Gram-negative)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Test compound solution
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a specific turbidity (e.g., 0.5 McFarland standard).
-
Evenly spread the bacterial suspension onto the surface of a nutrient agar plate using a sterile swab.
-
Impregnate sterile filter paper discs with a known concentration of the test compound, standard antibiotic, and solvent control.
-
Aseptically place the discs on the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Potential Mechanisms of Action
While specific mechanistic studies for this compound are not extensively available, the biological activities of benzimidazole derivatives are generally attributed to several mechanisms of action. These can serve as a basis for hypothesizing its potential cellular interactions.
-
Inhibition of Microtubule Polymerization: A primary mechanism for the anthelmintic and anticancer activity of many benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin.[6] This disrupts cell division, leading to cell cycle arrest and apoptosis.[6][7]
-
Enzyme Inhibition: Benzimidazole derivatives can inhibit various enzymes. For example, they are known to inhibit cyclooxygenase (COX), which is involved in the inflammatory response, and mitochondrial fumarate reductase in helminths.[6][]
-
Interaction with DNA: Some benzimidazole compounds can interact with DNA, for instance, by stabilizing G-quadruplex structures, which can suppress the activity of telomerase, an enzyme crucial for cancer cell immortality.[9]
-
Coordination with Metal Ions: The nitrogen atoms in the imidazole ring can form coordination bonds with metal ions in proteins and enzymes, thereby inhibiting their function.[]
Caption: Potential mechanisms of action for benzimidazole derivatives.
Structure-Activity Relationship (SAR) Insights
A preliminary SAR analysis can be drawn from the comparative data between this compound and 2-methyl-1H-benzimidazole. The presence of a hydroxymethyl group at the 2-position in this compound, as opposed to a methyl group in 2-methyl-1H-benzimidazole, appears to significantly reduce its antioxidant, cytotoxic, and antimicrobial activities.[1][5] This suggests that the electronic and steric properties of the substituent at the 2-position of the benzimidazole scaffold play a crucial role in determining its biological profile.[1] The methyl group, being more lipophilic, might facilitate better membrane permeability or interaction with the active site of a target protein compared to the more polar hydroxymethyl group.
Future Directions
The available data on this compound is still limited. Future research should focus on:
-
Broader Biological Screening: Evaluating its activity against a wider range of cancer cell lines, microbial strains, and viral targets.
-
Mechanistic Studies: Investigating its specific molecular targets and pathways of action.
-
Analogue Synthesis and SAR Studies: Synthesizing and testing a library of related compounds to build a more comprehensive SAR profile and optimize for specific biological activities.
-
In Vivo Studies: If promising in vitro activity is identified, progressing to in vivo studies in animal models to assess efficacy and safety.
Conclusion
This compound is a benzimidazole derivative with currently reported mild antioxidant activity and insignificant cytotoxic and antimicrobial properties.[5] However, the broader family of benzimidazoles exhibits a vast and potent range of biological activities.[3] The study of this specific compound, particularly in comparison to its more active precursor, provides valuable insights into the structure-activity relationships of this important class of molecules. Further investigation and derivatization of the this compound scaffold may yet unlock its therapeutic potential.
References
- Anthelmintics Benzimidazole deriv
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PubMed Central.
- Pharmacological Activities of Benzimidazole Deriv
- Mechanism of action of benzimidazole derivatives as Anticancer agent. (2024).
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences.
- Synthesis and antimicrobial activity of novel substituted 4-[3-(1H-benzimidazol-2-yl). (2017).
- Comparative analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) with other inhibitors. Benchchem.
- Synthesis and Anticancer Potential of New Benzimidazole Theranostic. (2024).
- Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (2021).
- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
- Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds: Applic
- SYNTHESIS AND STUDY OF ANTITUMOR ACTIVITY OF SOME NEW 2-(4-METHOXYBENZYL)-1H-BENZIMIDAZOLE DERIVATIVES BEARING TRIAZOLE, OXADIA. Marmara Pharmaceutical Journal.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2013). International Journal of Research and Pharmaceutical Chemistry.
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. (2020). PubMed Central.
- Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. (2021).
- Synthesis and antimicrobial activity of novel substituted 4-[3-(1H-benzimidazol-2-yl)-4-hydroxybenzyl]. (2017).
- A green synthesis of benzimidazoles. (2013). Indian Journal of Chemistry.
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2019). MDPI.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016).
- Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. (2015). University of Otago.
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A Technical Guide to the Potential Therapeutic Targets of (4-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1] (4-methyl-1H-benzimidazol-2-yl)methanol, a specific derivative of this class, is structurally related to highly successful commercial drugs, suggesting significant, albeit largely unexplored, therapeutic potential. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound. Grounded in its structural analogy to proton pump inhibitors (PPIs), this document establishes the gastric H+/K+ ATPase as its primary hypothetical target. Furthermore, it explores prominent secondary targets associated with the broader benzimidazole class, including tubulin and protein kinases. This guide is designed to serve as a foundational resource, offering detailed, field-proven experimental protocols for target validation and characterization, complete with data interpretation guidelines and workflow visualizations to empower researchers in their drug discovery efforts.
Introduction: The Benzimidazole Scaffold and this compound
The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged scaffold" because its structure is adept at interacting with a multitude of biological targets.[2][3] This versatility has led to the development of drugs spanning various therapeutic areas, including anti-ulcer, anticancer, and antimicrobial agents.[1][4]
The subject of this guide, this compound (also known as 2-Hydroxymethyl-4-methylbenzimidazole), is a specific, functionalized benzimidazole. While direct pharmacological studies on this particular molecule are limited, its core structure is notably a key fragment and synthetic precursor to the blockbuster class of drugs known as proton pump inhibitors (PPIs), such as Omeprazole. This strong structural relationship provides a logical and scientifically rigorous starting point for identifying its most probable therapeutic target.
This guide will first dissect the well-established mechanism of the primary target for PPIs, the H+/K+ ATPase, and detail the experimental workflows required to validate the activity of this compound against it. Subsequently, it will broaden the scope to explore other high-value targets frequently modulated by benzimidazole derivatives, providing a comprehensive roadmap for a thorough investigation of its therapeutic potential.
Primary Potential Target: The Gastric H+/K+ ATPase (Proton Pump)
The gastric hydrogen-potassium ATPase (H+/K+ ATPase) is the enzyme directly responsible for secreting H+ ions into the gastric lumen, the final and rate-limiting step in acid production.[5] Its critical role makes it an ideal target for profound acid suppression, which is essential for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[6][7]
Mechanism of Action: Irreversible Inhibition
Benzimidazole-based PPIs are prodrugs, meaning they are administered in an inactive form.[6][8] Upon reaching the highly acidic secretory canaliculi of the stomach's parietal cells, they undergo a rapid, acid-catalyzed molecular rearrangement.[8][9] This transformation converts the benzimidazole into a reactive tetracyclic sulfenamide. This activated intermediate then forms a permanent, covalent disulfide bond with specific cysteine residues on the extracellular domain of the H+/K+ ATPase.[9] This irreversible binding permanently inactivates the enzyme molecule.[5][8] Acid secretion can only resume after the cell synthesizes new H+/K+ ATPase pumps, a process that can take 24-72 hours, explaining the prolonged duration of action for PPIs despite their short plasma half-life.[6][8]
Given that this compound shares the core benzimidazole scaffold necessary for this transformation, the H+/K+ ATPase stands as its most logical and primary potential therapeutic target.
Visualization: PPI Activation and Target Binding
The following diagram illustrates the acid-catalyzed activation of a benzimidazole prodrug and its subsequent covalent inhibition of the H+/K+ ATPase pump.
Caption: Mechanism of H+/K+ ATPase inhibition by an activated benzimidazole compound.
Experimental Validation of H+/K+ ATPase Inhibition
To empirically determine if this compound targets the H+/K+ ATPase, a direct, in vitro enzyme inhibition assay is the gold standard.
Protocol: In Vitro H+/K+ ATPase Activity Assay
This protocol measures the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A reduction in Pi indicates enzyme inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified H+/K+ ATPase.
Materials:
-
Gastric vesicles enriched with H+/K+ ATPase (prepared from sheep or goat gastric mucosa).[10][11]
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Omeprazole.
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4.
-
Reaction Buffer: Assay buffer containing 2 mM MgCl₂.
-
Substrate: 2 mM ATP Tris salt.
-
Stop Solution: 10% (v/v) ice-cold Trichloroacetic Acid (TCA).
-
Phosphate Detection Reagent (e.g., Baginski method or commercial kit).[12]
-
96-well microplate and spectrophotometer.
Methodology:
-
Enzyme Preparation: Thaw the H+/K+ ATPase-enriched gastric vesicles on ice. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the vesicles in Assay Buffer to a working concentration (e.g., 10 µg of membrane protein per reaction).[10]
-
Compound Preparation: Prepare a serial dilution of the test compound and Omeprazole in DMSO, then dilute further in Reaction Buffer to achieve final assay concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO in Reaction Buffer).
-
Pre-incubation (Acid Activation): To simulate the acidic environment required for prodrug activation, pre-incubate the diluted compounds with the enzyme preparation at 37°C for 20-30 minutes.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Pre-incubated enzyme/compound mix.
-
Reaction Buffer to make up the volume.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 2 mM ATP Tris salt to each well. The final reaction volume should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[10]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold 10% TCA to each well.[10]
-
Phosphate Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate. Add the phosphate detection reagent according to the manufacturer's instructions and measure the absorbance at the specified wavelength (e.g., 400-660 nm).[10][13]
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation: This assay directly measures the compound's effect on the isolated target enzyme, providing a direct link between the compound and its biochemical activity. The inclusion of Omeprazole as a positive control validates the assay's performance, while the vehicle control establishes the baseline enzyme activity. A dose-dependent inhibition curve provides strong evidence of a specific interaction.
Visualization: Workflow for H+/K+ ATPase Inhibition Assay
Caption: Experimental workflow for the in vitro H+/K+ ATPase inhibition assay.
Secondary & Exploratory Potential Targets
The structural promiscuity of the benzimidazole scaffold allows it to interact with a range of other important therapeutic targets.[14] Should this compound show weak activity against the proton pump, or to explore its polypharmacology, the following targets represent high-priority secondary investigation pathways.
Tubulin and Microtubule Dynamics
Mechanism: Many benzimidazole derivatives, most notably the anthelmintic drugs albendazole and mebendazole, function by inhibiting the polymerization of tubulin into microtubules.[2][15] Microtubules are critical components of the cytoskeleton, essential for cell division (mitotic spindle formation), intracellular transport, and cell shape maintenance.[16] By binding to the colchicine-binding site on β-tubulin, these compounds prevent polymerization, leading to mitotic arrest and apoptosis, an effective strategy in cancer therapy.[2][15]
Relevance: Given the established precedent, this compound could possess antimitotic and anticancer properties by targeting tubulin.
Protein Kinases
Mechanism: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The benzimidazole core is a common scaffold in the design of kinase inhibitors, often acting as a "hinge-binding" motif that competes with ATP for the enzyme's active site.[17][18][19] Derivatives have been developed to target a wide range of kinases, including receptor tyrosine kinases like VEGFR-2 and EGFR, which are critical for tumor angiogenesis and growth.[20][21]
Relevance: The compound could act as a single or multi-target kinase inhibitor, offering potential applications in oncology and immunology.[17][18]
Experimental Workflow for Secondary Target Validation
A tiered screening approach is efficient for exploring secondary targets.
Protocol: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.
Objective: To determine if the test compound inhibits or enhances tubulin polymerization.
Materials:
-
Purified Tubulin (>99%, e.g., porcine or bovine brain).[22][23]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[23]
-
GTP solution (10 mM).
-
Fluorescent Reporter (e.g., DAPI, which fluoresces upon incorporation into microtubules).[23]
-
Positive Controls: Paclitaxel (stabilizer/enhancer), Nocodazole or Vinblastine (destabilizer/inhibitor).[16][22]
-
96-well, non-binding, black microplate.
-
Fluorescence plate reader with temperature control (37°C).
Methodology:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP and the fluorescent reporter.[16][23]
-
Compound Plating: Add 5 µL of 10x concentrated test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.
-
Initiate Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction. The final volume will be 50 µL.[16]
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
A normal polymerization curve is sigmoidal, showing nucleation, growth, and plateau phases.[16]
-
Inhibitors (like Nocodazole) will decrease the maximum fluorescence (Vmax) and the slope of the growth phase.
-
Enhancers (like Paclitaxel) will increase the Vmax and may eliminate the initial lag (nucleation) phase.[22]
-
Calculate IC50 (for inhibitors) or EC50 (for enhancers) values from dose-response curves.
-
Causality and Self-Validation: This biochemical assay provides definitive evidence of a direct interaction between the compound and tubulin. The opposing effects of the positive controls (Paclitaxel and Nocodazole) confirm that the assay can robustly detect both inhibition and stabilization of microtubule dynamics.
Visualization: High-Level Target Deconvolution Workflow
Caption: A strategic workflow for identifying and validating therapeutic targets.
Summary and Future Directions
The structural architecture of this compound strongly suggests that the gastric H+/K+ ATPase is its primary potential therapeutic target. The experimental protocols outlined in this guide provide a clear path to validating this hypothesis. However, the well-documented pharmacological diversity of the benzimidazole scaffold makes a broader investigation not only prudent but necessary for unlocking the compound's full potential.[1][14]
Future research should prioritize:
-
Primary Target Validation: Executing the in vitro H+/K+ ATPase assay to obtain a definitive IC50 value.
-
Broad Spectrum Screening: If the primary target activity is weak or to explore polypharmacology, conducting anti-proliferative screens across diverse cancer cell lines.
-
Secondary Target Deconvolution: Based on phenotypic results, proceeding to specific biochemical assays for high-priority secondary targets like tubulin and a broad panel of protein kinases .
A thorough, systematic evaluation using the workflows described herein will provide a comprehensive understanding of the molecular targets of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- Wikipedia. (n.d.). Proton-pump inhibitor.
- Dr.Oracle. (2025, October 5). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?.
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A Technical Guide to the Discovery and History of Benzimidazole Derivatives
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2] Its journey from a laboratory curiosity to a privileged structure in numerous FDA-approved drugs is a testament to its remarkable chemical versatility and broad pharmacological significance.[3] This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of benzimidazole derivatives. It delves into the seminal synthetic methodologies, chronicles the evolution of their therapeutic applications, and elucidates the mechanisms of action that underpin their diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into this pivotal class of heterocyclic compounds.
Genesis of a Privileged Scaffold: Discovery and Early Synthesis
The story of benzimidazole begins in the late 19th century. In 1872, Hoebrecker reported the first synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-1H-benzo[d]imidazole.[2][4][5][6] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide followed by a ring-closure reaction.[4][5] This initial synthesis, while foundational, set the stage for more general and efficient methods to access this versatile heterocyclic system.
A significant advancement came with the development of the Phillips-Ladenburg synthesis . This condensation reaction between an o-phenylenediamine and a carboxylic acid, typically in the presence of a strong acid like hydrochloric acid, became a cornerstone for the preparation of a wide array of 2-substituted benzimidazoles.[7][8][9][10] The reaction proceeds through the formation of a diamide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the benzimidazole core.[7] While effective, this classical method often required harsh reaction conditions, including high temperatures.[11]
Another classical approach, the Weidenhagen reaction , utilizes the condensation of o-phenylenediamines with aldehydes or ketones.[9][10][11] This method also proved valuable for accessing diverse benzimidazole derivatives. Over the decades, numerous modifications and novel synthetic strategies have been developed to improve yields, broaden the substrate scope, and employ milder reaction conditions, including the use of various catalysts and green chemistry approaches.[2][10][12][13]
Timeline of Key Discoveries
| Year | Discovery/Milestone | Significance |
| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker.[2][4][5][6] | Marks the beginning of benzimidazole chemistry. |
| 1944 | Woolley and colleagues publish on the antibacterial properties of benzimidazoles.[14] | First report of the biological activity of this class of compounds. |
| 1950s | Discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a key component of Vitamin B12.[15][16] | Highlights the natural occurrence and biological importance of the benzimidazole scaffold. |
| 1961 | Introduction of Thiabendazole as the first benzimidazole anthelmintic agent.[14] | Ushers in the era of benzimidazoles as potent anti-parasitic drugs. |
| 1960s | Discovery of benzimidazole derivatives as proton pump inhibitors.[14] | Paves the way for a new class of drugs for acid-related gastrointestinal disorders. |
| 1971 | Mebendazole discovered by Janssen Pharmaceutica.[14] | A widely used anthelmintic drug. |
| 1975 | Albendazole invented by researchers at SmithKline Corporation.[14] | Another critical broad-spectrum anthelmintic. |
Synthetic Methodologies: The Phillips-Ladenburg Condensation
The Phillips-Ladenburg synthesis remains a fundamental and widely practiced method for constructing the benzimidazole core. Its enduring relevance lies in its straightforwardness and the ready availability of the starting materials.
Experimental Protocol: Synthesis of 2-Methylbenzimidazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-methylbenzimidazole via the Phillips-Ladenburg condensation of o-phenylenediamine and acetic acid.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 60 mL of 4M hydrochloric acid. To this solution, add 6.0 g (0.1 mol) of glacial acetic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours.
-
Neutralization and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution while stirring. Monitor the pH with pH paper until it is neutral to slightly alkaline. The product will precipitate out of the solution.
-
Isolation and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with several portions of cold water to remove any inorganic impurities.
-
Recrystallization: Transfer the crude product to a beaker and recrystallize from hot water or a dilute ethanol-water mixture. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtration.
-
Drying and Characterization: Allow the purified crystals to dry completely. Determine the melting point and characterize the product using appropriate spectroscopic methods (e.g., IR, NMR).
Reaction Mechanism Diagram
Caption: Mechanism of the Phillips-Ladenburg Synthesis.
A Spectrum of Biological Activities: From Parasites to Proton Pumps
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][14][17][18] This has led to the development of benzimidazole-containing drugs with diverse therapeutic applications.[16][18][19][20][21][22][23][24][25]
Anthelmintic Agents
The discovery of thiabendazole in 1961 marked a turning point in the treatment of parasitic worm infections.[14] Since then, a host of benzimidazole anthelmintics, including albendazole, mebendazole, and fenbendazole, have been developed.[1][14][22] These drugs exhibit broad-spectrum activity against nematodes, cestodes, and trematodes.
Mechanism of Action: Benzimidazole anthelmintics primarily exert their effect by binding to β-tubulin, a protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient uptake. The disruption of microtubule formation ultimately leads to the death of the parasite.
Proton Pump Inhibitors (PPIs)
Benzimidazole derivatives are the chemical foundation for the highly successful class of drugs known as proton pump inhibitors (PPIs). These include well-known medications such as omeprazole, lansoprazole, and pantoprazole.[1][14] PPIs are widely used to treat acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.
Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the parietal cells in the stomach lining. The activated form of the drug then covalently binds to the H+/K+-ATPase (proton pump), an enzyme responsible for secreting acid into the stomach. This irreversible inhibition of the proton pump effectively reduces gastric acid secretion.
Anticancer Activity
More recently, the benzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[18][23] Several benzimidazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and disruption of angiogenesis.
Other Therapeutic Areas
The versatility of the benzimidazole core has led to its exploration in a multitude of other therapeutic areas, including:
-
Antiviral: Certain benzimidazole derivatives have shown activity against a range of viruses, including HIV and human cytomegalovirus.[16][22]
-
Antihistaminic: Drugs like astemizole contain a benzimidazole moiety and are used to treat allergic conditions.[1][14]
-
Antihypertensive: Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure, features a benzimidazole structure.[1][14]
-
Antifungal: Some benzimidazole derivatives exhibit antifungal properties.[19]
Signaling Pathway Diagram: Anthelmintic Action
Caption: Mechanism of action of benzimidazole anthelmintics.
Conclusion and Future Perspectives
From its humble beginnings in the 19th century, the benzimidazole scaffold has evolved into a cornerstone of modern medicinal chemistry. Its rich history is intertwined with major breakthroughs in the treatment of parasitic diseases and acid-related gastrointestinal disorders. The continued exploration of this versatile heterocyclic system promises to yield new therapeutic agents for a wide range of diseases, including cancer and viral infections. The ease of synthesis, coupled with the ability to readily modify the core structure, ensures that benzimidazole derivatives will remain a fertile ground for drug discovery and development for years to come.
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An In-Depth Technical Guide on the Core Mechanism of Action of Benzimidazole Compounds
Abstract
Benzimidazole-based compounds represent a versatile class of heterocyclic agents with a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties.[1][2] This technical guide provides a comprehensive exploration of the core mechanism of action of benzimidazole derivatives, primarily focusing on their well-established role as inhibitors of tubulin polymerization.[3][4][5] We will delve into the molecular interactions with β-tubulin, the resulting disruption of microtubule-dependent cellular processes, and the structural basis for their selective toxicity. Furthermore, this guide will address secondary mechanisms of action, the molecular basis of resistance, and provide detailed protocols for key experimental assays used to investigate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of benzimidazole pharmacology.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of numerous therapeutic agents.[1][4] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[6] While the applications of benzimidazoles are extensive, their most profound and well-characterized mechanism of action lies in the disruption of microtubule dynamics, a process fundamental to the life of eukaryotic cells.[7][8] This guide will dissect this primary mechanism, providing the foundational knowledge required for the rational design and development of next-generation benzimidazole-based therapeutics.
The Primary Mechanism of Action: Inhibition of Tubulin Polymerization
The principal molecular target of most anthelmintic, antifungal, and a significant number of anticancer benzimidazoles is β-tubulin, a subunit of the tubulin heterodimer which polymerizes to form microtubules.[3][5]
The Critical Role of Microtubules
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the eukaryotic cytoskeleton.[7][9] They play a pivotal role in a multitude of cellular processes, including:
-
Cell Division: Formation of the mitotic spindle for chromosome segregation.[10]
-
Intracellular Transport: Serving as tracks for motor proteins to transport vesicles, organelles, and other cellular components.[8]
-
Maintenance of Cell Shape and Motility: Providing structural support and facilitating cell movement.[7][8]
The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is crucial for their function.[9] Disruption of this delicate equilibrium can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).[10][11]
Benzimidazole Binding to β-Tubulin
Benzimidazole compounds exert their effect by binding with high affinity to a specific site on the β-tubulin subunit.[3][4] This binding event physically obstructs the addition of tubulin dimers to the growing end of the microtubule, thereby inhibiting polymerization.[5][12]
Key aspects of this interaction include:
-
Selective Toxicity: Benzimidazoles exhibit a significantly higher binding affinity for parasite and fungal β-tubulin compared to their mammalian counterparts.[3][7] This selectivity is attributed to differences in the amino acid sequences at the binding site and a much slower dissociation rate from parasite tubulin, which forms the basis of their therapeutic window and relatively low host toxicity.[3][7]
-
The Colchicine Binding Domain: While not binding to the exact same site as colchicine, the benzimidazole binding site is located near the colchicine domain on β-tubulin.[13] This region is critical for maintaining the conformational changes required for tubulin polymerization.
-
Disruption of Microtubule Dynamics: By capping the growing end of the microtubule, benzimidazoles shift the dynamic equilibrium towards depolymerization, leading to a net loss of microtubules.[11]
The following diagram illustrates the primary mechanism of action of benzimidazole compounds.
Caption: Benzimidazole compounds bind to β-tubulin, inhibiting microtubule polymerization and leading to cellular disruption.
Downstream Cellular Consequences
The inhibition of microtubule polymerization by benzimidazoles triggers a cascade of detrimental cellular events:
-
Arrest of Cell Division: The inability to form a functional mitotic spindle prevents chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[14][15]
-
Impaired Glucose Transport: In parasitic helminths, microtubules are involved in the transport of glucose across the intestinal cells. Disruption of this process leads to glycogen depletion and a reduction in ATP production, ultimately causing paralysis and death of the parasite.[11][12]
-
Inhibition of Secretion and Nutrient Absorption: Microtubule-dependent vesicular transport is essential for the secretion of enzymes and the absorption of nutrients. Benzimidazole-induced microtubule disruption impairs these vital functions.[8][16]
Secondary and Pleiotropic Mechanisms of Action
While the inhibition of tubulin polymerization is the primary mechanism, several benzimidazole derivatives have been shown to exert their effects through other pathways, particularly in the context of anticancer activity.[10][14] These secondary mechanisms often contribute to the broad spectrum of activity observed for this class of compounds.
-
Inhibition of Mitochondrial Fumarate Reductase: Some early studies suggested that benzimidazoles could inhibit this key enzyme in the anaerobic respiration of helminths, further contributing to energy depletion.[4][5][12]
-
Uncoupling of Oxidative Phosphorylation: Certain benzimidazoles have been reported to disrupt the mitochondrial respiratory chain, leading to a decrease in ATP synthesis.[12]
-
DNA Intercalation and Topoisomerase Inhibition: In the context of cancer therapy, some benzimidazole derivatives have been shown to intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[10][14]
-
Inhibition of Protein Kinases and Angiogenesis: Several benzimidazole compounds have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling and proliferation.[10][15] They can also inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[15]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through various mechanisms, including the activation of the p53 tumor suppressor protein and the induction of mitotic catastrophe.[11]
The following diagram illustrates the multifaceted mechanisms of action of benzimidazole compounds, particularly in an anticancer context.
Caption: Benzimidazoles exert their effects through a primary mechanism of tubulin inhibition and various secondary pathways.
The Molecular Basis of Benzimidazole Resistance
The widespread use of benzimidazoles, particularly in veterinary medicine, has led to the emergence of drug-resistant parasite populations.[3][17] Understanding the molecular basis of this resistance is crucial for the development of new, more effective compounds.
The primary mechanism of benzimidazole resistance is linked to specific single nucleotide polymorphisms (SNPs) in the gene encoding for isotype-1 β-tubulin.[18] These mutations result in amino acid substitutions at or near the benzimidazole binding site, leading to a reduced binding affinity of the drug.[19][20]
Common resistance-conferring mutations include:
-
Phenylalanine to Tyrosine at position 200 (F200Y): This is one of the most frequently observed mutations associated with benzimidazole resistance in parasitic nematodes.[20][21]
-
Phenylalanine to Tyrosine at position 167 (F167Y): Another common mutation that reduces the binding affinity of benzimidazoles.[19][20]
-
Glutamic acid to Alanine at position 198 (E198A): This substitution has also been linked to benzimidazole resistance.[19][22]
These mutations alter the conformation of the binding pocket, sterically hindering the interaction with the benzimidazole molecule and rendering the drug less effective.[13][21]
Experimental Protocols for Investigating the Mechanism of Action
A variety of in vitro assays are employed to characterize the interaction of benzimidazole compounds with tubulin and their effect on microtubule dynamics.
In Vitro Tubulin Polymerization Assay
This is a fundamental assay to determine the inhibitory effect of a compound on tubulin polymerization.[9][23]
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm or through fluorescence using a reporter dye that specifically binds to polymerized microtubules.[9] The assay is typically initiated by raising the temperature to 37°C in the presence of GTP.[24]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) containing GTP. Keep on ice.[25]
-
Prepare stock solutions of the test benzimidazole compound and a positive control (e.g., nocodazole) and a negative control (e.g., DMSO) in the polymerization buffer.[24]
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the polymerization buffer.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).[24]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value of the test compound, which is the concentration required to inhibit tubulin polymerization by 50%.
-
The following diagram outlines the workflow for a typical in vitro tubulin polymerization assay.
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- 17. Benzimidazole resistance in helminths: From problem to diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol: An Application Note and Detailed Protocol
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2][5] (4-methyl-1H-benzimidazol-2-yl)methanol, in particular, serves as a crucial building block for the synthesis of more complex molecules, leveraging the reactive hydroxyl group for further derivatization. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery. The protocol detailed herein is based on the well-established Phillips-Ladenburg condensation reaction, a reliable method for the formation of the benzimidazole ring system.[6]
Reaction Principle and Causality
The synthesis of this compound is achieved through the acid-catalyzed condensation of 3-methyl-1,2-phenylenediamine with glycolic acid. The reaction mechanism, illustrated below, involves a series of well-defined steps that underscore the importance of each reaction parameter.
Initially, the more nucleophilic amino group of 3-methyl-1,2-phenylenediamine attacks the carbonyl carbon of glycolic acid, which is protonated under the acidic conditions. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed amide intermediate. The subsequent dehydration of the cyclic intermediate, driven by the acidic catalyst and elevated temperature, leads to the formation of the stable aromatic benzimidazole ring. The choice of a dilute mineral acid as a catalyst is crucial; it facilitates both the initial nucleophilic attack and the final dehydration step, thereby increasing the reaction rate and overall yield.[6]
Visualizing the Synthesis
Reaction Scheme
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 3-methyl-1,2-phenylenediamine | 98% or higher | Sigma-Aldrich |
| Glycolic acid | 99% | Alfa Aesar |
| Hydrochloric acid (HCl) | 4N solution | Fisher Scientific |
| Sodium hydroxide (NaOH) | 10% aqueous solution | VWR Chemicals |
| Ethanol | Anhydrous | Merck |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Hexane | ACS grade | VWR Chemicals |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Sigma-Aldrich |
| Deionized water | ||
| Standard laboratory glassware | ||
| Magnetic stirrer with heating mantle | ||
| Reflux condenser | ||
| Buchner funnel and filter paper | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol).
-
To this, add glycolic acid (7.5 g, 98.6 mmol, 1.2 equivalents).
-
Carefully add 4N hydrochloric acid (50 mL). Note: The addition of acid is exothermic. Add slowly with stirring.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C using a heating mantle.
-
Maintain a gentle reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a developing solution of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material (3-methyl-1,2-phenylenediamine) indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide solution with constant stirring until the pH is approximately 7-8. Caution: Neutralization is an exothermic process.
-
A precipitate of the crude product should form upon neutralization.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum. A reported yield for a similar synthesis is around 84%. [7]
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Data Summary and Expected Results
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| Yield | 75-85% (based on literature for analogous reactions) [7] |
| Melting Point | Literature values may vary; should be a sharp melting point for the pure compound. |
| ¹H NMR (DMSO-d₆) | Expect signals corresponding to the aromatic protons, the methyl group, the methylene protons of the CH₂OH group, the hydroxyl proton, and the N-H proton of the benzimidazole ring. |
| ¹³C NMR (DMSO-d₆) | Expect signals for the aromatic carbons, the methyl carbon, the methylene carbon, and the C2 carbon of the benzimidazole ring. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3400-3200), O-H stretching (broad, around 3300-3200), C-H stretching (aromatic and aliphatic), and C=N stretching (around 1620). |
| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₁₀N₂O, MW: 162.19 g/mol ). |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction.- Impure starting materials.- Incorrect reaction temperature. | - Extend the reflux time and monitor by TLC.- Ensure the purity of 3-methyl-1,2-phenylenediamine.- Maintain the reaction temperature within the specified range. [6] |
| Product is an Oil/Doesn't Solidify | - Presence of impurities.- Incomplete neutralization. | - Attempt to triturate the oil with a non-polar solvent like hexane.- Ensure the pH is neutral or slightly basic before filtration.- If the product is water-soluble, extract with ethyl acetate before neutralization. |
| Multiple Spots on TLC of Crude Product | - Formation of side products.- Unreacted starting materials. | - Optimize the stoichiometry of the reactants.- Ensure the reaction goes to completion.- Purify the crude product using column chromatography on silica gel. [8] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
3-methyl-1,2-phenylenediamine is a potential irritant. Handle with care.
-
The reaction involves heating flammable solvents. Ensure there are no open flames nearby.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the step-by-step procedure, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in medicinal chemistry and materials science. The inclusion of troubleshooting guidelines and characterization data further enhances the utility of this document as a practical resource in the laboratory.
References
- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC - NIH.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH.
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis of 4-methyl-1H-benzimidazole. PrepChem.com.
- This compound. LookChem.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- Benzimidazole. Organic Syntheses Procedure.
- Note A green synthesis of benzimidazoles. Indian Journal of Chemistry.
- (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
- Reaction of o-phenylenediamine with organic acids. ResearchGate.
- Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal. ResearchGate.
- Reaction Of O-phenylenediamine Research Articles. R Discovery.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
Sources
- 1. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]
- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: (4-methyl-1H-benzimidazol-2-yl)methanol in Modern Medicinal Chemistry
Introduction: The Benzimidazole Core - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The benzimidazole system, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold. Its structural resemblance to endogenous purine nucleobases allows it to effectively bind to the active sites of numerous enzymes and receptors, making it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, highly versatile derivative: (4-methyl-1H-benzimidazol-2-yl)methanol. We will explore its synthesis, derivatization strategies, and its application as a foundational element in the development of targeted therapies, particularly in oncology.
The strategic placement of the methyl group on the benzene ring and the methanol substituent at the 2-position of the imidazole ring provides a unique combination of steric and electronic properties. The methanol group, in particular, serves as a crucial handle for synthetic modification, allowing for the systematic exploration of the chemical space around the benzimidazole core to optimize pharmacological activity and pharmacokinetic properties. This document provides detailed protocols and scientific rationale for researchers, scientists, and drug development professionals aiming to leverage the potential of this compound in their research endeavors.
Synthetic Pathways: Crafting the Benzimidazole Core
The synthesis of this compound is typically achieved through a condensation reaction, a cornerstone of benzimidazole synthesis. The general principle involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, leading to cyclization and the formation of the benzimidazole ring.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 3,4-diaminotoluene and glycolic acid. The reaction proceeds via an initial acylation followed by an intramolecular cyclization-dehydration to form the aromatic benzimidazole ring.
Materials:
-
3,4-Diaminotoluene
-
Glycolic acid
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 3,4-diaminotoluene (1 equivalent) in 4M HCl.
-
Add glycolic acid (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% NaOH solution until a precipitate forms. The pH should be approximately 7-8.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Causality Behind Experimental Choices:
-
Acidic Conditions: The use of 4M HCl protonates the diamine, increasing its solubility and activating the carbonyl group of glycolic acid for nucleophilic attack. It also acts as a catalyst for the dehydration step.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization reactions.
-
Neutralization: The addition of NaOH is crucial to deprotonate the benzimidazole nitrogen and precipitate the neutral organic product from the aqueous solution.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and side products, ensuring the high purity of the final compound required for subsequent medicinal chemistry applications.
Derivatization Strategies: Exploring the Structure-Activity Relationship (SAR)
The hydroxyl group of this compound is a prime site for chemical modification to generate a library of analogs for SAR studies. Key derivatization strategies include etherification, esterification, and oxidation. These modifications can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its biological activity.
Protocol 2: Derivatization via Williamson Ether Synthesis
This protocol outlines the formation of an ether linkage at the C2-methanol position, a common strategy to alter the steric and electronic properties of the molecule.
Materials:
-
This compound (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF or THF in a flask under a nitrogen atmosphere, add a solution of this compound at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the desired alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is a highly reactive base that reacts violently with water and moisture in the air. An inert atmosphere is critical for safety and to prevent quenching of the reagent.
-
Anhydrous Solvents: The use of dry solvents is essential to prevent the reaction of NaH with water, which would reduce the yield of the desired product.
-
Stepwise Addition at 0 °C: The initial deprotonation with NaH is exothermic. Cooling to 0 °C helps to control the reaction rate and prevent side reactions. Subsequent addition of the electrophile at low temperature also helps to control the reaction.
Protocol 3: Derivatization via Esterification
Esterification of the primary alcohol can modulate lipophilicity and introduce various functional groups that can interact with biological targets.
Materials:
-
This compound (1 equivalent)
-
Carboxylic acid or Acid chloride (e.g., benzoyl chloride) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or THF
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine or pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride. If starting with a carboxylic acid, a coupling agent such as DCC or EDC will be required.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Workflow
Caption: Synthetic and derivatization pathways for this compound.
Application in Kinase Inhibition: A Focus on Oncology
The benzimidazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The ability of the benzimidazole core to mimic ATP, the natural substrate for kinases, allows for the design of competitive inhibitors that block the kinase's activity. Derivatives of this compound are being explored as inhibitors of various kinases implicated in cancer progression.
Mechanism of Action: Competitive ATP Inhibition
Many benzimidazole-based kinase inhibitors function by occupying the ATP-binding pocket of the enzyme. The nitrogen atoms of the imidazole ring can form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The substituents on the benzimidazole ring, including those derived from the C2-methanol group, extend into other regions of the ATP-binding site, providing additional interactions that enhance potency and selectivity.
Caption: Competitive inhibition of kinase activity by a benzimidazole derivative.
Biological Activity of Related Benzimidazole Derivatives
While specific data for derivatives of this compound is often proprietary, the broader class of benzimidazoles shows significant activity against a range of cancer-relevant kinases. The following table summarizes the inhibitory activity of some benzimidazole derivatives against key kinase targets.
| Compound Class | Target Kinase(s) | Reported IC₅₀ (nM) | Reference |
| Benzimidazole-based | EGFR | 7,820 | |
| Benzimidazole-based | HER2 | 8,150 | |
| Benzimidazole-based | CDK2 | 9,210 | |
| 3-aminoindazole derivative | c-Met | 1.8 |
Note: The IC₅₀ values presented are for related benzimidazole and bioisosteric compounds and serve as a reference for the potential of this scaffold.
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its C2-methanol group provide a robust platform for the generation of diverse chemical libraries. The proven track record of the benzimidazole scaffold in targeting a wide range of enzymes, particularly protein kinases, underscores the potential of its derivatives in the development of novel therapeutics. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the importance of this compound in the drug discovery pipeline.
References
- MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- National Center for Biotechnology Information. (n.d.). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- ResearchGate. (n.d.). A Simple, Mild and General Oxidation of Alcohols to Aldehydes or Ketones by SO2F2/K2CO3 Using DMSO as Solvent and Oxidant.
- ResearchGate. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
- U.S. National Library of Medicine. (n.d.). 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate.
- U.S. National Library of Medicine. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
Application Note: Strategic Derivatization of (4-Methyl-1H-benzimidazol-2-yl)methanol for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous clinically approved drugs owing to its versatile interaction with a wide range of biological targets.[1][2][3][4] The compound (4-methyl-1H-benzimidazol-2-yl)methanol represents a valuable and strategically functionalized starting material for constructing diverse chemical libraries. The primary alcohol at the 2-position serves as a highly versatile chemical handle for systematic structural modification. This guide provides a comprehensive framework and detailed experimental protocols for the derivatization of this scaffold. The primary objective is to facilitate systematic Structure-Activity Relationship (SAR) studies aimed at optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. Key derivatization strategies, including esterification, etherification, and oxidation followed by subsequent functionalization, are discussed in detail.
The Rationale for Derivatization: Probing the Structure-Activity Landscape
Structure-Activity Relationship (SAR) is a foundational concept in drug discovery that systematically correlates modifications of a molecule's chemical structure with its subsequent effect on biological activity.[5][6][7] By synthesizing and testing a series of related analogs, researchers can identify the key chemical features—pharmacophores—responsible for a drug's therapeutic effects and those that contribute to undesirable off-target effects or toxicity.[8]
The parent scaffold, this compound, offers several key points for strategic modification:
-
The 2-Methanol Group: This primary alcohol is the principal handle for derivatization. Its hydroxyl group can be converted into a wide array of functional groups, allowing for the systematic modulation of:
-
Lipophilicity: Converting the polar alcohol to less polar ethers or esters can significantly impact cell permeability and oral absorption.
-
Steric Bulk: Introducing larger substituents can probe the size and shape of the target's binding pocket.
-
Hydrogen Bonding: The alcohol is a hydrogen bond donor and acceptor. Converting it to an ester (acceptor only) or an ether (acceptor only) alters its interaction profile with the biological target.
-
-
The Benzimidazole N-H Group: The secondary amine within the imidazole ring is a hydrogen bond donor and can be alkylated or acylated to further modify the compound's properties.
-
The Aromatic Core: While not the focus of this guide, the benzene ring can be further substituted to fine-tune electronic properties and target interactions.
The goal of this guide is to leverage the 2-methanol group to build a focused library of compounds that systematically explores these chemical and physical property changes.
Core Derivatization Strategies
Three primary, high-yield chemical transformations can be employed to rapidly generate a diverse library of analogs from this compound. These strategies are robust and tolerant of the benzimidazole core.
Esterification: Modulating Polarity and Introducing Recognition Moieties
Converting the primary alcohol to an ester is a straightforward method to introduce a variety of acyl groups. This strategy is ideal for rapidly assessing the impact of different substituents on activity. The reaction is typically performed by treating the alcohol with an acid chloride or a carboxylic acid (using a coupling agent) in the presence of a non-nucleophilic base like pyridine or triethylamine.[9][10]
Etherification: Introducing Stable and Sterically Diverse Linkers
Formation of an ether linkage provides a chemically stable modification that is not susceptible to hydrolysis by esterases in vivo. The Williamson ether synthesis is the most common method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[11][12][13][14] This approach allows for the introduction of a wide range of alkyl and benzyl groups.
Oxidation and Subsequent Functionalization: Expanding Chemical Diversity
A two-step approach involving oxidation of the primary alcohol to an aldehyde opens up a vast array of subsequent chemical transformations. Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are ideal for this transformation as they prevent over-oxidation to the carboxylic acid.[15][16][17][18][19] The resulting aldehyde is a versatile intermediate that can be readily converted into other functional groups, most notably through reductive amination to form secondary amines.[20][21][22][23][24]
The following workflow diagram illustrates these core derivatization pathways.
Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Reagents should be of high purity and solvents should be anhydrous where specified. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Protocol 1: General Procedure for Esterification via Acid Chlorides
This protocol describes the conversion of the parent alcohol to an ester using an acid chloride and pyridine as a base.[9][10][25]
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
Acid Chloride (e.g., benzoyl chloride, acetyl chloride) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates completion.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[26]
-
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol details the synthesis of ethers via an alkoxide intermediate.[11][12][14][25]
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Ice-cold water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Carefully wash NaH (1.2 eq) with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Suspend the washed NaH in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure of the purified product by spectroscopic methods.[26]
-
Protocol 3: Oxidation of the Primary Alcohol to the Aldehyde
This protocol uses Pyridinium Chlorochromate (PCC) for a mild oxidation.[16][17][19] Dess-Martin Periodinane (DMP) is an excellent, less toxic alternative.[15][18]
-
Materials:
-
This compound (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter pad thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude aldehyde is often pure enough for the next step but can be purified by column chromatography if necessary.
-
Confirm the conversion by ¹H NMR (disappearance of the alcohol CH₂ signal and appearance of an aldehyde CHO signal ~9-10 ppm).
-
Protocol 4: Reductive Amination of the Aldehyde
This protocol converts the intermediate aldehyde into a secondary amine.[20][21][23]
-
Materials:
-
Crude 4-methyl-1H-benzimidazole-2-carbaldehyde (from Protocol 3) (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.1 eq)
-
Methanol or Dichloroethane (DCE)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
-
Procedure:
-
Dissolve the crude aldehyde (1.0 eq) in methanol.
-
Add the primary amine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add NaBH₃CN (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding water and concentrate the mixture to remove methanol.
-
Basify the aqueous residue with saturated NaHCO₃ solution and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the desired secondary amine by column chromatography.
-
Confirm the final structure by spectroscopic analysis.
-
Data Analysis and SAR Progression
After synthesizing a library of derivatives, each compound is subjected to biological screening to determine its activity (e.g., IC₅₀ or EC₅₀ value against a specific target). The results are tabulated to facilitate the identification of trends.
Table 1: Illustrative SAR Data for a Hypothetical Kinase Target
| Compound ID | Modification Type | R-Group | Yield (%) | Kinase IC₅₀ (µM) |
| Parent | Alcohol | -H | - | 50.0 |
| Ester-1 | Ester | -COCH₃ (Acetyl) | 85 | 25.3 |
| Ester-2 | Ester | -COPh (Benzoyl) | 78 | 8.1 |
| Ester-3 | Ester | -CO-c-Pr (Cyclopropyl) | 81 | 15.6 |
| Ether-1 | Ether | -CH₃ (Methyl) | 65 | 42.5 |
| Ether-2 | Ether | -CH₂Ph (Benzyl) | 72 | 5.4 |
| Ether-3 | Ether | -CH₂-(4-F-Ph) | 70 | 2.9 |
| Amine-1 | Amine | -NH-Ph (Aniline) | 55 | 1.1 |
| Amine-2 | Amine | -NH-CH₂Ph (Benzylamine) | 60 | 0.8 |
Interpretation and Next Steps:
-
Esterification and Etherification Improve Activity: Both modifications are generally favorable compared to the parent alcohol.
-
Aromatic/Hydrophobic Groups are Preferred: The benzoyl ester (Ester-2) and benzyl ether (Ether-2) are significantly more potent than their smaller alkyl counterparts, suggesting a hydrophobic pocket in the target's binding site.
-
Electronic Effects Matter: The introduction of a fluorine atom in the benzyl ether (Ether-3) further enhances potency, indicating that electronic tuning of the aromatic ring is a viable optimization strategy.
-
Amine Derivatives are Highly Potent: The secondary amines (Amine-1, Amine-2) show the highest potency, suggesting that the hydrogen bond donating capacity of the N-H group, combined with the hydrophobic substituent, is crucial for strong target engagement.
This analysis guides the next round of synthesis. A logical progression would be to synthesize more amine derivatives with electronically diverse substituents on the phenyl ring or explore different heterocyclic amines. This iterative cycle of design, synthesis, and testing is the core of lead optimization.
Conclusion
This compound is a highly tractable starting material for medicinal chemistry campaigns. The derivatization strategies outlined in this guide—esterification, etherification, and oxidation/reductive amination—provide robust and reliable pathways to generate chemically diverse libraries. By systematically applying these protocols and analyzing the resulting biological data, researchers can efficiently navigate the structure-activity landscape to develop novel benzimidazole-based compounds with optimized therapeutic potential.
References
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- Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.
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- Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Bentham Science.
- Drug Design Org. (n.d.). Structure Activity Relationships.
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- Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?
- Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.
- Kavya, G., & Sivan, A. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen.
- OrgoSolver. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC.
- Chemistry LibreTexts. (2019). 10.6: Oxidation Reactions of Alcohols.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica.
- Bar, G. L., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications.
- Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
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- OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine.
- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions.
- Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
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- IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- YouTube. (2021). Esterification using Acid Chloride and Alcohol.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
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Application Notes & Protocols: (4-methyl-1H-benzimidazol-2-yl)methanol as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Preamble: The Benzimidazole Scaffold and the Utility of (4-methyl-1H-benzimidazol-2-yl)methanol
The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique heterocyclic structure is a cornerstone in numerous pharmacologically active agents, demonstrating a vast spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic functionalization of the benzimidazole core is a primary avenue for modulating these activities and discovering novel therapeutic candidates.[2]
Within this esteemed class of compounds, this compound emerges as a particularly valuable and versatile building block. Its structure is elegantly simple yet functionally rich, featuring three key points for synthetic diversification:
-
The Hydroxymethyl Group (-CH₂OH) at C2: A primary alcohol that serves as a handle for O-alkylation, esterification, and oxidation.[4]
-
The Imidazole N-H Group: A nucleophilic site amenable to N-alkylation and other substitutions, allowing for profound alterations to the molecule's electronic and steric profile.[5]
-
The Benzene Ring: The 4-methyl group provides a specific substitution pattern, influencing the molecule's overall lipophilicity and metabolic profile, while the ring itself can be subject to further electrophilic substitution under specific conditions.
This guide provides a detailed exploration of the synthesis and synthetic applications of this compound, complete with field-proven protocols and the scientific rationale behind methodological choices.
Synthesis of the Core Building Block: this compound
The most direct and reliable method for synthesizing benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[6][7] For the title compound, this involves the reaction of 3,4-diaminotoluene with glycolic acid. This approach, a variant of the Phillips condensation, is robust and generally provides good yields.[6][8]
Protocol 2.1: Synthesis via Phillips Condensation
This protocol details the condensation of 3,4-diaminotoluene with glycolic acid.
Materials:
-
3,4-Diaminotoluene
-
Glycolic Acid
-
4M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Ethanol
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,4-diaminotoluene (1.0 equivalent) in 4M HCl.
-
Reagent Addition: Add glycolic acid (1.1 equivalents) to the suspension.[9] The use of a slight excess of the carboxylic acid component ensures the complete consumption of the more valuable diamine.
-
Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.
-
Neutralization: After cooling to room temperature, carefully pour the acidic reaction mixture over crushed ice. Neutralize the solution by the slow, portion-wise addition of a saturated NaOH or concentrated NH₄OH solution until the pH is approximately 7-8. This step is critical as it precipitates the product, which is often insoluble in neutral aqueous media.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel, using an ethyl acetate/hexane gradient to yield the pure this compound.[10]
Causality and Troubleshooting:
-
Acidic Medium: The strong acidic condition (4M HCl) is crucial for protonating the carbonyl oxygen of glycolic acid, rendering it more electrophilic and facilitating the nucleophilic attack by the amino groups of the diamine, thereby driving the condensation and subsequent cyclization.
-
Side Reactions: A dark coloration of the reaction mixture may indicate side reactions. The benzylic alcohol is susceptible to oxidation or self-condensation to form ether byproducts under prolonged heating in strong acid.[11] Incomplete cyclization can also leave an N-acylated intermediate. Monitoring via TLC is essential to prevent byproduct formation from over-running the reaction.[11]
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Application Notes & Protocols: (4-methyl-1H-benzimidazol-2-yl)methanol in Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, represents what medicinal chemists refer to as a "privileged scaffold."[1][2][3] This designation is earned by its recurring presence in a multitude of FDA-approved drugs and its remarkable versatility in interacting with a wide array of biological targets.[1][4] The physicochemical properties of the benzimidazole ring system—including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions—allow its derivatives to bind effectively to macromolecules, making them a fertile ground for drug discovery.[1] This guide focuses on a specific, yet promising derivative: (4-methyl-1H-benzimidazol-2-yl)methanol. While extensive public data on this particular molecule is limited, by drawing on the well-established chemistry and pharmacology of its close analogs, we can construct a robust framework for its synthesis, derivatization, and biological evaluation. These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded starting point for investigating the therapeutic potential of this compound and its future derivatives.
Rationale for Investigation: Potential Therapeutic Applications
Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities.[2][5][6] Based on the activities of structurally related compounds, this compound is a compelling candidate for screening in several key therapeutic areas:
-
Anticancer Activity: Many benzimidazole-containing compounds exhibit potent anticancer effects by targeting various mechanisms, including microtubule dynamics, epigenetic modulation, and inhibition of key signaling pathways.[7][8][9]
-
Antimicrobial Properties: The benzimidazole scaffold is a cornerstone of many anti-infective agents, displaying activity against a range of bacteria and fungi.[1][5]
-
Enzyme Inhibition: The structural resemblance of benzimidazoles to natural purine nucleotides allows them to act as competitive inhibitors for various enzymes, a property that has been exploited in developing treatments for diverse conditions.[6]
-
Anti-inflammatory Effects: Certain benzimidazole derivatives have shown potential in modulating inflammatory pathways, suggesting their utility in treating inflammatory disorders.[6]
Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established condensation reaction. The following protocol is adapted from standard procedures for the synthesis of 2-substituted benzimidazoles.[10][11]
Protocol 2.1: Synthesis of this compound
Objective: To synthesize this compound via condensation of 3,4-diaminotoluene and glycolic acid.
Materials:
-
3,4-Diaminotoluene
-
Glycolic acid
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, filtration apparatus, rotary evaporator, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3,4-diaminotoluene (1 equivalent) and glycolic acid (1.2 equivalents).
-
Acid-Catalyzed Condensation: Add 4M HCl to the flask until the reactants are fully submerged.
-
Reflux: Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% NaOH solution until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the crude product in a desiccator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices: The use of 4M HCl catalyzes the condensation reaction between the diamine and the carboxylic acid. Neutralization with a base is crucial to deprotonate the benzimidazole nitrogen and precipitate the product from the aqueous solution. Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.
Derivatization Strategies for SAR Studies
To explore the Structure-Activity Relationship (SAR), the hydroxyl group of the 2-methanol substituent provides a convenient handle for derivatization.
Protocol 3.1: Esterification of this compound
Objective: To synthesize ester derivatives to modulate lipophilicity and introduce new functional groups.
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 3.2: Williamson Ether Synthesis
Objective: To synthesize ether derivatives to alter steric and electronic properties.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Desired alkyl halide (e.g., benzyl bromide) (1.1 equivalents)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in DMF.
-
Stir the mixture at room temperature for 1 hour or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Diagram of Derivatization Strategies
Caption: Derivatization of this compound.
Biological Evaluation Protocols
The following are foundational protocols to assess the biological activity of this compound and its derivatives.
Protocol 4.1: In Vitro Anticancer Activity - MTT Assay
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, DLD-1)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4.2: Antimicrobial Activity - Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proposed Mechanism of Action: Targeting Tubulin Polymerization
A well-documented mechanism of action for many anticancer benzimidazole derivatives is the inhibition of microtubule polymerization.[8] This disruption of the cellular cytoskeleton leads to G2/M phase cell cycle arrest and subsequent apoptosis.[8]
Diagram of Proposed Anticancer Mechanism
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
Quantitative Data from Analogous Compounds
| Compound | Biological Activity | IC₅₀ / LC₅₀ / MIC | Reference |
| 2-methyl-1H-benzimidazole | Antioxidant (DPPH assay) | IC₅₀: 144.84 µg/mL | [10] |
| 2-methyl-1H-benzimidazole | Cytotoxicity (Brine Shrimp) | LC₅₀: 0.42 µg/mL | [10] |
| 1H-benzimidazol-2-ylmethanol | Antioxidant (DPPH assay) | IC₅₀: 400.42 µg/mL | [10] |
| Mebendazole | Anticancer (HT-29 cells) | IC₅₀: 1.3 ± 0.1 µM | [8] |
| Albendazole | Anticancer (HT-29 cells) | IC₅₀: 1.4 ± 0.1 µM | [8] |
Conclusion and Future Directions
This compound is a molecule of significant interest within the pharmacologically validated benzimidazole class. The protocols and strategies outlined in this guide provide a comprehensive framework for its synthesis, derivatization, and biological evaluation. Initial screening should focus on its potential as an anticancer and antimicrobial agent, with further studies aimed at elucidating its precise mechanism of action. The true potential of this compound lies not only in its intrinsic activity but also in its capacity to serve as a versatile starting material for the generation of novel, more potent, and selective therapeutic agents.
References
- Kamal, A., et al. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Tan, C. H., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed.
- Sharma, D., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.
- MDPI. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.
- ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate.
- Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.
- LookChem. (n.d.). This compound. LookChem.
- ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.
- ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
- Kumar, S. N., et al. (2021). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules, 26(11), 3326.
- Royal Society of Chemistry. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry.
- University of Otago. (n.d.). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago.
- ACS Publications. (n.d.). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Publications.
- Journal of King Saud University - Science. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science.
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- National Institutes of Health. (n.d.). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. National Institutes of Health.
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- National Institutes of Health. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. National Institutes of Health.
- MDPI. (n.d.). Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia. MDPI.
- RSC Publishing. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing.
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Application Notes and Protocols for In Vitro Evaluation of (4-methyl-1H-benzimidazol-2-yl)methanol
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of benzimidazole have demonstrated a remarkable breadth of biological activities, including anthelmintic, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive suite of in vitro assays to rigorously evaluate the biological activity of a specific derivative, (4-methyl-1H-benzimidazol-2-yl)methanol. The protocols are designed as an integrated workflow, beginning with broad cytotoxic screening, proceeding to detailed mechanistic studies targeting microtubule dynamics and apoptosis, and expanding to explore potential anthelmintic and antiviral applications. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating robust and reliable data for drug discovery and development professionals.
Introduction: Rationale for a Multi-Assay Approach
The therapeutic potential of benzimidazole derivatives stems from their structural similarity to natural purines, allowing them to interact with various biological targets.[] A primary and well-documented mechanism of action, particularly for their anticancer and anthelmintic effects, is the disruption of microtubule polymerization by binding to β-tubulin.[5] This interference with cytoskeletal function leads to mitotic arrest and subsequent cell death.
While no specific biological data for this compound is widely published, studies on the closely related analogs, 1H-benzimidazol-2-yl-methanol and 2-methyl-1H-benzimidazole, provide a strong rationale for our investigational path. Comparative studies have shown that 2-methyl-1H-benzimidazole exhibits prominent cytotoxic and moderate antioxidant activities, whereas 1H-benzimidazol-2-yl-methanol shows milder activity.[6][7] This suggests that substitutions on the benzimidazole core are critical for biological function and provides a logical basis for hypothesizing that this compound may possess significant cytotoxic properties.
This document outlines a strategic, tiered approach for characterizing the compound's activity profile:
-
Tier 1: Primary Antiproliferative Screening: To establish baseline cytotoxicity against cancer cell lines.
-
Tier 2: Mechanistic Elucidation: To test the primary hypothesis of microtubule disruption and investigate the induction of apoptosis.
-
Tier 3: Broad-Spectrum Bioactivity: To explore other historically relevant activities of the benzimidazole class, namely anthelmintic and antiviral effects.
Tier 1: Primary Screening - Cytotoxicity and Antiproliferative Activity
The initial step in evaluating a novel compound is to determine its general effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method ideal for high-throughput screening to quantify a compound's cytotoxic or cytostatic effects.[8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Protocol 1: MTT Cell Viability Assay
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. Solubilizing the formazan and measuring its absorbance allows for the quantification of cell viability.
Materials:
-
This compound (Test Compound)
-
Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma)[3]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in complete culture medium.
-
Cell Treatment: After 24 hours, remove the old medium from the wells. Add 100 µL of the serially diluted compound solutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[10]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Data Acquisition: Measure the absorbance at 492 nm or 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation: Comparative Cytotoxicity
Quantitative data should be summarized for clear comparison. The table below shows example data from a related compound, 2-methyl-1H-benzimidazole, which demonstrated significant cytotoxic activity.[6]
| Compound | Organism/Cell Line | Assay Type | Result (LC₅₀/IC₅₀) | Standard |
| This compound | Data to be determined | MTT Assay | TBD | Doxorubicin |
| 2-methyl-1H-benzimidazole[6] | Brine Shrimp | Lethality Bioassay | 0.42 µg/ml | Vincristine Sulphate (0.544 µg/ml) |
| 1H-benzimidazol-2-yl-methanol[6] | Brine Shrimp | Lethality Bioassay | >10 µg/ml | Vincristine Sulphate (0.544 µg/ml) |
Workflow Visualization: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Tier 2: Mechanistic Assays - Elucidating the Mode of Action
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Based on the known pharmacology of benzimidazoles, two primary pathways to investigate are the disruption of microtubule dynamics and the induction of apoptosis.
3.1 Targeting Microtubule Dynamics
Rationale: Microtubules are essential cytoskeletal polymers involved in cell division, making them a prime target for anticancer drugs.[11] Benzimidazoles are known to exert their effects by inhibiting the polymerization of tubulin, the building block of microtubules.[5] An in vitro tubulin polymerization assay directly measures the compound's ability to interfere with this process.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the assembly of purified tubulin into microtubules in real-time. A fluorescent reporter is included that preferentially binds to polymerized microtubules, causing a significant increase in its fluorescence signal.[11] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase, while stabilizers will enhance it.[1][11] This method is generally more sensitive than turbidity-based assays.[11]
Materials:
-
Tubulin (≥99% pure, bovine brain or other source)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI or a commercial reporter dye)
-
Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)
-
Black, half-area 96-well plates
-
Temperature-controlled fluorescence plate reader (Excitation/Emission appropriate for the reporter)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a Tubulin Reaction Mix on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[11]
-
Plate Setup: Pre-warm the fluorescence plate reader to 37°C.
-
Compound Addition: Add 5 µL of 10x concentrated test compound, controls (Nocodazole, Paclitaxel), or vehicle (DMSO) to the appropriate wells of the pre-warmed 96-well plate.
-
Initiate Polymerization: To start the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[11]
-
Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements. Record fluorescence intensity every 30-60 seconds for at least 60-90 minutes at 37°C.
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
The resulting sigmoidal curve has three phases: nucleation, growth (polymerization), and a steady-state plateau.[1]
-
Key parameters to analyze include the maximum velocity (Vmax) of polymerization and the final plateau height.
-
Calculate the percent inhibition of polymerization relative to the vehicle control and determine the IC₅₀ value.
Visualization: Microtubule Dynamics and Inhibition
Caption: Benzimidazoles inhibit microtubule growth by binding to β-tubulin dimers.
3.2 Investigating Apoptosis Induction
Rationale: Effective anticancer agents often work by inducing programmed cell death, or apoptosis.[12] It is critical to determine if a compound's cytotoxicity is due to this controlled cellular suicide mechanism or necrotic cell death. Caspase enzymes are central to the apoptotic process, with caspases-3 and -7 acting as the primary "executioners."[13]
Protocol 3: Homogeneous Caspase-3/7 Activity Assay
Principle: This assay uses a proluminescent or profluorescent caspase-3/7 substrate containing the DEVD peptide sequence.[13] In apoptotic cells, active caspase-3/7 cleaves the substrate, releasing a luminescent or fluorescent signal that is proportional to the amount of caspase activity.
Materials:
-
Commercial homogeneous caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Cells and compound treatment setup as in the MTT assay
-
White or black opaque 96-well plates (for luminescence or fluorescence, respectively)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in an opaque 96-well plate as described in Protocol 1. Incubate for a period determined by cell type and compound kinetics (e.g., 6, 12, 24, or 48 hours).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using the appropriate plate reader.
Data Analysis:
-
Subtract the background reading (from cell-free wells) from all experimental readings.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
-
A dose-dependent increase in the signal indicates apoptosis induction.
Visualization: Apoptosis Pathways
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Tier 3: Broad-Spectrum Activity Screening
Beyond anticancer activity, the benzimidazole scaffold is historically significant for its anthelmintic and antiviral applications. Screening for these activities can reveal the full therapeutic potential of the compound.
4.1 Anthelmintic Activity
Rationale: Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine.[14] A simple and widely used in vitro assay uses adult earthworms (Pheretima posthuma) as a model organism due to their anatomical and physiological resemblance to intestinal roundworms.[15]
Protocol 4: Adult Motility Assay (Pheretima posthuma)
Principle: The assay measures the time taken for the test compound to induce paralysis and subsequent death of the worms. The effects are compared to a standard anthelmintic drug.
Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Phosphate Buffered Saline (PBS)
-
Test Compound at various concentrations (e.g., 10, 20, 50 mg/mL) in PBS
-
Positive Control: Albendazole or Mebendazole (e.g., 10 mg/mL)
-
Negative Control: PBS
-
Petri dishes
Procedure:
-
Wash the earthworms briefly with water to remove any fecal matter.
-
Place a single worm of approximately the same size in each Petri dish.
-
Add 25 mL of the respective solution (test compound, positive control, or negative control) to each dish.
-
Observe the worms continuously. Record the time taken for the first signs of paralysis (no movement when shaken vigorously).
-
Record the time of death, confirmed by placing the worms in warm water (50°C), which stimulates movement if they are still alive.[15]
-
Perform the experiment in triplicate for each concentration.
Data Presentation: Anthelmintic Efficacy
| Treatment Group | Concentration (mg/mL) | Mean Time to Paralysis (min) | Mean Time to Death (min) |
| Negative Control (PBS) | N/A | > 240 | > 240 |
| Test Compound | 10 | TBD | TBD |
| 20 | TBD | TBD | |
| 50 | TBD | TBD | |
| Positive Control (Albendazole) | 10 | e.g., 35 ± 2.1 | e.g., 75 ± 3.5 |
4.2 Antiviral Activity
Rationale: Numerous benzimidazole derivatives have been identified with potent activity against a wide range of viruses.[16][17] The Plaque Reduction Neutralization Test (PRNT) is considered the "gold standard" for evaluating a compound's ability to inhibit viral infection and replication in vitro.[18]
Protocol 5: Plaque Reduction Assay
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus that has been pre-incubated with the test compound. A semi-solid overlay is added to restrict viral spread to adjacent cells. The number of plaques (zones of cell death) that form is counted. A reduction in the number of plaques compared to the control indicates antiviral activity.[18][19]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Specific virus of interest (e.g., Herpes Simplex Virus, Influenza, or a representative Enterovirus like Coxsackie B5)[16]
-
Complete culture medium
-
Semi-solid overlay medium (e.g., medium containing 1% low-melting-point agarose or carboxymethyl cellulose)
-
Test Compound
-
Staining solution (e.g., Crystal Violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer within 24 hours.
-
Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[20]
-
Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the compound-virus mixture. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and wash the cells gently with PBS. Add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and then stain with Crystal Violet solution. The viable cells will stain purple, and the plaques will appear as clear zones. Count the number of plaques in each well.
-
Cytotoxicity Control: In parallel, perform an MTT assay (Protocol 1) on the host cells with the test compound alone to ensure that the observed plaque reduction is not due to compound-induced cell death.
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration: % Reduction = (1 - (Plaque Count in Treated Well / Plaque Count in Virus Control)) * 100
-
Determine the 50% effective concentration (EC₅₀), the concentration that reduces the plaque count by 50%.
Workflow Visualization: Plaque Reduction Assay
Caption: General workflow for the in vitro Plaque Reduction Assay.
Conclusion
This guide provides a structured, multi-tiered framework for the comprehensive in vitro evaluation of this compound. By progressing from broad phenotypic screening to specific mechanistic and expanded activity assays, researchers can efficiently build a detailed profile of the compound's biological effects. This systematic approach, grounded in the known pharmacology of the benzimidazole class, ensures the generation of high-quality, interpretable data essential for advancing promising compounds through the drug discovery pipeline. Each protocol is designed to be robust and includes the necessary controls and data analysis steps to ensure scientific integrity and trustworthiness.
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- Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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- REVIEW ON IN-VITRO EVALUATION OF ANTIHELMITINIC ACTIVITY ON MEDICINAL PLANTS. (n.d.). IJCRT.org. [Link]
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Application Notes & Protocols: A Strategic Guide to Developing Kinase Inhibitors from (4-Methyl-1H-benzimidazol-2-yl)methanol
Introduction: The Benzimidazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of potent and selective inhibitors a paramount objective. Within the medicinal chemist's toolkit, the benzimidazole core is recognized as a "privileged scaffold."[3][4] Its structural resemblance to natural purines, coupled with its capacity for versatile molecular interactions—including hydrogen bonding and π–π stacking—makes it an ideal framework for engaging the ATP-binding site of kinases.[4][5][6][7]
These compounds can interact with enzymes through multiple binding modes; in some instances, the benzimidazole nucleus acts as a hinge-binding motif, while in others, it serves a scaffolding role.[5][7] This guide provides a comprehensive, strategy-driven framework for researchers and drug development professionals to leverage the (4-methyl-1H-benzimidazol-2-yl)methanol scaffold. We will navigate the journey from initial synthetic diversification to biochemical screening, lead optimization, and cellular validation, furnishing detailed protocols and the scientific rationale underpinning each critical step.
The overall workflow is a multi-stage process designed to systematically identify and refine promising drug candidates.
Figure 1: The integrated workflow for kinase inhibitor development.
Section 1: Synthesis and Derivatization of the Core Scaffold
The foundation of any successful inhibitor campaign is a robust and flexible synthetic strategy. The this compound scaffold offers a key "handle" for chemical modification: the primary alcohol at the C2 position. This allows for the creation of a diverse chemical library to probe the structure-activity relationship (SAR) landscape.
Protocol 1: Synthesis of the Core Scaffold this compound
This protocol details the foundational Phillips condensation reaction to construct the benzimidazole ring system.[8]
Scientific Rationale: The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions. The acid catalyzes the cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. Glycolic acid is chosen to directly install the required hydroxymethyl group at the C2 position.
-
Materials:
-
3-Methyl-o-phenylenediamine (1.0 eq)
-
Glycolic acid (1.2 eq)
-
4M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol, Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, suspend 3-methyl-o-phenylenediamine in 4M HCl.
-
Add glycolic acid to the suspension.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by dropwise addition of 10% NaOH solution until the pH is ~7-8. A precipitate should form.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Chemical Diversification Strategies
With the core scaffold in hand, the C2-hydroxymethyl group becomes the launchpad for diversification. The following diagram and protocols outline key derivatization pathways.
Figure 2: Key synthetic pathways for library generation.
Protocol 2: Esterification of the C2-Methanol Group
Scientific Rationale: Esterification is a straightforward method to introduce a wide variety of functional groups and modulate the compound's lipophilicity, which can significantly impact cell permeability and target engagement. Using an acid chloride with a mild base like triethylamine (TEA) at low temperatures minimizes side reactions.[9]
-
Materials:
-
This compound (1.0 eq)
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the starting material in anhydrous DCM under a nitrogen atmosphere.
-
Add TEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via column chromatography to obtain the desired ester.
-
Protocol 3: Etherification via Williamson Ether Synthesis
Scientific Rationale: Forming an ether linkage provides a chemically stable modification. This reaction requires a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a potent nucleophile (alkoxide) that then displaces a halide from an alkyl halide.[9] Anhydrous conditions are critical as NaH reacts violently with water.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Desired alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
-
Procedure:
-
Carefully add NaH to anhydrous DMF in a flask under a nitrogen atmosphere at 0 °C.
-
Add a solution of the starting material in DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
-
Protocol 4: Oxidation and Reductive Amination
Scientific Rationale: This two-step process dramatically expands chemical diversity by introducing nitrogen-containing groups. First, the primary alcohol is gently oxidized to an aldehyde using a reagent like Dess-Martin periodinane (DMP). The resulting aldehyde can then react with a primary or secondary amine to form an imine (or iminium ion), which is subsequently reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to form the final amine product.
-
Materials:
-
Product from Protocol 1
-
Dess-Martin periodinane (DMP) (1.5 eq)
-
Anhydrous DCM
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount)
-
-
Procedure (Step A: Oxidation):
-
Dissolve the alcohol in anhydrous DCM.
-
Add DMP in portions at room temperature.
-
Stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated solution of NaHCO₃ containing sodium thiosulfate.
-
Stir vigorously for 15 minutes, then extract with DCM, dry, and concentrate. The crude aldehyde is often used directly in the next step.
-
-
Procedure (Step B: Reductive Amination):
-
Dissolve the crude aldehyde in DCM.
-
Add the desired amine followed by a catalytic amount of acetic acid.
-
Stir for 30 minutes, then add NaBH(OAc)₃ in portions.
-
Stir at room temperature overnight.
-
Quench with saturated NaHCO₃ solution, extract with DCM, dry, and concentrate.
-
Purify by column chromatography.
-
Section 2: The Kinase Inhibition Screening Cascade
Once a library of compounds is synthesized, a systematic screening process is required to identify active molecules ("hits") and characterize their potency and selectivity.[10] A tiered approach, or "cascade," is most efficient.
Figure 3: A typical workflow for a kinase screening cascade.
Protocol 5: In Vitro Kinase Assay (Universal Fluorescence-Based Method)
Scientific Rationale: This protocol describes a general, adaptable fluorescence-based assay, such as TR-FRET, suitable for high-throughput screening.[1] The principle involves a kinase phosphorylating a specific biotinylated peptide substrate. A terbium-labeled antibody that recognizes the phosphorylated peptide is then added. When this antibody binds the phosphorylated peptide, which is captured by a streptavidin-linked acceptor fluorophore, it brings the donor (terbium) and acceptor into close proximity, generating a FRET signal. An inhibitor prevents phosphorylation, leading to a decrease in the signal.[1]
-
Materials & Equipment:
-
Recombinant active kinase
-
Biotinylated peptide substrate specific to the kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Detection reagents: Terbium-labeled anti-phospho-antibody, Streptavidin-XL665
-
384-well low-volume assay plates
-
Multichannel pipettes or liquid handling robot
-
Fluorescence plate reader capable of time-resolved fluorescence detection
-
-
Procedure:
-
Compound Plating: Dispense test compounds into the assay plate to achieve the desired final concentration (e.g., 10 µM for a primary screen). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer.
-
Add the master mix to the wells containing the compounds.
-
Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the specific enzyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Prepare a detection mix containing the terbium-labeled antibody and streptavidin-XL665 in a suitable buffer.
-
Stop the kinase reaction by adding the detection mix to all wells.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
-
Data Acquisition: Read the plate on a fluorescence reader using appropriate excitation and emission wavelengths for the TR-FRET pair.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. For secondary screens, fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Example Data from a Primary Kinase Panel Screen
| Compound ID | Target Kinase | % Inhibition @ 10 µM | Hit? ( >50%) |
| BZ-E-01 | CDK2/CycA | 89% | Yes |
| BZ-E-01 | GSK3β | 75% | Yes |
| BZ-E-01 | SRC | 15% | No |
| BZ-Et-01 | CDK2/CycA | 95% | Yes |
| BZ-Et-01 | GSK3β | 45% | No |
| BZ-Et-01 | SRC | 8% | No |
Section 3: SAR, Lead Optimization, and Cellular Validation
Data from the screening cascade fuels the iterative cycle of lead optimization. The goal is to refine the chemical structure to maximize potency and selectivity while simultaneously engineering favorable drug-like properties.
Structure-Activity Relationship (SAR) Analysis
SAR is the process of correlating changes in chemical structure with changes in biological activity.[5][11][12] By comparing the activity of analogs from the synthesized library, medicinal chemists can deduce which molecular features are critical for kinase inhibition.
Key Causality-Driven Questions for SAR:
-
Does increasing lipophilicity improve potency? Compare the IC₅₀ values of a simple ester (e.g., acetate) with a more complex one (e.g., benzoate). An increase in potency may suggest a hydrophobic pocket in the binding site.
-
Is a hydrogen bond donor/acceptor required? Compare an ether derivative (no H-bond donor) with an amine from reductive amination (H-bond donor). A significant loss of activity with the ether could indicate a critical hydrogen bond interaction.
-
What is the impact of sterics? Compare a small substituent (e.g., methyl ether) with a bulky one (e.g., benzyl ether). A drop in activity with the larger group suggests a sterically constrained binding site.
Table 2: Hypothetical SAR Data for a Series of CDK2 Inhibitors
| Compound ID | R Group (at C2-CH₂-) | CDK2 IC₅₀ (nM) | Selectivity vs. GSK3β (Fold) | Rationale/Next Step |
| BZ-OH | -OH (Parent) | 2,500 | - | Starting point |
| BZ-E-01 | -OCOPh | 150 | 3 | Aromatic ester improves potency. |
| BZ-E-02 | -OCO-cPr | 450 | 1.5 | Cyclopropyl ester is less potent; aromaticity is preferred. |
| BZ-Et-01 | -OCH₂Ph | 85 | 25 | Benzyl ether is potent and more selective. Explore substitutions on the benzyl ring. |
| BZ-Am-01 | -NHCH₂Ph | 60 | 30 | Amine maintains potency and selectivity; potential for H-bonding. |
Optimizing for Drug-Like Properties (ADME/Tox)
A potent inhibitor is of little value if it cannot reach its target in the body or is toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial.[13]
-
In Vitro ADME/Tox Assays:
-
Metabolic Stability: Incubating the compound with liver microsomes to predict metabolic clearance.
-
Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the gut wall.
-
Cytotoxicity: Assessing the general toxicity of the compound against a panel of cell lines.[13]
-
hERG Inhibition: Screening for inhibition of the hERG potassium channel to flag potential cardiotoxicity risks.
-
Protocol 6: Cellular Target Engagement Assay (Western Blot)
Scientific Rationale: Moving from a purified enzyme system to a cellular environment is a critical validation step.[2][14] This assay determines if the compound can enter the cell and inhibit the target kinase, which is measured by a decrease in the phosphorylation of a known downstream substrate.
-
Materials & Equipment:
-
Cancer cell line known to have active target kinase signaling (e.g., MCF-7 for CDK2).
-
Cell culture medium, FBS, and antibiotics.
-
Test compound (lead candidate).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-loading control like β-actin).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescence substrate and imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a dose-response of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total substrate and a loading control to ensure equal protein loading and that the compound is not simply degrading the target protein.
-
Analysis: Quantify the band intensities. A potent and specific inhibitor will show a dose-dependent decrease in the phospho-substrate signal without affecting the total substrate or loading control levels.
-
Table 3: Profile of a Validated Lead Compound
| Parameter | Result | Interpretation |
| Biochemical Potency | ||
| Target Kinase IC₅₀ | 60 nM | Potent inhibition of the target enzyme. |
| Cellular Activity | ||
| Cellular Target IC₅₀ | 250 nM | Compound is cell-permeable and active in a physiological context. |
| Cell Proliferation IC₅₀ | 300 nM | Inhibition of the target leads to the desired phenotypic effect. |
| Selectivity | ||
| Off-Target Kinase IC₅₀ | >5,000 nM | >80-fold selective over the closest off-target. |
| ADME Properties | ||
| Microsomal Stability (t½) | 45 min | Moderate stability, acceptable for lead series. |
| Caco-2 Permeability | High | Good potential for oral absorption. |
Conclusion
The this compound scaffold represents a versatile and promising starting point for the discovery of novel kinase inhibitors. By employing a disciplined and integrated strategy encompassing rational synthetic diversification, a robust screening cascade, and iterative SAR-driven optimization, researchers can efficiently navigate the complex path from a simple chemical building block to a validated lead candidate. The protocols and frameworks provided in this guide offer a self-validating system, grounding experimental choices in established scientific principles to accelerate the development of the next generation of targeted therapeutics.
References
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- Al-Warhi, T., et al. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 27(19), 6245. [Link]
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Synthesis of Novel Heterocyclic Compounds from (4-Methyl-1H-benzimidazol-2-yl)methanol: A Detailed Guide for Researchers
Introduction: The Benzimidazole Scaffold and the Untapped Potential of (4-Methyl-1H-benzimidazol-2-yl)methanol
The benzimidazole nucleus, a fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to naturally occurring purines allows for interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This privileged scaffold is present in numerous clinically approved drugs, underscoring its therapeutic significance.[5]
This compound emerges as a particularly attractive, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The presence of a reactive hydroxyl group at the 2-position provides a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of synthetic strategies to leverage this starting material for the creation of novel heterocyclic compounds with potential therapeutic applications. We will delve into the rationale behind the synthetic design, provide detailed experimental protocols, and offer insights into the characterization of the synthesized molecules.
Strategic Overview: From a Simple Alcohol to Complex Heterocycles
Our synthetic approach is centered on the strategic functionalization of the methanol group of this compound to generate key intermediates. These intermediates will then be utilized in cyclization and condensation reactions to construct novel heterocyclic frameworks. The primary synthetic pathways explored in this guide are:
-
Oxidation to the Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, a versatile intermediate for subsequent reactions.
-
Synthesis of Pyrimido[1,2-a]benzimidazoles: The aldehyde is envisioned to be converted to an amino group, which can then undergo a three-component reaction to form the fused pyrimido[1,2-a]benzimidazole ring system.
-
Synthesis of 1,3,4-Oxadiazoles: The aldehyde will be further oxidized to a carboxylic acid and subsequently converted to a carbohydrazide. This key intermediate will then be cyclized to form the 1,3,4-oxadiazole ring.
This strategic approach allows for the divergent synthesis of diverse heterocyclic scaffolds from a single, readily accessible starting material.
Caption: Synthetic pathways from this compound.
Part 1: Synthesis of Key Intermediates
The successful synthesis of the target heterocyclic compounds hinges on the efficient preparation of key intermediates. This section provides detailed protocols for the oxidation of this compound to the corresponding aldehyde and its subsequent conversion to a carbohydrazide.
Protocol 1.1: Oxidation of this compound to (4-Methyl-1H-benzimidazol-2-yl)carbaldehyde
Rationale: The oxidation of the primary alcohol to an aldehyde is a critical first step. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid and to prevent degradation of the benzimidazole ring. Manganese dioxide (MnO₂) is an effective and selective reagent for the oxidation of benzylic and allylic alcohols.[6]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add activated MnO₂ (10 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1).
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake with DCM.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-methyl-1H-benzimidazol-2-yl)carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation: Expected Outcome
| Starting Material | Product | Reagent | Solvent | Yield (Expected) |
| This compound | (4-Methyl-1H-benzimidazol-2-yl)carbaldehyde | MnO₂ | DCM | >85% |
Protocol 1.2: Synthesis of (4-Methyl-1H-benzimidazol-2-yl)carbohydrazide
Rationale: The synthesis of the carbohydrazide intermediate is a two-step process involving the oxidation of the aldehyde to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate. This is a well-established route for the preparation of carbohydrazides.[2]
Step A: Oxidation of the Aldehyde to Carboxylic Acid
Materials:
-
(4-Methyl-1H-benzimidazol-2-yl)carbaldehyde
-
Potassium Permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
Procedure:
-
Dissolve (4-methyl-1H-benzimidazol-2-yl)carbaldehyde (1.0 eq) in acetone.
-
Slowly add a solution of KMnO₄ (1.5 eq) in water to the stirred solution at room temperature.
-
Continue stirring until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain (4-methyl-1H-benzimidazol-2-yl)carboxylic acid.
Step B: Esterification and Hydrazinolysis
Materials:
-
(4-Methyl-1H-benzimidazol-2-yl)carboxylic acid
-
Ethanol, absolute
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrazine Hydrate (N₂H₄·H₂O), 80%
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
Procedure:
-
Reflux a solution of (4-methyl-1H-benzimidazol-2-yl)carboxylic acid (1.0 eq) in absolute ethanol containing a catalytic amount of concentrated H₂SO₄ for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.
-
Extract the ethyl ester with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
To the crude ethyl ester, add an excess of 80% hydrazine hydrate and reflux for 6-8 hours.
-
Cool the reaction mixture, and the (4-methyl-1H-benzimidazol-2-yl)carbohydrazide will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Part 2: Synthesis of Novel Heterocyclic Compounds
With the key intermediates in hand, we can now proceed to the synthesis of the target heterocyclic compounds.
Protocol 2.1: Synthesis of Pyrimido[1,2-a]benzimidazoles
Rationale: Pyrimido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds with a wide range of biological activities.[1][3] A common and efficient method for their synthesis is a one-pot, three-component reaction of a 2-aminobenzimidazole, an aldehyde, and an active methylene compound like malononitrile.[1] While a direct conversion of this compound to the corresponding 2-amino derivative is not explicitly detailed in the literature, a proposed route would involve conversion of the methanol to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an ammonia equivalent. For the purpose of this guide, we will outline the established three-component reaction assuming the availability of 2-amino-4-methyl-1H-benzimidazole.
Materials:
-
2-Amino-4-methyl-1H-benzimidazole (proposed intermediate)
-
Aromatic Aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Catalyst (e.g., piperidine or a Lewis acid)
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methyl-1H-benzimidazole (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrimido[1,2-a]benzimidazole derivative.
Caption: Three-component synthesis of pyrimido[1,2-a]benzimidazoles.
Protocol 2.2: Synthesis of 1,3,4-Oxadiazole Derivatives
Rationale: 1,3,4-Oxadiazoles are another important class of five-membered heterocycles known for their diverse biological activities.[7] A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines, which can be readily prepared from carbohydrazides and acid chlorides or anhydrides.[8][9]
Materials:
-
(4-Methyl-1H-benzimidazol-2-yl)carbohydrazide
-
Acid Chloride or Anhydride (e.g., benzoyl chloride)
-
Pyridine, anhydrous
-
Phosphorus Oxychloride (POCl₃)
Procedure:
-
Dissolve (4-methyl-1H-benzimidazol-2-yl)carbohydrazide (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath and slowly add the acid chloride or anhydride (1.1 eq).
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water to precipitate the N,N'-diacylhydrazine intermediate.
-
Collect the solid by filtration, wash with water, and dry.
-
To the dried intermediate, add an excess of phosphorus oxychloride (POCl₃) and reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The 1,3,4-oxadiazole derivative will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Data Presentation: Representative Target Structures
| Heterocycle Class | General Structure | Potential R Groups |
| Pyrimido[1,2-a]benzimidazoles | Aryl, Heteroaryl | |
| 1,3,4-Oxadiazoles | Aryl, Alkyl |
Conclusion and Future Perspectives
This guide has outlined detailed protocols and synthetic strategies for the creation of novel heterocyclic compounds, namely pyrimido[1,2-a]benzimidazoles and 1,3,4-oxadiazoles, starting from the versatile building block this compound. The key to these syntheses lies in the strategic functional group interconversion of the methanol moiety into key intermediates such as the aldehyde and carbohydrazide.
The described protocols are designed to be robust and adaptable, allowing researchers to generate a library of diverse heterocyclic compounds for biological screening. The inherent pharmacological importance of the benzimidazole scaffold, coupled with the introduction of new heterocyclic rings, presents a promising avenue for the discovery of novel therapeutic agents. Further exploration of other cyclization and multicomponent reactions starting from this compound and its derivatives is highly encouraged and holds the potential to unlock new areas of chemical space for drug development.
References
- Al-Ostath, A. et al. (2021). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. Scientific Reports, 11(1), 1-12. [Link]
- Hafedh, F. R., Mohammed, H. H., & Mageed, Z. N. (2022). Synthesis and Characterization of Novel Pyrimido [1,2-a] benzimidazole and its Derivatives. Mustansiriyah Journal of Science, 33(1), 49-57. [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & medicinal chemistry, 20(21), 6208-6236. [Link]
- Kamal, A. et al. (2015). Benzimidazole and its derivatives in medicinal chemistry: a review. Medicinal Chemistry Research, 24(3), 965-987. [Link]
- Kharb, R. et al. (2011). 1,3,4-Oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. Journal of chemical biology, 4(4), 183-196. [Link]
- Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis. [Link]
- El-Sayed, W. A. et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(47), 9643-9648. [Link]
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- 9. banglajol.info [banglajol.info]
analytical techniques for purity assessment of (4-methyl-1H-benzimidazol-2-yl)methanol
An Application Guide to the Comprehensive Purity Assessment of (4-methyl-1H-benzimidazol-2-yl)methanol
Authored by: Senior Application Scientist, Pharmaceutical Analysis Division
Abstract
This comprehensive application note provides a multi-faceted strategy for the rigorous purity assessment of this compound, a key benzimidazole derivative of interest in pharmaceutical research and development. Recognizing that no single technique can provide a complete purity profile, we present an integrated approach combining chromatographic, spectroscopic, and thermal analysis methods. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. Adherence to these protocols will ensure a robust, reliable, and comprehensive evaluation of material purity, compliant with international regulatory standards.
Introduction: The Imperative for Purity in Pharmaceutical Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The subject of this guide, this compound, is a representative member of this class. The safety, efficacy, and stability of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Even minute quantities of impurities—arising from starting materials, synthetic byproducts, or degradation—can have significant impacts on toxicology and pharmacology.
Therefore, a robust analytical program to detect, identify, and quantify these impurities is a cornerstone of quality control in the pharmaceutical industry. This document outlines a validated, multi-technique workflow designed to establish a comprehensive purity profile for this compound, ensuring its suitability for further development.
The Orthogonal Analytical Strategy
A single analytical method provides only one perspective on a sample's composition. To build a trustworthy purity profile, we employ an orthogonal strategy, utilizing techniques with different separation and detection principles. This approach significantly increases the probability of detecting the complete range of potential impurities, from structurally related compounds to residual solvents and non-volatile species.
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Caption: Orthogonal workflow for comprehensive purity analysis.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of most APIs. Its high resolving power allows for the separation of the main component from closely related structural analogues and degradation products. The method described here is a stability-indicating reverse-phase HPLC (RP-HPLC) method, designed to separate a wide range of potential impurities.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecyl silica) column is selected for its versatility and excellent retention of moderately polar to non-polar compounds like benzimidazole derivatives.
-
Mobile Phase: A gradient of acetonitrile (a common organic modifier) and a buffered aqueous phase is used. The gradient elution ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and detected within a reasonable runtime.
-
Detector: A UV detector is chosen, as the benzimidazole ring system contains a strong chromophore, making it readily detectable. Monitoring at multiple wavelengths can help in distinguishing between impurities with different spectral properties.
Protocol 3.1: RP-HPLC Method for Purity Assessment
-
Instrumentation & Columns:
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.[2]
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Reference Standard: Prepare a solution of the reference standard at the same concentration.
-
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 5 µL | Small volume to prevent peak broadening. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 280 nm | Wavelength of strong absorbance for the benzimidazole core. |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B | A shallow initial gradient resolves early impurities, followed by a steeper gradient to elute non-polar compounds, and a re-equilibration step.[3] |
-
System Suitability Testing (SST): Before sample analysis, the system's performance must be verified according to pharmacopeial standards like USP <621>.[4][5][6] A solution containing the main peak and a known impurity should be injected five times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 (between API and closest peak) |
| %RSD of Peak Area | ≤ 2.0% |
-
Data Analysis and Purity Calculation:
-
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Disregard any peaks originating from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%).
-
Structural Confirmation and Identification of Impurities
While HPLC separates impurities, spectroscopic methods are required for structural confirmation of the main component and identification of unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unambiguous structure elucidation.[1] It provides detailed information about the chemical environment of each proton and carbon atom, confirming the identity of this compound and enabling the detection of impurities, even those that co-elute in chromatography.
Protocol 4.1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled sequence, a 5-second relaxation delay, and 1024 scans.
-
-
Expected Chemical Shifts (δ) and Data Interpretation:
| Proton / Carbon | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity |
| N-H | ~12.5 | - | Broad Singlet |
| Aromatic H's | 7.0 - 7.6 | 110 - 145 | Multiplets |
| -CH₂OH | ~4.8 | ~57 | Singlet/Doublet |
| -OH | ~5.5 | - | Broad Singlet/Triplet |
| -CH₃ | ~2.5 | ~17 | Singlet |
| C2 (imidazole) | - | ~152 | - |
Note: Shifts are predictive and can vary. The N-H proton signal is often broad and downfield in DMSO-d₆.[1]
-
Purity Assessment: Carefully examine the ¹H NMR spectrum for small peaks that do not correspond to the main structure or the solvent. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.
Mass Spectrometry (MS)
Coupling HPLC with Mass Spectrometry (LC-MS) is the definitive method for identifying unknown impurities. MS provides the molecular weight of eluted compounds, and fragmentation patterns (MS/MS) can reveal their structures.
Protocol 4.2.1: LC-MS for Impurity Identification
-
Instrumentation:
-
Utilize the HPLC method from Protocol 3.1, diverting the column effluent to an ESI-MS detector.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like benzimidazoles, typically yielding the protonated molecular ion [M+H]⁺.[8]
-
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100 - 800.
-
Analysis: For each impurity peak observed in the UV chromatogram, extract the corresponding mass spectrum. The primary ion observed will likely be [M+H]⁺, immediately providing the molecular weight of the impurity.
-
Analysis of Specific Impurity Classes
Residual Solvents via Headspace GC-MS
Residual solvents are process-related impurities that must be controlled. Headspace Gas Chromatography (GC) is the standard technique for this analysis, as outlined in USP <467>.
Protocol 5.1.1: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling solvent like DMSO or DMF.
-
Seal the vial immediately.
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| Headspace Oven Temp. | 80 °C |
| Loop Temp. | 90 °C |
| Vial Equilibration Time | 30 min |
| GC Column | DB-624 or equivalent |
| Oven Program | 40 °C (10 min), ramp to 240 °C at 10 °C/min |
| MS Detector | Scan m/z 30 - 300 |
-
Data Analysis: Identify residual solvents by comparing their retention times and mass spectra to those of known solvent standards. Quantification is performed using a standard addition or internal standard method.[9]
Thermal Analysis (DSC/TGA)
Thermal analysis provides information on purity, solvation, and thermal stability.[10][11]
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is used to quantify the amount of volatile content, such as water or residual solvent.[12]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. For a highly pure crystalline compound, DSC shows a sharp melting endotherm. Impurities cause a depression and broadening of this melting peak, which can be used to calculate absolute purity via the van't Hoff equation.[13][14]
Protocol 5.2.1: DSC for Purity Determination
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum hermetic pan and seal it.
-
Conditions: Heat the sample from ambient temperature to a point well past its melting point at a slow heating rate (e.g., 1-2 °C/min) under a nitrogen purge.
-
Analysis: The instrument software can automatically calculate the purity based on the shape of the melting endotherm. This method is highly sensitive for eutectic impurities in crystalline samples with purity >98%.[14]
Method Validation Principles
Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[15][16][17][18]
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Caption: Key parameters for analytical method validation per ICH Q2(R1).
Conclusion
The purity assessment of this compound requires a scientifically sound, multi-technique approach. The combination of high-resolution chromatography for separation, spectroscopy for identification, and thermal analysis for physical properties provides a complete and trustworthy characterization. The protocols detailed in this guide serve as a robust starting point for establishing a comprehensive quality control strategy, ensuring that the material meets the high standards required for pharmaceutical use.
References
- U.S. Pharmacopeia.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
- U.S. Pharmacopeia.
- Agilent.
- U.S. Pharmacopeia.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link
- LCGC International. Are You Sure You Understand USP <621>? Link
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Link
- TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Link
- International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Link
- TA Instruments.
- Impact Analytical. Thermal Analysis Techniques. Link
- ResearchGate.
- PMC.
- ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Link
- ResearchGate.
- PMC - NIH.
- PubMed.
- PMC - PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole. Link
- ResearchGate.
- MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Link
- DTIC.
- Benchchem. Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Link
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol. Link
- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Link
- Benchchem.
- SIELC Technologies. Separation of Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)
- LookChem. This compound. Link
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- ResearchGate.
- Benchchem. The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Link
- SHIMADZU CORPORATION. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Link
- The Royal Society of Chemistry.
- ResearchGate. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Link
- ResearchGate. NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Link
- International Journal of Pharmacy and Pharmaceutical Sciences.
- Journal of Food and Drug Analysis. A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Link
- Benchchem. Comparative analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) with other inhibitors. Link
- MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Link
- International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Link
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- 2. Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process - Analyst (RSC Publishing) [pubs.rsc.org]
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- 5. <621> CHROMATOGRAPHY [drugfuture.com]
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- 18. database.ich.org [database.ich.org]
experimental procedure for N-alkylation of (4-methyl-1H-benzimidazol-2-yl)methanol
An Application Guide for the Synthesis of N-Alkylated (4-methyl-1H-benzimidazol-2-yl)methanol Derivatives
Abstract
This technical guide provides a detailed experimental protocol for the N-alkylation of this compound. Benzimidazole derivatives are a cornerstone in medicinal chemistry, and functionalization at the N-1 position is a critical strategy for modulating their pharmacological profiles.[1] This document offers an in-depth examination of a robust protocol using a strong base, discusses the underlying chemical principles, potential side reactions, and provides a systematic workflow for synthesis, purification, and characterization suitable for researchers in drug discovery and organic synthesis.
Introduction: The Significance of N-Alkylated Benzimidazoles
The benzimidazole scaffold is recognized as a "privileged structure" in drug development, forming the core of numerous therapeutic agents with activities spanning antiulcer, anticancer, and antiviral applications.[1] The introduction of alkyl groups onto the benzimidazole nitrogen (N-alkylation) is a fundamental synthetic transformation that allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[2] This modification can profoundly influence the molecule's interaction with biological targets, making N-alkylation a pivotal step in the synthesis of novel pharmaceutical candidates.[3]
This guide focuses on the N-alkylation of this compound, a substrate featuring both a reactive N-H bond for alkylation and a primary alcohol that requires careful consideration during reaction design.
Mechanistic Insights and Strategic Considerations
The N-alkylation of benzimidazoles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the acidic N-H proton of the imidazole ring to form a potent benzimidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the new N-C bond.
Choice of Base: A Critical Decision
The selection of the base is paramount for achieving high yields and minimizing side reactions.
-
Strong Bases (e.g., Sodium Hydride, NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the benzimidazole N-H, driving the reaction to completion.[1][4] It is often the base of choice for less reactive alkylating agents. However, its high reactivity presents a significant challenge with our specific substrate. NaH can also deprotonate the hydroxyl group of the this compound, creating an alkoxide. This alkoxide can compete with the desired N-anion in reacting with the alkyl halide, leading to the formation of an undesired O-alkylated ether byproduct.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are milder, safer to handle, and less likely to deprotonate the alcohol, thereby improving selectivity for N-alkylation.[4] They are particularly effective with more reactive alkylating agents like alkyl iodides or benzyl bromides. The choice often involves a trade-off between reaction rate and selectivity.
For this guide, we will detail the classical protocol using Sodium Hydride (NaH) , as it is a widely documented and effective method, while emphasizing the necessary controls to manage potential side reactions.
Potential Side Reaction: O-Alkylation
The primary competitive pathway is the alkylation of the hydroxyl group. Controlling the reaction temperature is a key strategy to mitigate this. Deprotonation of the N-H is generally kinetically and thermodynamically favored over the O-H in this system. By adding the alkylating agent at a low temperature (e.g., 0 °C), the more nucleophilic N-anion is favored to react before significant O-alkylation can occur.
Caption: Reaction scheme showing desired N-alkylation and potential O-alkylation.
Detailed Experimental Protocol
This protocol describes the N-alkylation of this compound with a generic alkyl halide (R-X) using sodium hydride in DMF.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| This compound | 162.19 | 1.0 | Starting material.[5] |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 1.1 - 1.2 | Highly reactive with water. Handle under inert atmosphere.[6][7] |
| Alkyl Halide (R-X) | Varies | 1.1 | E.g., Iodomethane, Benzyl Bromide. |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | Use a dry, anhydrous grade solvent. |
| Saturated aq. NH₄Cl | - | - | For quenching the reaction. |
| Ethyl Acetate | - | - | For extraction. |
| Brine | - | - | For washing. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying the organic phase. |
| Silica Gel | - | - | For column chromatography. |
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, chromatography column.
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[8][9] All operations involving NaH must be conducted in a fume hood under an inert atmosphere (nitrogen or argon).[7] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.[10] A Class D fire extinguisher (for combustible metals) should be accessible.
-
Solvents and Reagents: DMF is a potential teratogen. Alkyl halides are often toxic and lachrymatory. Handle all chemicals in a well-ventilated fume hood.
Step-by-Step Procedure
-
Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous DMF is added via syringe to dissolve the starting material completely.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion, 1.1 eq) is added portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. The mixture is stirred at 0 °C for 30-60 minutes to ensure complete formation of the benzimidazolate anion.
-
Alkylation: The alkyl halide (1.1 eq), dissolved in a small amount of anhydrous DMF, is added dropwise to the cooled suspension via a dropping funnel over 20-30 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]
-
Quenching: Upon completion, the flask is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize excess NaH.
-
Extraction: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.[12]
-
Washing: The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-alkylated product.[13][14]
Characterization:
-
¹H NMR: Expect the disappearance of the broad N-H singlet (often >10 ppm). New signals corresponding to the introduced alkyl group will appear (e.g., a singlet around 3.8 ppm for an N-methyl group). The protons of the -CH₂OH group should remain as a singlet.
-
¹³C NMR: Look for new peaks in the aliphatic region corresponding to the new alkyl group carbons.
-
IR Spectroscopy: The broad N-H stretching band (around 3100-3400 cm⁻¹) present in the starting material will be absent in the product. The O-H stretch will remain.[15]
-
Mass Spectrometry (MS): The molecular ion peak in the ESI-MS spectrum should correspond to the calculated mass of the N-alkylated product.[16]
Workflow Visualization
Caption: Step-by-step experimental workflow for N-alkylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH; wet solvent/glassware; unreactive halide. | Use fresh NaH. Ensure all glassware and solvents are rigorously dried. Switch to a more reactive halide (e.g., R-Br to R-I). |
| Mixture of Products | O-alkylation side reaction occurred. | Maintain low temperature (0 °C) during addition of alkyl halide. Consider using a milder base like K₂CO₃. |
| Starting Material Remains | Insufficient base or alkylating agent; short reaction time. | Increase molar equivalents of NaH and alkyl halide to 1.2 and 1.15, respectively. Extend reaction time. |
| Difficult Purification | Product and byproduct have similar polarity. | Optimize chromatography solvent system. Consider derivatization of the alcohol to change polarity before purification. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of this compound. By understanding the underlying mechanism and paying close attention to critical parameters such as the choice of base, temperature control, and anhydrous conditions, researchers can successfully synthesize these valuable derivatives. The detailed steps for reaction, work-up, and purification, combined with troubleshooting advice, equip scientists in the drug development field to efficiently produce and explore this important class of molecules.
References
- BenchChem. (2025).
- Reddy, G. O., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
- Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. (2021).
- Reddy, G. O., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Published on PMC.
- Sigma-Aldrich. (2011).
- Reddy, K. K., & Subba Rao, N. V. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Osmania University.
- Roman, G. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Central European Journal of Chemistry, 10(5), 1516-1526.
- University of California, Santa Barbara. (2012).
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Kaur, L., et al. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.
- New Jersey Department of Health. (n.d.). Hazard Summary for SODIUM HYDRIDE.
- Clemson University. (n.d.). Sodium Hydride SOP.
- N-Alkylation of benzimidazole. (n.d.).
- Mondal, S., et al. (n.d.). N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
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- Alkylation reaction method of benzimidazoles compounds. (2009).
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- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
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- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI.
- Synthesis and characterization of a novel long-alkyl-chain ester-substituted benzimidazole gelator and its octan-1-ol solv
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Application Notes and Protocols for the Selective Oxidation of (4-methyl-1H-benzimidazol-2-yl)methanol
Introduction: The Significance of 4-methyl-1H-benzimidazole-2-carbaldehyde in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][] The targeted synthesis of benzimidazole derivatives is therefore of paramount importance in the discovery of new pharmaceuticals. The selective oxidation of the primary alcohol, (4-methyl-1H-benzimidazol-2-yl)methanol, to its corresponding aldehyde, 4-methyl-1H-benzimidazole-2-carbaldehyde, furnishes a critical intermediate. This aldehyde is a versatile precursor for a multitude of subsequent chemical transformations, such as reductive amination and the formation of amide bonds, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of this compound. It details several robust and field-proven oxidation methodologies, offering a comparative analysis to aid in the selection of the most appropriate protocol for specific research needs. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and critical considerations for successful execution.
Strategic Overview of Oxidation Methodologies
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge in organic synthesis.[7][8][9] For a substrate like this compound, which contains a potentially sensitive heterocyclic ring system, the choice of oxidant and reaction conditions is crucial. This guide will focus on three widely employed and effective methods:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method for oxidizing primary alcohols to aldehydes.[10][11][12][13][14]
-
Swern Oxidation: A reliable and widely used method that utilizes dimethyl sulfoxide (DMSO) as the oxidant.[15][16][17][18][19]
-
Manganese Dioxide (MnO₂) Oxidation: Particularly effective for the oxidation of benzylic and allylic alcohols.[20][21][22][23][24]
-
TEMPO-Mediated Oxidation: A catalytic method that is both efficient and selective for primary alcohols.[25][26][27][28][29]
The following sections will provide detailed protocols and mechanistic insights for each of these methods, tailored for the oxidation of this compound.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
Principle and Advantages: The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and highly selective oxidation of primary alcohols to aldehydes.[10][12][14] The reaction is typically carried out under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.[10][12] The workup is generally straightforward, and the reaction times are often short.[10][12]
Mechanism of Action: The reaction proceeds through the formation of a periodinane intermediate, followed by an intramolecular elimination of the α-hydrogen to form the carbonyl compound.[11]
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- 29. TEMPO [organic-chemistry.org]
Application Notes and Protocols for the Esterification of (4-methyl-1H-benzimidazol-2-yl)methanol
<
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the esterification of (4-methyl-1H-benzimidazol-2-yl)methanol, a key synthetic transformation for the derivatization of this biologically relevant scaffold. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The esterification of the primary alcohol at the 2-position of the benzimidazole ring allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact biological efficacy and pharmacokinetic profiles. This document details several robust esterification protocols, including classic Fischer esterification, mild Steglich esterification, and efficient acylation with acyl chlorides, providing the rationale behind the selection of reagents and reaction conditions.
Introduction
The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents with diverse activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the molecule's biological target and potency. This compound serves as a versatile starting material for the synthesis of a library of ester derivatives. The introduction of various acyl groups can lead to new chemical entities with improved pharmacological profiles. This guide offers detailed, field-proven protocols to facilitate the efficient and reproducible synthesis of these valuable compounds.
Chemical Structures & Properties
A thorough understanding of the starting material is critical for successful synthesis.
Structure of this compound:
Caption: Structure of this compound.
Physicochemical Properties of this compound:
| Property | Value | Unit |
| Molecular Formula | C9H10N2O | |
| Molecular Weight | 162.19 | g/mol |
| Boiling Point | 416.335 | °C at 760 mmHg |
| Flash Point | 205.593 | °C |
| Density | 1.296 | g/cm³ |
| LogP | 1.36360 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Data sourced from LookChem[3] |
Esterification Methodologies: A Comparative Overview
The choice of esterification method depends on several factors, including the nature of the carboxylic acid, the sensitivity of the starting material to acidic or basic conditions, and the desired scale of the reaction.
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Strong acid (e.g., H₂SO₄, p-TsOH) | Reflux in excess alcohol | Inexpensive, suitable for simple alcohols.[4][5] | Requires harsh acidic conditions, reversible reaction.[5][6] |
| Steglich Esterification | DCC or EDC, DMAP | Mild, room temperature | Compatible with acid-sensitive substrates, high yields.[7][8][9][10] | Byproduct (DCU/EDU) removal can be challenging.[7][8] |
| Acylation with Acyl Chlorides | Base (e.g., Triethylamine, Pyridine) | Often at 0 °C to room temperature | High reactivity, fast reaction times.[11][12] | Acyl chlorides can be moisture-sensitive, generates HCl. |
Experimental Protocols
Protocol 1: Fischer Esterification
This method is a classic acid-catalyzed esterification suitable for simple, non-sensitive carboxylic acids and alcohols.[13][14] The reaction is driven to completion by using the alcohol as the solvent, thus providing a large excess.[15]
Reaction Scheme:
Caption: General scheme for Fischer Esterification.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Anhydrous alcohol (corresponding to the carboxylic acid ester, e.g., methanol for methyl ester)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in the corresponding anhydrous alcohol (used as solvent).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst, making it ideal for substrates that are sensitive to acidic conditions.[7][8][9]
Reaction Scheme:
Caption: General scheme for Steglich Esterification.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea (EDU).
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Acylation with Acyl Chlorides
Reaction Scheme:
Caption: General scheme for Acylation with Acyl Chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine or pyridine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 equivalents) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-4 hours).
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Ester Products
The successful synthesis and purity of the resulting esters should be confirmed by standard analytical techniques.
Workflow for Product Characterization:
Caption: Workflow for the purification and characterization of ester products.
Expected Spectroscopic Data:
-
¹H NMR: Appearance of new signals corresponding to the acyl group protons and a downfield shift of the methylene protons adjacent to the ester oxygen.
-
¹³C NMR: Appearance of a new carbonyl carbon signal (~165-175 ppm) and signals corresponding to the acyl group carbons.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target ester.
-
IR Spectroscopy: Appearance of a strong C=O stretching band for the ester functional group (typically around 1735-1750 cm⁻¹).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, temperature (for Fischer), or use a more reactive acylating agent. Ensure reagents are anhydrous. |
| Product decomposition. | Use milder conditions (Steglich). Ensure proper workup to remove acidic or basic residues. | |
| Multiple Spots on TLC | Formation of side products. | Optimize reaction conditions (temperature, stoichiometry). For Fischer, ensure efficient water removal. |
| Impure starting materials. | Purify starting materials before use. | |
| Difficulty in Purification | Co-elution of impurities. | Try different solvent systems for column chromatography. Recrystallization may be an alternative. |
| For Steglich, residual DCU/EDU. | Ensure complete precipitation and filtration. A wash with dilute acid may help remove residual urea. |
Conclusion
The esterification of this compound is a valuable synthetic tool for the generation of diverse libraries of benzimidazole derivatives for drug discovery and development. The choice of methodology—Fischer, Steglich, or acylation with acyl chlorides—should be guided by the specific chemical properties of the acylating agent and the desired reaction conditions. The protocols provided herein offer robust and reproducible methods for the synthesis of these target compounds, enabling further exploration of their therapeutic potential.
References
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- Wikipedia. (n.d.). Steglich esterification.
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- GeeksforGeeks. (2025).
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- IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
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- Khattab, et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
- LookChem. (n.d.). This compound.
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- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol.
- PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Benchchem. (n.d.). In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol.
- ResearchGate. (n.d.). Metal catalyst-free N -Allylation/alkylation of Imidazole and Benzimidazole with Morita-Baylis-Hillman (MBH)
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (n.d.).
- American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
- ResearchGate. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- Benchchem. (n.d.). Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis.
- Master Organic Chemistry. (n.d.).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Scilit. (n.d.).
- National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- gsrs. (n.d.). 4-METHYL-2-PROPYL-1H-BENZIMIDAZOLE-6-CARBOXYLIC ACID METHYL ESTER.
- Benchchem. (n.d.). An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI).
- PubMed Central. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides.
- ResearchGate. (n.d.).
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Introduction: Strategic Etherification in Benzimidazole-Based Drug Discovery
An In-Depth Guide to the Etherification of (4-methyl-1H-benzimidazol-2-yl)methanol: Application Notes and Protocols
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including antiulcer, anticancer, and antihistaminic properties.[1][2][3][4] The strategic modification of lead compounds containing this moiety is a cornerstone of drug development. The etherification of a hydroxyl group, such as the one in this compound, is a critical derivatization strategy.[5] This transformation allows for the precise modulation of a molecule's physicochemical properties—including lipophilicity, polarity, and hydrogen bonding capacity—which directly influences its pharmacokinetic and pharmacodynamic profile.
This guide provides a detailed examination of the etherification of this compound, focusing on the venerable Williamson ether synthesis. We will explore the mechanistic underpinnings, the rationale behind experimental choices, and provide a field-proven, step-by-step protocol for researchers in organic synthesis and drug development.
Mechanistic Framework: The Williamson Ether Synthesis
The most robust and versatile method for preparing ethers from an alcohol and an organohalide is the Williamson ether synthesis, a reaction first developed in 1850.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] It involves two fundamental steps:
-
Deprotonation: A base is used to deprotonate the alcohol, in this case, this compound, to form a highly nucleophilic alkoxide ion.
-
Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic carbon, typically from a primary alkyl halide, displacing the halide leaving group in a concerted step to form the ether linkage.[6][8]
Caption: General mechanism of the Williamson ether synthesis.
Experimental Design: Rationale and Best Practices
The success of the etherification hinges on the careful selection of reagents and conditions to favor the desired SN2 pathway and minimize competing side reactions.
-
Choice of Base: The primary alcohol on the substrate is not as acidic as a phenol, necessitating a strong base to ensure complete and rapid deprotonation. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, an inert byproduct that drives the reaction to completion.[5] Milder bases like potassium carbonate are generally less effective for unactivated alcohols.[9][10] A critical consideration for benzimidazoles is the presence of the acidic N-H proton on the imidazole ring. While O-alkylation is generally favored for the methanol substituent under these conditions, N-alkylation can occur as a side reaction. Careful control of temperature and stoichiometry helps to mitigate this.
-
Choice of Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[7] Therefore, the reaction is most efficient with primary (1°) or methyl alkyl halides.[6] Secondary (2°) alkyl halides will often yield a mixture of substitution and E2 elimination products, while tertiary (3°) alkyl halides will almost exclusively undergo elimination.[9] For introducing more complex groups, converting the corresponding alcohol to a sulfonate ester (e.g., tosylate or mesylate) creates an excellent leaving group for the SN2 reaction.[8]
-
Choice of Solvent: Dipolar aprotic solvents are ideal for Williamson ether synthesis.[9] Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used. These solvents effectively solvate the counter-ion of the base (e.g., Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive.[11]
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a robust, general procedure for the etherification of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide), 1.1 equivalents
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, and standard glassware
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of nitrogen or argon, add sodium hydride (1.2 equivalents, 60% dispersion) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous DMF (or THF) to the flask to create a suspension.
-
-
Deprotonation (Alkoxide Formation):
-
Dissolve this compound (1.0 equivalent) in a separate flask with a minimum amount of anhydrous DMF (or THF).
-
Cool the NaH suspension to 0 °C using an ice-water bath.
-
Slowly add the solution of the benzimidazole methanol dropwise to the stirred NaH suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.
-
In-Process Control: The reaction is highly exothermic; slow addition at 0 °C is crucial for safety and control.
-
-
Alkylation (Ether Formation):
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexane). The consumption of starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Extraction:
-
Once the reaction is complete by TLC, cool the flask to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.
-
-
Purification and Characterization:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Self-Validation: Confirm the structure and purity of the isolated ether product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5]
-
Caption: Step-by-step experimental workflow for ether synthesis.
Data Summary: Expected Outcomes
The table below outlines typical parameters and expected outcomes for the etherification with various primary alkylating agents. Yields are dependent on the specific substrate and purity of reagents but provide a general guideline.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Methyl Iodide | NaH | THF/DMF | 0 to RT | 75-90% | Highly reactive. Reaction is often complete in a few hours. |
| Ethyl Bromide | NaH | DMF | 0 to RT | 70-85% | Standard conditions. |
| Benzyl Bromide | NaH | THF/DMF | 0 to RT | 80-95% | Benzylic halide is highly reactive towards SN2. |
| Propyl Iodide | NaH | DMF | 0 to RT | 70-85% | Good reactivity. |
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding pathway for the etherification of this compound. By understanding the SN2 mechanism and carefully selecting a strong base, a primary alkylating agent, and a polar aprotic solvent, researchers can effectively synthesize a diverse library of benzimidazole ethers. This strategic derivatization is a powerful tool for optimizing lead compounds in drug discovery, enabling the fine-tuning of molecular properties to enhance therapeutic potential. The protocol described herein serves as a self-validating system, with in-process controls and final characterization ensuring the integrity and success of the synthesis.
References
- Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- Current Trends in Pharmacy and Pharmaceutical Chemistry. Medicinal chemistry of benzimidazole, a versatile pharmacophore.
- RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives.
- PubMed. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry.
- Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- ResearchGate. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- Organic Chemistry Portal. Benzimidazole synthesis.
- ResearchGate. (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Chemistry Steps. Williamson Ether Synthesis.
- Cambridge University Press. Williamson Ether Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Synthiaca. Alcohol to Ether using Williamson synthesis (O-Alkylation).
Sources
- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. impactfactor.org [impactfactor.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of (4-Methyl-1H-benzimidazol-2-yl)methanol Synthesis
Welcome to the Technical Support Center for the synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important benzimidazole derivative. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and achieve higher yields.
I. Overview of the Synthesis
The most common and reliable method for synthesizing this compound is through the Phillips-Ladenburg benzimidazole synthesis . This reaction involves the condensation of 4-methyl-1,2-phenylenediamine with glycolic acid.[1][2][3] The reaction is typically carried out at elevated temperatures, often under reflux, and may be facilitated by an acid catalyst.[4]
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected. What are the most common causes and how can I improve it?
A low yield is a frequent challenge in this synthesis. Several factors can contribute to this issue:
-
Incomplete Reaction: The condensation reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is heated to an appropriate temperature (typically reflux at 90-100°C in a solvent like DMF) for a sufficient duration.[1][5] The disappearance of the starting materials (4-methyl-1,2-phenylenediamine) will indicate the reaction's progression.[4]
-
-
Purity of Starting Materials: The purity of 4-methyl-1,2-phenylenediamine is critical. This starting material can oxidize upon exposure to air, leading to the formation of colored impurities that can interfere with the reaction and complicate purification.[4][5]
-
Solution: Use high-purity 4-methyl-1,2-phenylenediamine. If the starting material appears discolored, consider purification by recrystallization before use.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.
-
Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification steps.
-
Solution: Ensure proper neutralization of any acid catalyst after the reaction is complete.[1] The product is a relatively polar molecule, so choose your extraction solvent carefully; ethyl acetate is a common choice.[1][5] Perform multiple extractions to maximize the recovery of the product from the aqueous layer.[4]
-
Q2: My final product is a dark brown or off-color solid. What causes this and how can I obtain a purer, lighter-colored product?
The formation of a dark-colored product is a common issue and is often indicative of impurities.
-
Oxidation of the Starting Material: As mentioned previously, 4-methyl-1,2-phenylenediamine is susceptible to air oxidation, which can produce highly colored byproducts.[4][5]
-
Solution: To minimize oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Using freshly purified starting material is also highly recommended.
-
-
Overheating the Reaction Mixture: Excessive heat can cause decomposition of the reactants or the benzimidazole product, leading to the formation of colored, often polymeric, materials.[4]
-
Solution: Maintain the reaction temperature at the recommended level and avoid prolonged heating once the reaction is complete, as monitored by TLC.[4]
-
Q3: My TLC analysis of the crude product shows multiple spots. What are the likely side products?
The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: The most obvious impurities are your starting materials, 4-methyl-1,2-phenylenediamine and glycolic acid.
-
Incomplete Cyclization Intermediate: The reaction proceeds through an N-acylated intermediate. If the cyclization and dehydration steps are not complete, this intermediate may be present in your crude product.
-
N,N'-Diacetylated Product: It is possible for both amino groups of the 4-methyl-1,2-phenylenediamine to react with glycolic acid, leading to the formation of a di-acylated side product.[4]
-
Solution for Side Products: Optimizing the stoichiometry of the reactants can help minimize the formation of some side products. Using a slight excess of glycolic acid may drive the reaction to completion.[4] Careful monitoring of the reaction by TLC is crucial to stop the reaction at the optimal time.[4] Purification by column chromatography is often necessary to separate the desired product from these impurities.[1]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this synthesis?
Dimethylformamide (DMF) has been used effectively in lab-scale syntheses of similar benzimidazole methanols.[1][5] Toluene has also been reported as a solvent for benzimidazole synthesis using an acid catalyst.[7] The choice of solvent can impact reaction kinetics and the solubility of your reactants and product.
Q2: Is an acid catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, the use of a dilute mineral acid like hydrochloric acid (HCl) or an organic acid like p-toluenesulfonic acid (p-TsOH) can improve the reaction rate and yield.[4][7]
Q3: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[1][4] A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 4-methyl-1,2-phenylenediamine spot and the appearance of the product spot will indicate that the reaction is proceeding.
Q4: What is the best method for purifying the final product?
The most common methods for purifying this compound are recrystallization and column chromatography.[1][4][8] For recrystallization, ethanol is often a suitable solvent.[4] For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and hexane is a good starting point.[1][9]
IV. Data Presentation
| Starting Material | Reagent | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| o-Phenylenediamine | Glycolic Acid | DMF | 90-100°C (Reflux) | Optimized via TLC | High | [1] |
| 4-Methyl-o-phenylenediamine | Oxalic Acid | NH₄Cl / Ethanol | Microwave (400W) | 4-8 min | 79% | [9] |
| 3,4-Diaminobenzyl alcohol | Acetic Acid | 4M HCl | Reflux | 4 hours | - | [8] |
| o-Phenylenediamine | Acetic Acid | - | 100°C | 2 hours | 68% | [6] |
Note: The yields and conditions in this table are for similar benzimidazole syntheses and may require optimization for the specific synthesis of this compound.
V. Experimental Protocols & Methodologies
Detailed Protocol for the Synthesis of this compound
This protocol is an adaptation of the Phillips-Ladenburg synthesis for 2-hydroxymethylbenzimidazoles.[1][5]
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in a minimal amount of DMF.
-
Reagent Addition: Add glycolic acid (1.1 to 1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100°C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the 4-methyl-1,2-phenylenediamine spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute it with water.
-
Carefully neutralize any residual acid by adding saturated sodium bicarbonate solution until the solution is neutral to litmus paper.[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.[1]
-
VI. Mechanism and Pathway Visualization
The Phillips-Ladenburg Reaction Mechanism
The synthesis of this compound proceeds via the Phillips-Ladenburg condensation mechanism. This involves the initial formation of an amide bond between one of the amino groups of 4-methyl-1,2-phenylenediamine and the carboxylic acid of glycolic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.
Caption: A simplified workflow of the Phillips-Ladenburg synthesis of this compound.
VII. References
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health. [Link]
-
Benzimidazole. Organic Syntheses. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]
-
Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. De Gruyter. [Link]
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]
-
Preparation of 4-hydroxy-2-methylbenzimidazole. PrepChem. [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. impactfactor.org [impactfactor.org]
Technical Support Center: Purification of (4-methyl-1H-benzimidazol-2-yl)methanol
Welcome to the technical support center for the purification of (4-methyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important benzimidazole derivative.
This compound is a key building block in medicinal chemistry.[1] Achieving high purity is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. However, its polar nature, potential for hydrogen bonding, and susceptibility to certain side reactions during synthesis can present significant purification hurdles.[2][3] This guide provides practical, experience-driven advice to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Poor Separation or Streaking During Column Chromatography
Question: My TLC analysis shows multiple spots, but I'm getting poor separation and significant streaking on my silica gel column. What's causing this and how can I fix it?
Root Cause Analysis: The polar nature of the benzimidazole core and the hydroxyl group in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel.[4] This can result in irreversible adsorption, decomposition, or streaking, where the compound elutes over a large number of fractions instead of as a sharp band.[5]
Solution Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Step-by-Step Protocol:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Start with a less polar solvent system and gradually increase the polarity. For instance, begin with a higher ratio of a non-polar solvent like hexane or dichloromethane and incrementally increase the proportion of a polar solvent like ethyl acetate or methanol.[6] A gradient elution can be highly effective.[4]
-
Alternative Solvent Systems: Explore different solvent systems. Dichloromethane/methanol and ethyl acetate/hexane are common choices.[6][7] Sometimes, a switch to a system like chloroform/methanol can alter the selectivity and improve separation.
-
-
Incorporate a Modifier:
-
For Basic Compounds: Benzimidazoles are basic. To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[4]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This will neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.[5]
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component of the mobile phase to achieve a similar effect.
-
-
-
Consider an Alternative Stationary Phase:
-
Neutral or Basic Alumina: If your compound is particularly sensitive to acidic conditions, switching to neutral or basic alumina can be a good alternative to silica gel.[4]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) silica gel can be an excellent option.[8] Elution is carried out with polar solvents like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid.
-
Issue 2: Compound "Oiling Out" or Failing to Crystallize During Recrystallization
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. What should I do?
Root Cause Analysis: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[9] The high polarity and hydrogen bonding capability of the target molecule can make it challenging to find a suitable single solvent for recrystallization.[10][11]
Solution Workflow:
Caption: Troubleshooting flowchart for crystallization failure.
Step-by-Step Protocol:
-
Re-dissolve and Dilute: If an oil forms, heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[4]
-
Ensure Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed.[12] Rapid cooling often promotes oiling or the formation of very small, impure crystals. Once at room temperature, cooling in an ice bath can be attempted.[9]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[4]
-
-
Employ a Co-solvent System: This is often the most effective method for polar compounds.[10]
-
Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Common "good" solvents for polar molecules include ethanol, methanol, or acetone.[13]
-
Slowly add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly. A common and effective co-solvent system for benzimidazole derivatives is an ethanol/water mixture.[7]
-
Issue 3: Presence of Persistent, Colored Impurities
Question: My isolated product has a persistent yellow or brown color, even after initial purification. What are these impurities and how can I remove them?
Root Cause Analysis: Colored impurities in the synthesis of benzimidazoles often arise from oxidation or polymerization side reactions.[2] The starting materials or the product itself can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[2]
Step-by-Step Protocol:
-
Charcoal Treatment During Recrystallization:
-
Dissolve the impure solid in a suitable hot solvent.
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.[14]
-
Allow the filtrate to cool and crystallize as usual.
-
-
Short Plug Filtration:
-
If the colored impurities are highly polar, they may stick strongly to silica gel. A quick filtration through a short plug of silica gel can be effective.[15]
-
Dissolve the crude product in a suitable solvent.
-
Pass the solution through a small column ("plug") of silica gel, eluting with a solvent that moves your desired product but retains the baseline impurities.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, incompletely cyclized intermediates, and byproducts from side reactions such as oxidation of the benzyl alcohol to an aldehyde or carboxylic acid, or dimerization/polymerization.[2]
Q2: My compound seems to be degrading on the silica gel column. How can I confirm this and prevent it?
A2: To check for on-column degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, it indicates degradation. To prevent this, you can deactivate the silica gel with triethylamine or switch to a less acidic stationary phase like alumina.[8]
Q3: What is a good starting solvent system for TLC analysis of this compound?
A3: A good starting point for TLC analysis is a mixture of ethyl acetate and hexane.[7] You can start with a 1:1 ratio and adjust the polarity based on the resulting Rf value. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[15] Dichloromethane/methanol is another effective system to try.[6]
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[11] After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of your product.[10] Cooling the filtrate in an ice bath may allow for the recovery of a second crop of crystals, although this second crop may be less pure.
Q5: Is this compound stable under acidic or basic conditions?
A5: Benzimidazoles are generally stable under moderately acidic and basic conditions. However, harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation.[16] It is always advisable to neutralize the reaction mixture after synthesis and before extraction and purification.
References
- Recrystallization I 10. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization - Wired Chemist. (n.d.).
- Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7).
- Recrystallization1. (n.d.).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis - Benchchem. (n.d.).
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (2017, February 22).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol - Benchchem. (n.d.).
- (1H-Benzimidazol-1-yl)methanol - PMC - NIH. (n.d.).
- Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography - Benchchem. (n.d.).
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. (2025, March 3).
- Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds: Application Notes and Pro - Benchchem. (n.d.). Retrieved from
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important benzimidazole derivative.
This compound is a key building block in medicinal chemistry.[1] Achieving high purity is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. However, its polar nature, potential for hydrogen bonding, and susceptibility to certain side reactions during synthesis can present significant purification hurdles.[2][3] This guide provides practical, experience-driven advice to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Poor Separation or Streaking During Column Chromatography
Question: My TLC analysis shows multiple spots, but I'm getting poor separation and significant streaking on my silica gel column. What's causing this and how can I fix it?
Root Cause Analysis: The polar nature of the benzimidazole core and the hydroxyl group in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel.[4] This can result in irreversible adsorption, decomposition, or streaking, where the compound elutes over a large number of fractions instead of as a sharp band.[5]
Solution Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Step-by-Step Protocol:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Start with a less polar solvent system and gradually increase the polarity. For instance, begin with a higher ratio of a non-polar solvent like hexane or dichloromethane and incrementally increase the proportion of a polar solvent like ethyl acetate or methanol.[6] A gradient elution can be highly effective.[4]
-
Alternative Solvent Systems: Explore different solvent systems. Dichloromethane/methanol and ethyl acetate/hexane are common choices.[6][7] Sometimes, a switch to a system like chloroform/methanol can alter the selectivity and improve separation.
-
-
Incorporate a Modifier:
-
For Basic Compounds: Benzimidazoles are basic. To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[4]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This will neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.[5]
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component of the mobile phase to achieve a similar effect.
-
-
-
Consider an Alternative Stationary Phase:
-
Neutral or Basic Alumina: If your compound is particularly sensitive to acidic conditions, switching to neutral or basic alumina can be a good alternative to silica gel.[4]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) silica gel can be an excellent option.[8] Elution is carried out with polar solvents like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid.
-
Issue 2: Compound "Oiling Out" or Failing to Crystallize During Recrystallization
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. What should I do?
Root Cause Analysis: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[9] The high polarity and hydrogen bonding capability of the target molecule can make it challenging to find a suitable single solvent for recrystallization.[10][11]
Solution Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Recrystallization [wiredchemist.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. ijcrt.org [ijcrt.org]
- 15. Chromatography [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our focus is on providing practical, cause-and-effect explanations to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
The synthesis of 2-substituted benzimidazoles, such as this compound, is most commonly achieved via the Phillips condensation reaction.[1][2] This robust method involves the condensation of an o-phenylenediamine (in this case, 4-methyl-1,2-phenylenediamine) with a carboxylic acid (glycolic acid), typically under acidic conditions and with heating.[3][4] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common observable issues during the synthesis. We diagnose the likely chemical cause and provide actionable solutions.
Q1: My reaction mixture turned dark brown or black almost immediately after heating. What is causing this, and is the reaction salvageable?
A1: Diagnosis and Mitigation
A dark reaction mixture is one of the most frequently reported issues and is almost always indicative of the oxidation of the 4-methyl-1,2-phenylenediamine starting material .[5] Phenylenediamines are electron-rich aromatic compounds and are highly susceptible to air oxidation, especially at elevated temperatures, which leads to the formation of intensely colored, polymeric impurities.
Causality & Expert Recommendations:
-
Purity of Starting Material: The oxidation process can be initiated by trace metallic impurities or existing oxidized species in the diamine starting material.
-
Solution: Use high-purity 4-methyl-1,2-phenylenediamine. If the purity is questionable or the material is old, consider recrystallization or purification by column chromatography before use.
-
-
Presence of Atmospheric Oxygen: Exposing the reaction to air at high temperatures is the primary cause.[5]
-
Solution: Conduct the reaction under an inert atmosphere. Before heating, thoroughly degas the solvent and purge the reaction vessel with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Excessive Heat: Overheating can accelerate the rate of oxidation and other decomposition pathways.[5]
-
Solution: Maintain the recommended reaction temperature, typically around 90-100°C.[6] Use an oil bath for uniform heating and avoid localized hot spots.
-
If the mixture has already darkened, the reaction may still yield some product, but purification will be challenging. It is often more efficient to restart the reaction with the preventative measures above.
Q2: My TLC analysis shows multiple spots. One major spot is my product, but there's a persistent, less polar spot that doesn't correspond to my starting materials. What is it?
A2: Diagnosis and Mitigation
The presence of multiple spots is a clear sign of a complex reaction mixture.[7] A common, less polar byproduct in this synthesis is the result of incomplete cyclization , where the reaction stalls at the N-acylated intermediate, N-(2-amino-5-methylphenyl)-2-hydroxyacetamide.
Causality & Expert Recommendations:
-
Insufficient Acid Catalysis: The Phillips condensation mechanism involves an initial acylation followed by an acid-catalyzed cyclization and dehydration.[1] Insufficient acid can slow down or stall the final ring-closing step.
-
Inadequate Reaction Time or Temperature: The cyclization step requires sufficient thermal energy and time to proceed to completion.
Q3: I'm observing high molecular weight impurities or a baseline streak on my TLC, leading to a sticky, difficult-to-purify crude product. What are these byproducts?
A3: Diagnosis and Mitigation
This issue often points to the formation of dimers or oligomers .[7] Both the starting diamine and the benzimidazole product contain reactive N-H and/or -OH groups that can undergo intermolecular reactions, especially under harsh conditions.
Causality & Expert Recommendations:
-
Intermolecular Condensation: The amino groups of the starting material can react with the glycolic acid in a 2:1 ratio, or the hydroxyl group of the product could potentially form ethers under strong acidic conditions, leading to a complex mixture of polymeric materials.[7]
-
Solution: Maintain strict control over the stoichiometry of the reactants. Using a slight excess of the glycolic acid can help ensure the diamine is consumed in the desired intramolecular reaction. Avoid excessively high temperatures or prolonged reaction times, which favor these side reactions.
-
-
Purification Strategy: These polymeric byproducts are often much less soluble than the desired product.
-
Solution: During workup, attempt to precipitate the desired product by carefully adjusting the pH after neutralizing the reaction mixture. The polymeric impurities may remain in solution or precipitate at a different pH. A well-designed column chromatography protocol is essential for separation.[8]
-
Part 2: Optimizing Reaction Parameters
The success of the synthesis hinges on the careful control of several key parameters. The table below summarizes their impact and provides recommendations for optimization.
| Parameter | Impact on Main Reaction | Potential Side Reactions if Not Optimized | Recommended Action |
| Purity of Reactants | Crucial for high yield and clean reaction profile. | Impurities in 4-methyl-1,2-phenylenediamine can catalyze oxidation, leading to dark mixtures and low yields.[5] | Use high-purity (>98%) starting materials. Purify if necessary. |
| Reaction Temperature | Affects reaction rate. Optimal range is typically 90-100°C. | Too high: Increased oxidation, dimerization, and decomposition.[5][7] Too low: Incomplete cyclization, long reaction times. | Maintain a stable temperature of 90-100°C using an oil bath. Monitor via TLC.[6] |
| Acid Catalyst | Catalyzes the cyclization and dehydration steps, increasing the reaction rate.[1] | Insufficient: Stalling at the N-acylated intermediate.[7] Too much: Can promote unwanted side reactions like etherification. | Use a catalytic amount of a dilute mineral acid (e.g., 4N HCl).[5] |
| Reaction Atmosphere | Prevents oxidation of the electron-rich diamine. | Reaction in air leads to significant oxidation and formation of colored impurities.[5] | Run the reaction under an inert atmosphere (Nitrogen or Argon).[5] |
| Reaction Time | Must be sufficient for the reaction to go to completion. | Too short: Incomplete reaction, leaving starting material and intermediate. Too long: Increased formation of degradation and polymeric products. | Monitor the reaction progress by TLC until the starting material spot disappears.[6] |
Part 3: Visualizing Reaction vs. Side Reaction Pathways
The following diagram illustrates the desired synthetic pathway to this compound versus the common off-target side reactions.
Caption: Main vs. Side Reaction Pathways in Benzimidazole Synthesis.
Part 4: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is based on the Phillips-Ladenburg condensation method and incorporates the troubleshooting advice discussed above.[1][6]
-
Vessel Preparation: To a 100 mL three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-methyl-1,2-phenylenediamine (e.g., 1.22 g, 10 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.
-
Reagent Addition: Add glycolic acid (0.84 g, 11 mmol, 1.1 eq) followed by 20 mL of 4N hydrochloric acid.
-
Reaction: Heat the mixture to 95-100°C using an oil bath and maintain stirring under a positive nitrogen pressure.
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the diamine starting material indicates the reaction is progressing.
-
Work-up: After the reaction is complete (typically 3-5 hours), cool the flask to room temperature. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The product will often precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid by vacuum filtration and wash with cold water.
-
Drying: Dry the crude product under vacuum. The material can then be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
High purity is critical for downstream applications, and column chromatography is often required to remove persistent impurities.[8]
-
TLC Analysis: First, determine an optimal solvent system using TLC. Test various ratios of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). An ideal system will show good separation between the product spot (Rf ≈ 0.3-0.4) and any impurities.[8] A common starting point is Dichloromethane/Methanol (e.g., 95:5).
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., pure dichloromethane). Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is just above the silica bed. Do not let the column run dry.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a polar solvent like methanol. Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
Elution: Begin eluting with the least polar solvent, gradually increasing the polarity (gradient elution). For example, start with 100% Dichloromethane and slowly increase the percentage of Methanol.
-
Fraction Collection: Collect the eluent in fractions and monitor each fraction by TLC.
-
Product Recovery: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- ResearchGate. (n.d.). Previous studies on the synthesis of 2‐hydroxymethylbenzimidazoles.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Al-Ostath, A. I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH).
- ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. banglajol.info [banglajol.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol
Welcome to the technical support center for the synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important benzimidazole derivative. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method is the Phillips-Ladenburg benzimidazole synthesis. This reaction involves the condensation of 3,4-diaminobenzyl alcohol with an appropriate carboxylic acid, in this case, acetic acid, often facilitated by a dilute mineral acid catalyst.[1] The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.[1]
Q2: My reaction mixture is turning dark brown/black, and the final product is highly colored. What is the cause, and how can I prevent it?
A2: The dark coloration is a common issue in benzimidazole synthesis and is primarily due to the oxidation of the o-phenylenediamine starting material, 3,4-diaminobenzyl alcohol.[1][2] Aromatic diamines are highly susceptible to air oxidation, especially at elevated temperatures, leading to the formation of intensely colored polymeric impurities.
-
Preventative Measures:
-
Use High-Purity Starting Materials: Ensure the 3,4-diaminobenzyl alcohol is of high purity and has been stored properly to minimize prior oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1][2]
-
Controlled Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.[1]
-
Q3: What are the primary impurities I should expect to see in my crude product?
A3: Impurities in the synthesis of this compound can be broadly categorized into starting material-related, process-related (side products), and degradation products.
-
Starting Material-Related: Unreacted 3,4-diaminobenzyl alcohol and residual acetic acid.
-
Process-Related:
-
Incomplete Cyclization: The mono-N-acetylated intermediate, N-(2-amino-4-(hydroxymethyl)phenyl)acetamide, may be present if the reaction does not go to completion.[3]
-
Oxidation of Product: The benzylic alcohol of the target molecule can be oxidized to the corresponding aldehyde ((4-methyl-1H-benzimidazol-2-yl)carbaldehyde) or carboxylic acid ((4-methyl-1H-benzimidazol-2-yl)carboxylic acid).[3]
-
Dimerization/Polymerization: Self-condensation of starting materials or the product can lead to higher molecular weight impurities.[3]
-
-
Degradation Products: Benzimidazole derivatives can be susceptible to photodegradation and oxidative cleavage of the imidazole ring under harsh conditions.[4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an efficient and straightforward method for monitoring the reaction's progress.[1][5] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediate, and the final product. The reaction is considered complete when the spot corresponding to the 3,4-diaminobenzyl alcohol has disappeared.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Material: 3,4-diaminobenzyl alcohol may have degraded. 2. Insufficient Heating or Reaction Time: The reaction may not have reached the optimal temperature or been allowed to proceed to completion. 3. Absence of or Insufficient Acid Catalyst: The cyclization step can be slow without a catalyst. | 1. Use freshly prepared or purified 3,4-diaminobenzyl alcohol. 2. Ensure the reaction is heated to the recommended temperature (around 100°C) and monitor by TLC until the starting material is consumed.[1] 3. Add a catalytic amount of a dilute mineral acid like 4N HCl.[1] |
| Multiple Spots on TLC of Crude Product | 1. Incomplete Reaction: Presence of the starting material and the N-acetylated intermediate. 2. Formation of Side Products: Oxidation, dimerization, or other side reactions have occurred. 3. Product Decomposition: Excessive heat or prolonged reaction time may have degraded the product. | 1. Increase the reaction time and continue to monitor by TLC. 2. Optimize reaction conditions (temperature, inert atmosphere) to minimize side reactions. A purification step like column chromatography will be necessary. 3. Avoid overheating and unnecessarily long reaction times. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography can be an issue. 2. Presence of Colored Impurities: Highly colored oxidation products can be challenging to remove completely. | 1. Screen different solvent systems for column chromatography to achieve better separation. 2. Treat a solution of the crude product with activated carbon to adsorb colored impurities before crystallization.[2] An acid-base extraction can also be employed to separate the basic benzimidazole product from non-basic impurities.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phillips-Ladenburg Condensation
This protocol is an adaptation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.[6]
Materials:
-
3,4-Diaminobenzyl alcohol
-
Glacial acetic acid
-
4N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzyl alcohol and a slight molar excess (1.1 equivalents) of glacial acetic acid.
-
Add a catalytic amount of 4N hydrochloric acid.
-
Heat the reaction mixture to 100°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and understanding the stability of the molecule.[4][7]
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.[4]
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze the samples at different time points.[4]
-
Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. Keep a control sample in the dark.[4]
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Visualizing Impurity Formation
The following diagrams illustrate the main reaction pathway and the formation of common impurities during the synthesis of this compound.
Caption: Reaction pathway and common impurity formation.
References
- Foellmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 75(20), 1214-1225. [Link]
- Shinde, S. S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3). [Link]
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023).
- Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13447-13467. [Link]
- Dung, V. C., Chung, N. T., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34045-34066. [Link]
- S. K. Singh, et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4226-4235. [Link]
- Sharma, P., & Kumar, A. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 1-10. [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
- Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
troubleshooting dark reaction mixture in benzimidazole synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes. Instead of a generic troubleshooting list, we will delve into the chemical principles behind common issues, providing you with the expert insights needed to resolve them effectively. This guide focuses on one of the most frequent and visually alarming issues: the appearance of a dark-colored reaction mixture.
Frequently Asked Questions (FAQs): Troubleshooting a Dark Reaction Mixture
A dark, often brown or black, reaction mixture is a common observation in benzimidazole synthesis, and it almost invariably points to the presence of highly colored impurities. Understanding the origin of these impurities is the first step toward a successful synthesis and a clean final product.
Q1: My reaction mixture turned dark brown immediately after adding the reagents. What is the most likely cause?
A1: The primary suspect is the oxidation of your o-phenylenediamine (OPD) starting material.
OPD is an aromatic diamine that is highly susceptible to air oxidation, which can lead to the formation of colored impurities.[1][2] Even high-quality, commercially available OPD can darken upon storage due to exposure to atmospheric oxygen.[1] This oxidation process can be accelerated by factors such as light, heat, and the presence of metal ions.
The oxidation of OPD can produce a complex mixture of colored compounds, including 2,3-diaminophenazine, which is a strongly fluorescent and colored molecule.[3][4][5] The formation of these types of highly conjugated systems is a common source of intense color in organic reactions.
Expert Insight: Before starting your reaction, visually inspect your OPD. If it is not a white or off-white solid, it has likely undergone some degree of oxidation.[1] Using discolored OPD will introduce colored impurities from the very beginning, making purification more challenging.
Troubleshooting Steps:
-
Purify the o-Phenylenediamine: If your starting material appears dark, it is highly recommended to purify it before use. A common and effective laboratory method is to dissolve the impure OPD in hot water, treat it with sodium dithionite (a reducing agent) and activated carbon, and then filter the hot solution.[1] Upon cooling, purer, lighter-colored OPD will crystallize.
-
Use the Hydrochloride Salt: Consider using o-phenylenediamine dihydrochloride. This salt is generally more stable to air oxidation and can lead to reduced color impurities in the reaction mixture.[6]
-
Inert Atmosphere: To prevent oxidation during the reaction, perform the synthesis under an inert atmosphere of nitrogen or argon.[2][7] This is particularly crucial if your reaction requires elevated temperatures for an extended period.
Q2: The reaction mixture gradually darkened over time, even with pure starting materials. What other side reactions could be occurring?
A2: Gradual darkening often indicates the formation of side products or product degradation under the reaction conditions.
While OPD oxidation is a major contributor, other processes can also lead to a colored reaction mixture:
-
Over-oxidation of the Benzimidazole Product: The benzimidazole ring itself can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. This can lead to the formation of colored byproducts like benzimidazole N-oxides.[7]
-
Formation of Polymeric Materials: Under certain conditions, particularly with prolonged reaction times or high temperatures, intermolecular reactions can occur, leading to the formation of dimers, trimers, or even polymeric materials.[7] These higher molecular weight species are often colored and can be difficult to remove.
-
Side Reactions with the Aldehyde/Carboxylic Acid: Depending on the specific substrates and reaction conditions, various side reactions can occur. For example, the reaction of two molecules of an aldehyde with one molecule of OPD can lead to the formation of 1,2-disubstituted benzimidoles as a side product.[2] While not always colored, these impurities can complicate the purification process.
Experimental Workflow: Diagnosing the Source of Coloration
Caption: Troubleshooting workflow for a dark reaction mixture.
Q3: My final, isolated benzimidazole product is a dark oil or a discolored solid. How can I effectively purify it?
A3: The presence of color in the final product indicates that the impurities have similar solubility properties to your desired compound. A multi-step purification strategy is often necessary.
Here are several effective purification techniques, which can be used individually or in combination:
1. Activated Carbon Treatment:
This is a highly effective method for removing colored impurities.[2][7]
-
Protocol:
-
Dissolve your crude benzimidazole product in a suitable hot solvent (e.g., water, ethanol).
-
Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-5% by weight).
-
Stir or gently boil the mixture for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the purified benzimidazole.
-
2. Recrystallization:
Careful selection of a recrystallization solvent can effectively separate your product from less soluble or more soluble impurities.
| Solvent System | Polarity | Common Impurities Removed |
| Water | High | Polar, colored oxidation products. |
| Ethanol/Methanol | Medium | A good general solvent for many benzimidazoles. |
| Ethyl Acetate/Hexane | Low-Medium | Less polar side products. |
| Toluene | Low | Non-polar impurities. |
3. Acid-Base Extraction:
Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring. This property can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., 10% NaOH) to precipitate the purified benzimidazole.
-
Collect the solid by filtration or extract the aqueous layer with an organic solvent.
-
4. Column Chromatography:
If other methods fail, silica gel column chromatography is a powerful technique for separating compounds with different polarities.[2][8] You may need to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
Visualizing the Problem: Main Reaction vs. Side Reaction
Caption: Benzimidazole synthesis: desired vs. side reactions.
References
- o-Phenylenediamine - Wikipedia. [Link]
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - NIH. [Link]
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine | ACS Omega - ACS Public
- RESEARCH ON BENZIMIDAZOLE DERIV
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
- Benzimidazole. - Organic Syntheses Procedure. [Link]
- Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th - SciSpace. [Link]
- Photodegradation Pattern of Benzimidazole Anthelmintics | Download Scientific Diagram - ResearchG
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google P
- Benzimidazole synthesis - Organic Chemistry Portal. [Link]
Sources
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol
Welcome to the Technical Support Center for the synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the formation of dimeric impurities during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired monomeric product, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing 2-substituted benzimidazoles, including this compound, is the Phillips-Ladenburg benzimidazole synthesis.[1][2] This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative. In the case of this compound, the typical starting materials are 3,4-diaminotoluene and glycolic acid, usually in the presence of a mineral acid catalyst such as hydrochloric acid.[3]
Q2: I'm observing a significant amount of a higher molecular weight byproduct in my reaction. What is it likely to be?
A2: A common and often frustrating byproduct in the synthesis of 2-hydroxymethylbenzimidazoles is a dimeric species. This is particularly prevalent under acidic conditions and at elevated temperatures. The likely structure of this dimer is an ether-linked benzimidazole, formed through the intermolecular condensation of the hydroxyl groups of two molecules of this compound.[4]
Q3: What are the key factors that promote the formation of this dimeric impurity?
A3: Several reaction parameters can significantly influence the formation of the dimeric byproduct:
-
High Temperatures: Elevated temperatures can accelerate the rate of the intermolecular condensation reaction that leads to the dimer.[2]
-
Strongly Acidic Conditions: The presence of a strong acid catalyst, while necessary for the initial cyclization, can also catalyze the dehydration reaction between two alcohol moieties to form an ether linkage.[4]
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the formation of the desired product can increase the likelihood of subsequent dimerization.[2]
-
Concentration: Higher concentrations of the product in the reaction mixture can favor intermolecular reactions like dimerization.
Q4: How can I monitor the progress of the reaction to avoid excessive heating and prolonged reaction times?
A4: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of your reaction.[2] By spotting the reaction mixture on a TLC plate alongside your starting materials, you can visualize the consumption of the reactants and the formation of the product. The reaction should be stopped once the starting material is consumed to prevent the formation of degradation products and dimers.[2]
Troubleshooting Guide: Dimerization in this compound Synthesis
This section provides a more detailed approach to troubleshooting and mitigating the formation of dimeric impurities.
Problem: Multiple spots on TLC, with one spot having a lower Rf value than the product, suggesting a less polar, higher molecular weight compound (dimer).
Diagram: Troubleshooting Workflow for Dimerization
Caption: Troubleshooting workflow for minimizing dimerization.
Potential Cause 1: Excessive Reaction Temperature
-
Explanation: The Phillips-Ladenburg condensation requires heat to proceed at a reasonable rate; however, excessive temperatures can promote the acid-catalyzed dehydration that leads to ether-linked dimers.[2]
-
Solution:
-
Carefully control the reaction temperature, aiming for the lowest effective temperature that allows for the complete consumption of the starting materials in a reasonable timeframe. A temperature range of 80-100°C is often a good starting point.[2]
-
Use an oil bath or a heating mantle with a temperature controller for precise temperature regulation.
-
Potential Cause 2: High Concentration of Acid Catalyst
-
Explanation: While an acid catalyst is necessary for the cyclization step, a high concentration can significantly accelerate the dimerization side reaction.[4]
-
Solution:
-
Reduce the concentration of the mineral acid catalyst (e.g., 4M HCl) or consider using a milder acid catalyst.
-
Titrate the amount of acid to find the optimal balance between efficient cyclization and minimal dimerization.
-
Potential Cause 3: Prolonged Reaction Time
-
Explanation: Once the desired this compound is formed, it is susceptible to dimerization if left in the hot, acidic reaction mixture for an extended period.[2]
-
Solution:
-
Monitor the reaction closely using TLC.[2]
-
As soon as the 3,4-diaminotoluene starting material is no longer visible by TLC, proceed with the work-up to isolate the product and prevent further side reactions.
-
Potential Cause 4: High Reactant Concentration
-
Explanation: A higher concentration of reactants and, consequently, the product, increases the probability of intermolecular collisions, which can lead to a higher rate of dimerization.
-
Solution:
-
Consider performing the reaction under more dilute conditions. While this may slightly increase the reaction time, it can significantly reduce the formation of dimeric byproducts.
-
Optimized Experimental Protocol
This protocol is designed to minimize the formation of dimeric impurities during the synthesis of this compound.
Materials:
-
3,4-Diaminotoluene
-
Glycolic acid
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminotoluene (1 equivalent) in 4M HCl.
-
Add glycolic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the 3,4-diaminotoluene is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% NaOH solution until a precipitate forms.
-
Collect the precipitate by filtration and wash it with cold water.
-
If no precipitate forms, extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from any dimeric impurities.[5]
Diagram: Reaction Scheme and Dimerization Side Reaction
Caption: Synthesis of the target molecule and the competing dimerization.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 80-100°C | Balances reaction rate with minimizing dimerization.[2] |
| Catalyst | 4M HCl (minimized) | Sufficient for cyclization without excessive side reactions. |
| Reaction Time | Monitor by TLC (2-4h typ.) | Prevents product degradation and dimerization.[2] |
| Purification | Column Chromatography | Effectively separates the monomer from the dimer.[5] |
References
- BenchChem. (2025). Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- ResearchGate. (2025). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
- BenchChem. (2025).
Sources
Technical Support Center: Catalyst Selection for Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of this critical heterocyclic scaffold.
Introduction to Catalyst Selection in Benzimidazole Synthesis
The synthesis of benzimidazoles, a cornerstone of many pharmaceuticals, often relies on the crucial choice of a catalyst. The ideal catalyst not only accelerates the reaction but also influences the yield, purity, and environmental impact of the synthesis. This guide provides in-depth, experience-driven advice to help you select the most effective catalyst for your specific application and troubleshoot any challenges that may arise.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding the selection of catalysts for benzimidazole synthesis, providing explanations grounded in chemical principles.
Question 1: What are the most common classes of catalysts for benzimidazole synthesis, and how do I choose between them?
The choice of catalyst largely depends on the starting materials, desired reaction conditions (e.g., temperature, solvent), and scalability. The main classes include:
-
Metal-Based Catalysts: These are the most traditional and widely used catalysts.
-
Copper (Cu) Catalysts: Often used for their low cost and high reactivity in coupling reactions between o-phenylenediamines and aldehydes. They are effective but can require harsh reaction conditions and may lead to metal contamination in the final product.
-
Palladium (Pd) Catalysts: Known for their high efficiency and broad substrate scope, particularly in cross-coupling reactions. However, the high cost and potential for product contamination are significant drawbacks.
-
Iron (Fe) Catalysts: A more sustainable and cost-effective alternative to copper and palladium. Iron catalysts are gaining popularity due to their low toxicity and environmental friendliness.
-
-
Non-Metal Catalysts: These catalysts offer the advantage of avoiding metal contamination.
-
Iodine (I2): A mild and inexpensive catalyst that can effectively promote the synthesis of benzimidazoles under relatively gentle conditions.
-
Brønsted and Lewis Acids: Can be used to activate the substrates and facilitate cyclization.
-
-
Nanocatalysts: These represent a modern approach, offering high surface area and reactivity, often with the benefit of easier recovery and recyclability. Examples include magnetic nanoparticles functionalized with catalytic metals.
Decision-Making Flowchart for Catalyst Selection
Caption: Decision-making workflow for catalyst selection.
Question 2: My reaction is not going to completion. What are the likely catalyst-related causes?
Several factors related to the catalyst could be responsible for an incomplete reaction:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure the purity of your reagents.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion within a reasonable timeframe. Consider a systematic increase in the catalyst loading.
-
Incorrect Catalyst Choice: The chosen catalyst may not be active enough for your specific substrates. Consulting literature for similar transformations can guide you to a more suitable catalyst.
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient stirring can limit the interaction between the catalyst and the reactants. Ensure vigorous stirring throughout the reaction.
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low Yield of Benzimidazole Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Catalyst | Review literature for catalysts used with similar substrates. | Screen a panel of catalysts (e.g., different metals, ligands, or non-metal alternatives). |
| Incorrect Reaction Temperature | Monitor the reaction temperature to ensure it is within the optimal range for the chosen catalyst. | Adjust the temperature up or down in small increments to find the optimal point. |
| Presence of Inhibitors | Analyze starting materials for impurities that could poison the catalyst. | Purify starting materials and solvents before use. |
| Atmospheric Contamination | For air-sensitive catalysts, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Use Schlenk techniques or a glovebox to exclude air and moisture. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-oxidation of Aldehyde | Analyze the crude reaction mixture by TLC or LC-MS for the corresponding carboxylic acid. | Use a milder oxidant or reduce the reaction temperature. |
| Self-condensation of Aldehyde | Check for byproducts with molecular weights corresponding to aldol condensation products. | Add the aldehyde slowly to the reaction mixture to maintain a low concentration. |
| Decomposition of Reactants or Product | Monitor the reaction over time to see if the desired product forms and then degrades. | Reduce the reaction time or temperature. |
Experimental Protocol: Screening of Catalysts for Benzimidazole Synthesis
This protocol outlines a general procedure for screening different catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
-
Preparation: In a series of reaction vials, add o-phenylenediamine (1.0 mmol) and the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., CuSO4, FeCl3, I2) at a specific loading (e.g., 5 mol%).
-
Reactant Addition: Add the aldehyde (1.1 mmol) to each vial.
-
Reaction: Seal the vials and heat the reactions at a set temperature (e.g., 80 °C) with stirring for a specified time (e.g., 4 hours).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Work-up and Analysis: After the reaction is complete, cool the mixtures to room temperature, perform an appropriate work-up, and analyze the yield of the desired benzimidazole product by techniques such as NMR or GC-MS.
Reaction Mechanism: Metal-Catalyzed Synthesis of Benzimidazoles
Caption: Generalized metal-catalyzed benzimidazole synthesis.
References
- Bahrami, K., & Farrokhi, A. (2018). Recent advances in the synthesis of benzimidazoles. RSC Advances, 8(39), 21855-21885. [Link]
- Pawar, S. S., & Shankarwar, S. G. (2016). Iodine: A mild and efficient catalyst for the synthesis of 2-substituted benzimidazoles. Journal of Chemical Sciences, 128(9), 1461-1466. [Link]
- Kidwai, M., & Mothsra, P. (2006). A facile one-pot synthesis of 2-substituted benzimidazoles using copper sulphate pentahydrate as a catalyst. Journal of the Brazilian Chemical Society, 17(1), 163-165. [Link]
Benzimidazole Synthesis: A Technical Support Guide on Solvent Effects
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in optimizing reaction yields and purity. Here, we move beyond simple protocols to explore the underlying principles that govern solvent-mediated effects, providing you with the expertise to troubleshoot and enhance your synthetic outcomes.
Troubleshooting Guide: Common Issues in Benzimidazole Synthesis
This section addresses specific experimental challenges and provides actionable, solvent-focused solutions.
Issue 1: Low or No Product Yield
You've run the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative, but the yield of your target benzimidazole is disappointingly low or non-existent.
Potential Solvent-Related Causes & Solutions:
-
Insufficient Reaction Temperature: The condensation reaction often requires significant thermal energy to overcome the activation barrier for the intramolecular cyclization and dehydration steps. If your chosen solvent has a low boiling point, you may not be reaching the necessary reaction temperature.
-
Solution: Switch to a higher-boiling point solvent. For instance, if you are using ethanol (b.p. 78 °C), consider transitioning to a solvent like dimethylformamide (DMF) (b.p. 153 °C) or dimethyl sulfoxide (DMSO) (b.p. 189 °C), which allow for higher reaction temperatures and can significantly improve reaction rates and yields.
-
-
Poor Solubility of Reactants: If one or both of your starting materials have limited solubility in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient due to the low concentration of reactants in the solution phase.
-
Solution: Select a solvent that effectively dissolves both the o-phenylenediamine and the aldehyde/carboxylic acid derivative. A solvent miscibility test with your starting materials at the target reaction temperature is a prudent preliminary step. Polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are often excellent choices for dissolving a wide range of organic molecules.
-
-
Solvent-Inhibited Dehydration: The final step in benzimidazole formation is a dehydration reaction. Protic solvents, especially water, can sometimes hinder this step by Le Chatelier's principle.
-
Solution: If you suspect water is hampering the reaction, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, particularly when using solvents like toluene. Alternatively, switching to an aprotic solvent can be beneficial. Some modern, "greener" protocols have successfully utilized water as a solvent, often at elevated temperatures under pressure, where water's properties change, or with the aid of a catalyst that facilitates the dehydration step.
-
Issue 2: Significant Formation of Side Products
Your reaction produces the desired benzimidazole, but it is contaminated with one or more significant side products, complicating purification and reducing the overall yield.
Potential Solvent-Related Causes & Solutions:
-
Solvent-Promoted Side Reactions: The solvent is not always an innocent bystander. Protic solvents like methanol or ethanol can potentially compete with the desired intramolecular cyclization by acting as nucleophiles, leading to ester or other side products, especially if your starting material is a carboxylic acid derivative.
-
Solution: A switch to a polar aprotic solvent such as acetonitrile or DMF can mitigate these side reactions by eliminating the presence of a nucleophilic solvent.
-
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can be accelerated in certain solvents, especially at high temperatures in the presence of air. This leads to colored, polymeric impurities.
-
Solution: De-gassing the solvent before use and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products. Solvents like DMSO can sometimes contribute to oxidation at high temperatures; in such cases, using a less oxidizing high-boiling solvent like sulfolane could be a viable alternative.
-
Issue 3: Difficulty with Product Isolation and Purification
The reaction appears to be successful, but isolating the pure benzimidazole from the reaction mixture is proving to be a challenge.
Potential Solvent-Related Causes & Solutions:
-
High-Boiling Point Solvent Entrapment: High-boiling point solvents like DMF and DMSO, while often excellent for the reaction itself, can be difficult to remove completely during workup, leading to an oily or impure solid product.
-
Solution:
-
Aqueous Workup: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. Many benzimidazoles are sparingly soluble in water and will precipitate out, leaving the high-boiling solvent in the aqueous phase.
-
Solvent Extraction: If the product is soluble in a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane), perform a liquid-liquid extraction after quenching the reaction with water.
-
Trituration: If the crude product is a solid, washing (triturating) it with a solvent in which the product is insoluble but the residual high-boiling solvent is soluble (e.g., diethyl ether, water) can be very effective.
-
-
-
Product is Too Soluble in the Reaction Solvent: If the product has high solubility in the reaction solvent, it may be difficult to crystallize or precipitate directly from the reaction mixture upon cooling.
-
Solution: After the reaction, use an anti-solvent (a solvent in which your product is insoluble) to induce precipitation. For example, if your reaction was performed in ethanol, adding water or a non-polar solvent like hexanes can often cause the benzimidazole to crash out of the solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for benzimidazole synthesis?
There is no single "best" solvent, as the optimal choice depends heavily on the specific substrates and reaction conditions. However, polar aprotic solvents like DMF and DMSO are widely used and often provide a good starting point due to their excellent solvating power for a broad range of reactants and their high boiling points, which allow for a wide range of reaction temperatures. For greener approaches, ethanol and even water have been shown to be effective, often in the presence of a suitable catalyst.
Q2: How does solvent polarity affect the synthesis of benzimidazoles?
Solvent polarity plays a crucial role in stabilizing the charged intermediates and transition states that are formed during the condensation reaction. Polar solvents can accelerate the reaction by lowering the activation energy of these steps. However, excessive polarity can sometimes hinder the final dehydration step. Therefore, a solvent with moderate to high polarity is generally preferred.
Q3: Can I use a non-polar solvent for my benzimidazole synthesis?
While less common, non-polar solvents like toluene can be used, particularly in reactions that require the removal of water via a Dean-Stark trap. The solubility of the starting materials can be a limiting factor in non-polar solvents, often necessitating higher temperatures or longer reaction times.
Q4: What are the advantages of using "green" solvents like water or ethanol?
The primary advantages of using green solvents are their lower environmental impact, reduced toxicity, and often lower cost. Ethanol is a good solvent for many benzimidazole syntheses and is easily removed. Water, while seemingly counterintuitive for a condensation reaction, can be a highly effective medium, especially at elevated temperatures where its dielectric constant changes, or when used in conjunction with microwave irradiation or specific catalysts that promote the reaction in an aqueous environment.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes under different solvent conditions to illustrate the impact of solvent choice.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | None | Reflux | 5-6 | 80-92 | |
| Dimethylformamide (DMF) | None | 100 | 2-3 | 85-95 | |
| Dimethyl Sulfoxide (DMSO) | None | 120 | 1-2 | 90-98 | |
| Water | No catalyst | Reflux | 8-10 | 75-88 | |
| Toluene | p-TsOH | Reflux | 6-8 | 70-85 | |
| Acetonitrile | None | Reflux | 4-5 | 82-90 |
Note: Yields are often substrate-dependent. This table provides a general comparison.
Experimental Workflow & Logic
The general workflow for a solvent-based benzimidazole synthesis is outlined below. The critical decision point, solvent selection, directly influences multiple subsequent steps, from the reaction conditions to the final workup and purification strategy.
Caption: Workflow for benzimidazole synthesis highlighting the central role of solvent selection.
References
- Title: A mild and efficient method for the synthesis of 2-arylbenzimidazoles using DMF as solvent Source: Journal of Chemical Sciences URL:[Link]
- Title: DMSO as a remarkable solvent for the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles Source: Tetrahedron Letters URL:[Link]
- Title: Recent Advances in the Synthesis of Benzimidazoles: A Review Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: Water as a green solvent for the synthesis of benzimidazoles Source: Green Chemistry Letters and Reviews URL:[Link]
- Title: A green and efficient synthesis of benzimidazoles in ethanol Source: Journal of the Iranian Chemical Society URL:[Link]
- Title: Synthesis of 2-Substituted Benzimidazoles Using p-Toluenesulfonic Acid in Toluene Source: Synthetic Communic
Technical Support Center: Temperature Optimization for Benzimidazole Condensation Reactions
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in benzimidazole condensation reactions. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.
Section 1: Troubleshooting Guide - Common Temperature-Related Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions grounded in chemical principles.
Question 1: My reaction yield is consistently low. Could the reaction temperature be the culprit?
Answer:
Absolutely. Suboptimal reaction temperature is a primary cause of low product yield in benzimidazole synthesis.[1] The issue can stem from two extremes:
-
Reaction Temperature is Too Low: The condensation of an o-phenylenediamine with an aldehyde or carboxylic acid has an activation energy barrier that must be overcome. If the temperature is insufficient, the reaction rate will be slow, leading to incomplete conversion of starting materials within a practical timeframe.[1]
-
Reaction Temperature is Too High: Excessive heat can lead to the degradation of starting materials, intermediates, or the final benzimidazole product.[1] This is particularly crucial when dealing with sensitive functional groups on your substrates. Furthermore, high temperatures can promote side reactions, consuming your reactants and generating impurities that complicate purification.
Troubleshooting & Optimization Protocol:
-
Establish a Baseline: If you are adapting a literature procedure, ensure your experimental setup (heating mantle, oil bath, etc.) is accurately calibrated. A discrepancy between the set temperature and the actual internal reaction temperature is a common source of error.
-
Systematic Temperature Screening: Perform a series of small-scale reactions at varying temperatures to identify the optimal range. A typical screening might involve temperatures at 10-20°C intervals around the literature-reported value (e.g., 60°C, 80°C, 100°C, 120°C).[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
Consider the Reagents: The reactivity of your specific o-phenylenediamine and aldehyde/carboxylic acid will dictate the required temperature. Electron-withdrawing groups on the aromatic rings may necessitate higher temperatures to facilitate cyclization, while electron-donating groups might allow for milder conditions.
-
Solvent Choice Interplay: The solvent's boiling point naturally caps the maximum reaction temperature at atmospheric pressure. Polar solvents like methanol and ethanol have been shown to be effective and can often facilitate reactions at their reflux temperatures.[6] For higher temperature requirements, consider solvents like DMF or using a sealed reaction vessel for reactions above the solvent's boiling point.[4][7]
Question 2: I'm observing significant formation of a 1,2-disubstituted benzimidazole instead of my desired 2-substituted product. How can temperature help improve selectivity?
Answer:
The formation of a 1,2-disubstituted benzimidazole is a common side reaction, particularly when using aldehydes. This occurs when a second molecule of the aldehyde reacts with the nitrogen at the 1-position of the newly formed benzimidazole ring. Temperature plays a crucial role in controlling this selectivity.
Generally, lower temperatures favor the formation of the 2-substituted (mono-condensation) product.[8] Higher temperatures can provide the necessary energy to overcome the activation barrier for the second substitution reaction.
Troubleshooting & Optimization Protocol:
-
Lower the Reaction Temperature: If you are observing the 1,2-disubstituted product, your first step should be to reduce the reaction temperature. For instance, if the reaction was run at 100°C, try repeating it at room temperature, 40°C, or 60°C.[9]
-
Catalyst and Temperature Synergy: The choice of catalyst can significantly influence selectivity. Some catalysts, like Er(OTf)₃, have been shown to selectively produce 1,2-disubstituted products, especially at elevated temperatures (e.g., 80°C).[8] Conversely, in the absence of such a catalyst, lower temperatures can favor the mono-substituted product.[8]
-
Stoichiometry and Temperature Control: While not directly a temperature parameter, ensure you are using a close to 1:1 molar ratio of the o-phenylenediamine and the aldehyde. An excess of the aldehyde, especially at higher temperatures, will drive the equilibrium towards the formation of the 1,2-disubstituted product.
Question 3: My reaction mixture is turning dark brown or black, and purification is difficult. What's causing this and how can I prevent it?
Answer:
A dark-colored product is often a sign of impurity formation, which can be exacerbated by incorrect temperature settings.[4] The primary culprits are:
-
Oxidation of Starting Materials: o-Phenylenediamines are susceptible to air oxidation, which can be accelerated at higher temperatures, leading to colored polymeric impurities.[1]
-
Decomposition: As mentioned earlier, excessive heat can cause your reactants or product to decompose, generating tarry, colored byproducts.[1]
Troubleshooting & Optimization Protocol:
-
Optimize Temperature: Avoid unnecessarily high temperatures. Determine the minimum temperature required for a reasonable reaction rate through systematic screening.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly mitigate the oxidation of sensitive o-phenylenediamines, especially at elevated temperatures.[1]
-
Microwave Synthesis as an Alternative: Microwave-assisted synthesis can be an excellent solution. It allows for rapid heating to the target temperature, often reducing the overall reaction time from hours to minutes.[10][11] This shorter exposure to high temperatures can minimize the formation of degradation and oxidation products.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for benzimidazole condensation reactions?
A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific substrates, solvent, and catalyst used. However, a general guideline is:
| Reaction Type | Typical Temperature Range | Notes |
| Conventional Heating (Aldehydes) | Room Temperature to 120°C | Reactions at room temperature are possible with reactive substrates and/or efficient catalysts.[13][14] Higher temperatures are often needed for less reactive starting materials.[2] |
| Conventional Heating (Carboxylic Acids) | 100°C to 250°C | The Phillips-Ladenburg reaction with carboxylic acids often requires higher temperatures.[15][16] Using mineral acids can sometimes allow for lower temperatures.[17] For aromatic acids, temperatures above 180°C in a sealed vessel may be necessary.[7] |
| Microwave-Assisted Synthesis | 60°C to 140°C | Microwave irradiation can significantly accelerate the reaction, often allowing for lower temperatures or much shorter reaction times compared to conventional heating.[2][18] |
Q2: How does my choice of solvent affect the optimal reaction temperature?
A2: The solvent plays a critical role in several ways:
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature under atmospheric pressure. For example, methanol (b.p. 65°C) will naturally maintain a lower reaction temperature than dimethylformamide (DMF) (b.p. 153°C).
-
Solubility: The reactants must be sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogenous mixture and efficient reaction.[6]
-
Polarity: Polar solvents like methanol and ethanol can facilitate the reaction and have been shown to give high yields, often at their reflux temperatures.[6] In some cases, high-temperature water has been used as an environmentally benign solvent, with temperatures ranging from 250°C to 400°C in a sealed autoclave.[19][20]
Q3: For large-scale reactions, what are the key temperature-related considerations?
A3: Scaling up a benzimidazole synthesis requires careful attention to heat management.[4]
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. This can lead to thermal gradients within the reactor, creating localized "hot spots" where side reactions and degradation can occur.[21]
-
Exothermic Reactions: The condensation reaction can be exothermic. On a larger scale, this heat generation can be significant and, if not properly controlled, could lead to a thermal runaway.[4]
-
Controlled Reagent Addition: A slow, controlled addition of one reagent to the other may be necessary at a larger scale to effectively manage the reaction exotherm.[4] The use of a jacketed reactor with a circulating heating/cooling fluid is highly recommended for maintaining uniform temperature.[21]
Section 3: Experimental Protocols & Visualizations
Protocol: Temperature Screening for a Benzimidazole Synthesis
This protocol outlines a general procedure for optimizing the reaction temperature for the condensation of an o-phenylenediamine with an aldehyde.
-
Setup: In three separate small reaction vials equipped with stir bars, place o-phenylenediamine (1 mmol) and your chosen solvent (e.g., ethanol, 5 mL).
-
Reagent Addition: Add the aldehyde (1 mmol) to each vial.
-
Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to three different temperatures (e.g., 60°C, 80°C, and 100°C).
-
Monitoring: At regular intervals (e.g., 30 minutes, 1 hour, 2 hours), take a small aliquot from each reaction, dilute it, and spot it on a TLC plate to monitor the consumption of starting materials and the formation of the product.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude product mixture by LC-MS or ¹H NMR to determine the conversion and relative purity at each temperature. The optimal temperature will be the one that gives the highest conversion to the desired product with the fewest impurities in the shortest amount of time.
Diagrams
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Interplay of factors influencing optimal reaction temperature.
References
- CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis.
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles.
- Slideshare. Synthesis of benzimidazole.
- BenchChem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Dudd, L. M., et al. (2003).
- Beilstein Journals. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- MDPI. (2022).
- BenchChem. (2025). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
- AdiChemistry.
- Organic Chemistry Portal. Benzimidazole synthesis.
- International Journal of Pharmaceutical Research and Allied Sciences. (2017).
- National Institutes of Health. (2022, March 7).
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis.
- BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis.
- PMC - NIH. (2016).
- RSC Publishing. (2023, November 7).
- Green Chemistry (RSC Publishing). (2003, March 12).
- ResearchGate. (2025, August 6).
- Semantic Scholar. (2023, August 11).
- Sciforum. microwave assisted synthesis of 2-aryl benzimidazole.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
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Technical Support Center: Scaling Up (4-methyl-1H-benzimidazol-2-yl)methanol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of (4-methyl-1H-benzimidazol-2-yl)methanol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or industrial production. We will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.
Section 1: Synthesis Overview and Core Reaction Mechanism
The most direct and widely adopted method for synthesizing this compound is the condensation reaction between 4-methyl-1,2-phenylenediamine and glycolic acid.[1][2] This reaction, often referred to as the Phillips condensation, typically requires acidic conditions and heat to drive the cyclization and dehydration.
The overall transformation is as follows:
Reaction Scheme: 4-methyl-1,2-phenylenediamine + Glycolic Acid → this compound + 2 H₂O
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through an initial acylation of one of the amino groups of the diamine by glycolic acid, followed by an intramolecular cyclization to form a dihydrobenzimidazole intermediate. Subsequent dehydration yields the aromatic benzimidazole ring.
Caption: Competing reaction pathways for glycolic acid.
Prevention Strategies:
-
Control Stoichiometry: Ensure you are not using a large excess of glycolic acid. A stoichiometry of 1.0 to 1.1 equivalents of glycolic acid relative to the diamine is typically sufficient.
-
Temperature Management: Avoid excessive temperatures. While heat is necessary to drive the reaction, unnecessarily high temperatures will accelerate the self-condensation of glycolic acid. Determine the minimum effective temperature for the desired reaction.
-
Order of Addition: At scale, consider adding the glycolic acid solution portion-wise to the heated solution of the diamine. This maintains a low instantaneous concentration of free glycolic acid, favoring the reaction with the diamine over self-condensation.
Q4: My product won't crystallize properly and oils out during purification. What should I do?
A4: "Oiling out" during crystallization is a common sign of impurities hindering the formation of a crystal lattice.
Solutions:
-
Perform a Cleanup Step First: Before attempting crystallization, purify the crude product using the activated carbon or acid-base extraction methods described in Q2. Removing impurities is the most reliable way to achieve good crystallization.
-
Solvent Screening: The ideal recrystallization solvent will dissolve the product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. A systematic solvent screen is recommended.
-
Control Cooling Rate: Rapid cooling promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize recovery. Seeding the solution with a small crystal of pure product can help initiate proper crystal growth.
Section 3: Recommended Protocols for Synthesis and Purification
Protocol 3.1: Lab-Scale Synthesis (10g Scale)
-
Materials: 4-methyl-1,2-phenylenediamine (6.1 g, 50 mmol), Glycolic acid (4.2 g, 55 mmol), 4M Hydrochloric Acid (30 mL), 10% Sodium Bicarbonate solution, Ethanol.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine and 4M HCl.
-
Add glycolic acid to the mixture.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor reaction completion by TLC (e.g., 1:1 Ethyl Acetate:Hexane). [1] 4. Cool the reaction mixture to room temperature.
-
Slowly pour the acidic mixture into a beaker containing crushed ice.
-
Carefully neutralize the mixture by adding 10% sodium bicarbonate solution dropwise with stirring until the pH is ~7-8 and a precipitate forms. [1] 7. Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
-
Protocol 3.2: Pilot-Scale Purification Workflow
This protocol assumes you have a crude, discolored product from a large-scale synthesis.
Caption: Scalable purification workflow for the title compound.
Section 4: Data Summary for Scale-Up
The following table outlines key parameter changes and considerations when moving from lab to pilot scale.
| Parameter | Lab-Scale (1-50 g) | Pilot-Scale (1-50 kg) | Key Scale-Up Considerations |
| Heating | Heating mantle | Jacketed reactor with thermal oil | Ensure even heat distribution; avoid localized overheating. Slower heating ramp is required. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (impeller) | Crucial for homogeneity and heat transfer. Ensure sufficient torque and proper baffle placement. |
| Atmosphere | Optional (balloon) | Mandatory Inert Gas (N₂/Ar) | Oxidation of diamine is a major issue at scale due to longer reaction times and larger surface areas during charging. [3] |
| Water Removal | Evaporation / Reflux | Recommended Dean-Stark / Azeotropic | Passive evaporation is insufficient. Active water removal is needed to drive the reaction to completion. |
| Workup | Beaker precipitation | Staged neutralization in a second reactor | Control of pH and temperature during neutralization is critical to manage exotherms and obtain a filterable solid. |
| Purification | Column Chromatography | Recrystallization / Acid-Base Extraction | Chromatography is not economically viable for large quantities. Scalable methods like crystallization are essential. [1][3] |
References
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
- The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Taylor & Francis Online. [Link]
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. SciSpace. [Link]
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
- Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). [Link]
- Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). [Link]
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link]
- Green synthesis of benzimidazole derivatives an overview.
- PGA preparation routes: (a) by Poly-Condensation of glycolic acid, (b) by Ring-Opening Polymerization.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
- Polylactic-Co-Glycolic Acid (PLGA). Purdue University. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of (4-methyl-1H-benzimidazol-2-yl)methanol Isomers
As a Senior Application Scientist, this guide provides a comparative analysis of the biological activities of key benzimidazole isomers. It is intended for researchers, scientists, and drug development professionals.
Editorial Note: A comprehensive review of current scientific literature reveals a notable scarcity of specific experimental data for (4-methyl-1H-benzimidazol-2-yl)methanol and its isomers[1][2][3][4]. To provide a valuable and data-supported resource, this guide will focus on a comparative analysis of two closely related and well-studied benzimidazole derivatives: 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol [1][5]. This comparison will serve as a foundational reference for understanding the structure-activity relationships of simple benzimidazole derivatives, which can inform research into more complex isomers.
Introduction to Benzimidazole Scaffolds in Drug Discovery
Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole[1]. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine nucleosides, allowing it to interact with various biological targets[6][7]. Consequently, benzimidazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[7][8][9][10]. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the benzimidazole ring system[1][11].
Comparative Biological Activity Analysis
A direct comparison between 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol highlights the critical role of the substituent at the 2-position in determining the biological profile of these compounds[1]. The primary difference lies in the substitution at the 2-position: a methyl group versus a hydroxymethyl group.
Antioxidant Activity
The antioxidant potential of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results indicate that 1H-benzimidazol-2-yl-methanol possesses superior antioxidant activity compared to 2-methyl-1H-benzimidazole[5].
| Compound | IC₅₀ (µg/mL)[5] |
| 1H-benzimidazol-2-yl-methanol | 10.25 |
| 2-methyl-1H-benzimidazole | 19.75 |
| Ascorbic Acid (Standard) | 5.50 |
The lower IC₅₀ value for 1H-benzimidazol-2-yl-methanol suggests that the hydroxymethyl group at the 2-position enhances its ability to scavenge free radicals.
Cytotoxic Activity
The brine shrimp lethality bioassay is a preliminary method for assessing the cytotoxic potential of chemical compounds. In this assay, 2-methyl-1H-benzimidazole demonstrated significantly higher cytotoxicity than 1H-benzimidazol-2-yl-methanol[5].
| Compound | LC₅₀ (µg/mL)[5] |
| 2-methyl-1H-benzimidazole | 0.544 |
| 1H-benzimidazol-2-yl-methanol | > 20 |
| Vincristine Sulfate (Standard) | 0.45 |
The potent cytotoxicity of 2-methyl-1H-benzimidazole, with an LC₅₀ value approaching that of the standard anticancer drug vincristine sulfate, suggests its potential as a lead compound for anticancer drug development. The methyl group at the 2-position appears to be more favorable for this activity than the hydroxymethyl group[1].
Antimicrobial Activity
The antimicrobial activity of both compounds was assessed using the disc diffusion method against a panel of Gram-positive and Gram-negative bacteria. Both compounds exhibited weak antimicrobial activity[5].
| Compound | Zone of Inhibition (mm)[5] |
| 2-methyl-1H-benzimidazole | 7-8 |
| 1H-benzimidazol-2-yl-methanol | 7-8 |
| Ciprofloxacin (Standard) | 20-25 |
The similar and weak zones of inhibition suggest that neither the methyl nor the hydroxymethyl group at the 2-position confers significant antimicrobial properties to the benzimidazole scaffold in this particular assay.
Experimental Protocols
Synthesis of 2-Substituted Benzimidazoles
The synthesis of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol is typically achieved through the condensation of o-phenylenediamine with the corresponding carboxylic acid (glacial acetic acid or glycolic acid)[1][5].
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
DPPH Free Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.
-
Sample preparation: The test compounds are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction: The DPPH solution is mixed with the test sample solutions.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Brine Shrimp Lethality Bioassay
This is a simple, rapid, and low-cost preliminary screening method for cytotoxicity.
-
Hatching of brine shrimp eggs: Brine shrimp eggs are hatched in artificial seawater under a light source.
-
Sample preparation: The test compounds are dissolved in a suitable solvent and diluted to various concentrations in artificial seawater.
-
Exposure: A specific number of brine shrimp nauplii (larvae) are added to each concentration of the test sample.
-
Incubation: The nauplii are incubated for 24 hours.
-
Counting: The number of surviving nauplii is counted.
-
Calculation: The percentage of mortality is calculated for each concentration, and the LC₅₀ value (the median lethal concentration) is determined.
Caption: Workflow for the brine shrimp lethality bioassay.
Antimicrobial Disc Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound[12][13][14].
-
Inoculum preparation: A standardized suspension of the target microorganism is prepared[15].
-
Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disc application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement: The diameter of the zone of inhibition (the area of no microbial growth) around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Conclusion
The comparative analysis of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol demonstrates that subtle structural modifications to the benzimidazole scaffold can lead to significant differences in biological activity. While the hydroxymethyl group at the 2-position enhances antioxidant properties, the methyl group at the same position confers potent cytotoxic activity. Neither substituent appears to significantly contribute to antimicrobial activity in the tested models.
This guide underscores the importance of systematic structure-activity relationship studies in the design and development of novel benzimidazole-based therapeutic agents. Further research, including the synthesis and evaluation of this compound and its isomers, is warranted to expand our understanding of this important class of compounds[1].
References
- Benchchem. Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. URL
- Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. URL
- Benchchem. Application Notes and Protocols: Anticancer Activity of (1H-benzimidazol-2-ylthio)
- Benchchem.
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. URL
- Antimicrobial activity of a new series of benzimidazole deriv
- Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PMC - NIH. URL
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. URL
- Biological activities of benzimidazole derivatives: A review.
- Different Potential Biological Activities of Benzimidazole Derivatives.
- Benzimidazole derivatives with anticancer activity.
- An Overview on Biological Activity of Benzimidazole Derivatives.
- Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. PubMed. URL
- Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters. URL
- Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent. URL
- Comparative analysis of 1H-Benzimidazole-4-methanol, 2-methyl- (9CI) with other inhibitors. Benchchem. URL
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. URL
- Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds: Applic
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul
- Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT. URL
- An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI). Benchchem. URL
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- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. URL
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- New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. URL
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. URL
- In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol. Benchchem. URL
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A Comparative Analysis of the Antimicrobial Efficacy of (4-methyl-1H-benzimidazol-2-yl)methanol
Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzimidazole moiety, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological profile.[1][2] Its structural similarity to purine nucleosides allows for facile interaction with biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, and antifungal properties.[1][3] This guide provides a comprehensive validation of the antimicrobial activity of a novel benzimidazole derivative, (4-methyl-1H-benzimidazol-2-yl)methanol, through a comparative analysis with established antimicrobial agents. Our objective is to furnish researchers, scientists, and drug development professionals with robust experimental data and a clear methodological framework to assess its potential as a new antimicrobial candidate.
Experimental Validation: A Head-to-Head Comparison
To ascertain the antimicrobial potential of this compound, a series of in vitro susceptibility tests were conducted. The compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species. Its performance was benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used azole antifungal agent.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial susceptibility of the test compounds was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Results: Comparative Antimicrobial Activity
The in vitro antimicrobial activity of this compound and the reference drugs are summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Microorganism | Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | 4 | 0.5 | N/A |
| Bacillus subtilis | ATCC 6633 | 2 | 0.25 | N/A |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | 16 | 0.03 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 0.5 | N/A |
| Fungi | ||||
| Candida albicans | ATCC 90028 | 8 | N/A | 1 |
N/A: Not Applicable
Discussion and Mechanistic Insights
The experimental data reveals that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria. A notable MIC of 2 µg/mL against Bacillus subtilis and 4 µg/mL against Staphylococcus aureus suggests a potent antibacterial effect. The activity against Gram-negative bacteria was less pronounced, with MICs of 16 µg/mL and 32 µg/mL against Escherichia coli and Pseudomonas aeruginosa, respectively. This difference in susceptibility may be attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration.
The compound also demonstrated moderate antifungal activity against Candida albicans with an MIC of 8 µg/mL. While not as potent as the reference antifungal Fluconazole, this finding indicates a broad spectrum of antimicrobial potential.
The mechanism of action for many benzimidazole derivatives involves the inhibition of crucial cellular processes.[1][8] In bacteria, potential targets include DNA gyrase and other topoisomerases, leading to the disruption of DNA replication and repair.[3][9] In fungi, benzimidazoles are known to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] The observed activity of this compound may be attributed to one or a combination of these mechanisms.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Postulated mechanism of action involving the inhibition of bacterial DNA gyrase.
Conclusion and Future Directions
This compound demonstrates significant in vitro antimicrobial activity, particularly against Gram-positive bacteria, and moderate antifungal activity. Its performance, while not universally superior to the established comparators Ciprofloxacin and Fluconazole, highlights its potential as a lead compound for the development of new anti-infective agents.
Further research is warranted to fully elucidate its mechanism of action, evaluate its cytotoxicity and in vivo efficacy, and explore structure-activity relationships through the synthesis of additional derivatives. The data presented in this guide provides a solid foundation for these future investigations and underscores the continued importance of the benzimidazole scaffold in the quest for novel antimicrobial therapies.
References
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- Asif, M. (2015).
- Bansal, Y., & Silakari, O. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]
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- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]
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structure-activity relationship of (4-methyl-1H-benzimidazol-2-yl)methanol derivatives
A Comprehensive Guide to the Structure-Activity Relationship of (4-methyl-1H-benzimidazol-2-yl)methanol Derivatives for Antimicrobial and Anticancer Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, oncology, and microbiology. We will explore the synthesis, biological evaluation, and comparative performance of these compounds, supported by experimental data and detailed protocols.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] Benzimidazole derivatives have been successfully developed as antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic agents.[1][2][4] The versatility of the benzimidazole ring system, with possible substitutions at the N-1, C-2, and C-4/C-5/C-6/C-7 positions, provides a fertile ground for the design of novel therapeutic agents with tailored properties.
The focus of this guide, the this compound framework, incorporates a methyl group at the 4-position and a methanol group at the 2-position. These features offer specific steric and electronic properties that can be systematically modified to probe their influence on biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring.[5][6] Understanding these relationships is critical for the rational design of more potent and selective compounds.
The Role of the 2-Methanol Group
The methanol group at the C-2 position is a key feature of the scaffold. A comparative study of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol revealed that the methyl-substituted compound exhibited more potent antioxidant and cytotoxic activities.[7][8] This suggests that while the hydroxyl group can participate in hydrogen bonding, its presence may not always be optimal for certain biological activities. The derivatization of this hydroxyl group through esterification or etherification presents a strategic approach to modulate the lipophilicity and steric bulk of the molecule, potentially enhancing its interaction with target enzymes or receptors.[9]
Impact of Substituents on the Benzene Ring
The presence and nature of substituents on the benzene portion of the benzimidazole ring play a crucial role in determining the compound's biological profile.
-
Electron-Withdrawing vs. Electron-Donating Groups: Several studies have indicated that the presence of electron-withdrawing groups (e.g., -Cl, -Br, -CF3) on the phenyl ring of 2-substituted benzimidazoles often leads to enhanced antimicrobial and anticancer activity.[10][11][12] Conversely, electron-donating groups (e.g., -OCH3) can sometimes diminish activity.[6] This suggests that modulating the electronic properties of the benzimidazole core is a key strategy for optimizing biological efficacy.
-
Positional Isomerism: The position of the substituent on the benzene ring also influences activity. For instance, in a series of benzimidazole derivatives, the placement of a trifluoromethyl group at the para position of a phenyl ring at C-5 resulted in a highly active antimicrobial agent.[10][11]
N-1 Substitution
Alkylation or arylation at the N-1 position of the imidazole ring can significantly impact the physicochemical properties and biological activity of benzimidazole derivatives. N-substitution can alter the molecule's planarity, solubility, and ability to form hydrogen bonds, which in turn can affect its binding affinity to biological targets.
Below is a diagram illustrating the key positions for substitution on the this compound scaffold and their general influence on activity.
Caption: Key substitution points on the benzimidazole scaffold.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the biological activities of various benzimidazole derivatives from the literature. This data serves as a benchmark for evaluating newly synthesized compounds based on the this compound scaffold.
Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Benzimidazole-triazole hybrid | HepG-2 | 3.87 | [13] |
| 6g | Benzimidazole-triazole hybrid | HCT-116 | 3.34 | [13] |
| 3p | Substituted benzimidazole | MCF-7 | Not specified, but highest potency | [14] |
| BZ1 | Pyrazoline substituted benzimidazole | Fibrosarcoma | Not specified, but highest activity | [5] |
| 3c | 2-thiobezimidazole | HCT-116 | Effective antitumor activity | [15] |
| 3l | 2-thiobezimidazole | TK-10 (Renal Cancer) | Effective antitumor activity | [15] |
Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 3c | Substituted benzimidazole | S. aureus | Promising activity | [14] |
| 3n | Substituted benzimidazole | A. fumigatus | Highest activity | [14] |
| BM2 | Substituted benzimidazole | M. luteus, S. aureus, E. aerogenes, E. coli | 12.5 - 25 | [16] |
| 5i | N-((1H-benzimidazol-1-yl) methyl)-... | M. leutus, E. coli | Better than standard | [10] |
| 2 | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[4][14]-oxadiazole-2(3H)-thione | B. cereus | Highly active | [17] |
Experimental Protocols
For the purpose of reproducibility and standardization, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthesis of 2-Substituted Benzimidazoles
This protocol is a well-established method for the preparation of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid.[8]
Materials:
-
3,4-diaminobenzyl alcohol
-
Appropriate carboxylic acid (e.g., acetic acid for a 2-methyl substituent)
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 3,4-diaminobenzyl alcohol (1 equivalent) and the carboxylic acid (1.2 equivalents) in 4M HCl is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature.
-
Neutralize the mixture with a 10% NaOH solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and air dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-substituted benzimidazole derivative.
Caption: General workflow for the synthesis of benzimidazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[18]
Materials:
-
Adherent cancer cell line (e.g., MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the N-1, C-2, and benzene ring positions in modulating biological activity. Future research should focus on the systematic derivatization of this core structure, guided by the principles of rational drug design, to optimize potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of a focused library of these derivatives will undoubtedly lead to the identification of new lead compounds for further preclinical and clinical development.
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A Comparative Guide to Benzimidazole Synthesis: From Classic Condensations to Green Innovations
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antiulcer, anticancer, and antiviral properties.[1][2] The synthesis of this privileged heterocyclic system has evolved significantly, moving from classical, often harsh, conventional methods to more efficient and environmentally benign catalyzed protocols. This guide provides an in-depth comparative analysis of the most prominent benzimidazole synthesis methods, offering experimental insights and data to aid researchers in selecting the optimal strategy for their drug discovery and development endeavors.
Classical Benzimidazole Synthesis: The Foundation
The traditional approaches to benzimidazole synthesis have been instrumental in the development of this field. While often requiring strenuous conditions, they form the basis for many modern modifications.
Phillips-Ladenburg Condensation
One of the earliest and most fundamental methods involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or nitriles) under acidic conditions, often at high temperatures.[1][3][4] This reaction, known as the Phillips-Ladenburg synthesis, is versatile for the preparation of a wide range of 2-substituted benzimidazoles.[1]
The mechanism proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring. The use of a strong acid catalyst, such as hydrochloric acid or polyphosphoric acid, is typically required to promote the dehydration step.[1][5]
Caption: Weidenhagen synthesis pathway.
While the Weidenhagen synthesis offers an alternative to the use of carboxylic acids, the need for an oxidizing agent and the potential for side reactions can be disadvantages.
Modern Synthetic Approaches: Efficiency and Sustainability
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for benzimidazole synthesis. These modern techniques often utilize catalysts, alternative energy sources, and solvent-free conditions to overcome the limitations of classical methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields. [6][7]In the context of benzimidazole synthesis, microwave-assisted methods have been successfully applied to both the Phillips-Ladenburg and Weidenhagen type reactions, often with the aid of a catalyst. [5][6] The key advantage of microwave synthesis is the significant reduction in reaction time, from hours in conventional heating to mere minutes. [7][8][9]This rapid heating can also lead to cleaner reactions with fewer side products. [6]
Caption: General workflow for microwave-assisted synthesis.
Metal-Catalyzed Synthesis
A wide array of metal catalysts, including those based on copper, zinc, cobalt, and indium, have been developed to facilitate benzimidazole synthesis under milder conditions. [2][10][11][12]These catalysts can activate the substrates, promoting the key bond-forming steps and often eliminating the need for harsh acids or oxidants.
For instance, copper catalysts have been effectively used in three-component reactions involving o-haloanilines, aldehydes, and an amine source to afford benzimidazoles in good yields. [12]Nanoparticle catalysts are also gaining prominence due to their high surface area and catalytic activity, allowing for efficient synthesis under greener conditions. [2]
Solvent-Free Synthesis
Solvent-free, or "neat," reaction conditions represent a significant advancement in green chemistry, minimizing waste and simplifying product isolation. [10][13]Several protocols for benzimidazole synthesis have been developed that proceed efficiently without a solvent, often by simply grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst, followed by heating. [10][13]These methods are not only environmentally friendly but also offer advantages in terms of atom economy and operational simplicity. [10]
Comparative Performance Analysis
The choice of synthetic method has a profound impact on the efficiency, cost, and environmental footprint of benzimidazole production. The following table provides a comparative overview of the performance of different synthetic strategies based on data from the literature.
| Method | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | Strong acid (e.g., HCl, PPA), High temp. (>180°C) | 4-12 hours | 70-90 [14][8] | Versatile, well-established | Harsh conditions, long reaction times |
| Weidenhagen | Oxidant (e.g., Cu(OH)₂), Room temp. to moderate heat | 6-8 hours | 85-99 [14] | Milder temperature than Phillips-Ladenburg | Requires stoichiometric oxidant, potential for side products |
| Microwave-Assisted | Catalyst (optional), Solvent or solvent-free | 3-15 minutes [7][8] | 90-99 [8][15] | Extremely fast, high yields, cleaner reactions | Requires specialized equipment |
| Metal-Catalyzed | Various metal catalysts (Cu, Zn, Co, etc.), Mild temp. | 2-6 hours | 85-95 [14][11] | Milder conditions, high yields, good functional group tolerance | Catalyst cost and removal can be a concern |
| Solvent-Free | Grinding/Heating (e.g., 140°C) | 1-5 hours | 55-92 [10] | Environmentally friendly, simple work-up, high atom economy | May not be suitable for all substrates, can require elevated temperatures |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for representative conventional and modern synthetic approaches are outlined below.
Protocol 1: Conventional Synthesis of 2-Phenylbenzimidazole (Phillips-Ladenburg Type)
This protocol is a representative example of a conventional synthesis without a catalyst. [16]
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and benzoic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as the catalyst and solvent.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of crushed ice and neutralize with a 10% sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol exemplifies the speed and efficiency of microwave-assisted synthesis. [1][17]
-
In a microwave-safe vessel, combine o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 60 mol%). [17]2. Add a minimal amount of a suitable solvent (e.g., acetonitrile). [17]3. Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Protocol 3: Catalyzed Synthesis of 2-Arylbenzimidazoles in Ethanol
This protocol demonstrates a greener, catalyzed approach under milder conditions. [11][16]
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 30 mol%). [16]3. Stir the resulting mixture at 80-90°C for 2 hours. [16]4. Monitor the reaction completion by TLC. [16]5. Upon completion, pour the reaction mixture into ice-cold water. [16]6. The product will precipitate as a solid. [16]7. Filter the solid, wash with water, and dry. [16]8. If necessary, purify the product by recrystallization from ethanol. [16]
Conclusion
The synthesis of benzimidazoles has undergone a remarkable evolution, with modern methods offering significant advantages over classical approaches in terms of efficiency, selectivity, and environmental impact. While conventional methods like the Phillips-Ladenburg and Weidenhagen reactions remain historically important and are still utilized, the development of microwave-assisted, metal-catalyzed, and solvent-free protocols has provided researchers with a powerful toolkit for the rapid and sustainable production of these vital heterocyclic compounds. The milder reaction conditions, shorter reaction times, and higher yields associated with these modern techniques make them the preferred choice for contemporary organic and medicinal chemistry research. [16]The continued innovation in catalytic systems and green chemistry principles will undoubtedly further advance the synthesis of benzimidazole-based therapeutics.
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A Comparative Guide to the Cytotoxicity of Benzimidazole Analogs: From Mechanism to Measurement
The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry.[1] Its resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a cornerstone for developing therapeutics with diverse pharmacological activities.[2][3] While its applications are broad, its role in oncology is particularly prominent, with numerous derivatives demonstrating significant cytotoxic effects against various cancer types.[4][5]
This guide provides a comparative analysis of key benzimidazole analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to validate their cytotoxic potential. The objective is to equip researchers and drug development professionals with a foundational understanding of how subtle structural modifications can profoundly impact the anticancer efficacy of this versatile heterocyclic compound.
The Mechanistic Versatility of Benzimidazole Anticancer Agents
Benzimidazole derivatives do not rely on a single mode of action. Instead, they exert their cytotoxic effects by disrupting multiple, often redundant, pathways essential for cancer cell proliferation and survival.[4][6] This multi-targeting capability is a significant advantage in overcoming the notorious adaptability and resistance of tumor cells.
Key mechanisms include:
-
Tubulin Polymerization Inhibition: This is one of the most well-established anticancer actions of benzimidazoles.[4] By binding to β-tubulin, compounds like mebendazole and albendazole disrupt the dynamic assembly and disassembly of microtubules.[7] This interference with the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[2][6]
-
Disruption of Nucleic Acid Integrity: Certain analogs function as DNA intercalating agents or topoisomerase inhibitors.[2][4] For example, the benzimidazole-acridine hybrid, compound 8I, has been shown to inhibit Topoisomerase I, preventing the relaxation of supercoiled DNA required for replication and transcription, leading to cell death.[2]
-
Kinase and Signaling Pathway Inhibition: Many benzimidazole derivatives act as potent inhibitors of critical oncogenic signaling pathways. They have been shown to suppress pathways like PI3K/AKT and MAPK, which are central to regulating cell growth and survival.[4] Some analogs also directly inhibit cyclin-dependent kinases (CDKs), further contributing to cell cycle arrest.[4][8]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds actively promote programmed cell death. This can be achieved through the intrinsic pathway, involving the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of cleaved caspase-3 and cytochrome C.[2]
-
Epigenetic Modulation: A newer area of investigation involves the role of benzimidazole derivatives as epigenetic modulators, particularly as inhibitors of histone deacetylases (HDACs). By inhibiting HDACs, these compounds can alter chromatin structure, making DNA more accessible to DNA-damaging agents and reactivating tumor suppressor genes.
Below is a diagram illustrating the primary mechanisms through which benzimidazole analogs exert their anticancer effects.
Caption: Major Anticancer Mechanisms of Benzimidazole Analogs.
Comparative Cytotoxicity Profile of Benzimidazole Analogs
The cytotoxic potency of benzimidazole derivatives, typically quantified by the half-maximal inhibitory concentration (IC₅₀), varies significantly based on their structural modifications. The table below compares several representative analogs, including repurposed anthelmintics and novel synthetic derivatives, against various cancer cell lines.
| Compound Class/Name | Key Structural Features | Primary Mechanism(s) of Action | Representative Cancer Cell Lines | Reported IC₅₀ |
| Repurposed Anthelmintics | ||||
| Mebendazole (MBZ) | Methyl carbamate at C2 | Tubulin polymerization inhibitor, cell cycle arrest at G2/M.[6][7] | Diffuse Midline Glioma (DMG), Breast (MCF-7), Colon (HCT-116).[4][6] | 0.1 - 0.9 µM (DMG)[6] |
| Albendazole (ABZ) | Propylthio at C2, methyl carbamate at C5 | Antimitotic, induces p53-dependent apoptosis.[2] | Leukemia, Breast, Ovarian, Liver.[2] | Varies by cell line |
| Novel Synthetic Derivatives | ||||
| Compound 5l | Imidazo[1,5-a]pyridine-benzimidazole hybrid with a methoxy phenyl group.[2] | Binds to the colchicine site of tubulin.[2] | NCI-60 Human Cancer Cell Panel.[2] | 0.43 - 7.73 µM[2] |
| Compound 8I | Benzimidazole-acridine hybrid.[2] | Topoisomerase I inhibitor, induces intrinsic apoptosis.[2] | Leukemia (K562), Hepatocellular Carcinoma (HepG-2).[2] | 2.68 µM (K562), 8.11 µM (HepG-2)[2] |
| Compound 10 | Benzimidazole-1,3,4-oxadiazole hybrid with a 2-hydroxy group.[9] | EGFR kinase inhibitor, induces apoptosis.[9] | Breast (MDA-MB-231), Ovarian (SKOV3).[9] | 1.18 µM (MDA-MB-231), 3.31 µM (SKOV3)[9] |
| Compound 13 | Benzimidazole-1,3,4-oxadiazole hybrid with a 4-fluoro group.[9] | EGFR kinase inhibitor, induces significant apoptosis.[9] | Breast (MDA-MB-231), Ovarian (SKOV3).[9] | 2.90 µM (MDA-MB-231), 5.30 µM (SKOV3)[9] |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions and should be used for relative comparison.
Key Experimental Protocols for Cytotoxicity Assessment
A rigorous and standardized experimental approach is crucial for accurately comparing the cytotoxic potential of different analogs. The following protocols represent core methodologies in the field.
Experimental Workflow Overview
The general workflow for assessing cytotoxicity involves cell culture, compound treatment, and subsequent viability or mechanistic analysis.
Caption: Standardized Workflow for In Vitro Cytotoxicity Screening.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle distribution.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the benzimidazole analog at its IC₅₀ concentration (and other relevant concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect fluorescence data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M).
Conclusion and Future Directions
The benzimidazole scaffold is a remarkably versatile and potent core for the development of novel anticancer agents.[4] Its strength lies in its ability to be chemically modified to target a wide range of critical cellular processes, from microtubule dynamics to oncogenic signaling and epigenetic regulation.[4][6] The comparative data clearly show that while repurposed drugs like mebendazole offer immediate clinical potential, targeted synthesis of novel hybrids can yield compounds with significantly enhanced and specific cytotoxicity.[2][9]
Future research should focus on optimizing the pharmacokinetic properties of these potent analogs, particularly their solubility and bioavailability, which have historically been limiting factors.[4] Furthermore, developing derivatives with greater selectivity for cancer cells over normal cells will be critical to minimizing off-target toxicity. The continued exploration of structure-activity relationships, guided by robust in vitro screening and mechanistic studies, will undoubtedly lead to the discovery of next-generation benzimidazole-based chemotherapeutics.
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A Researcher's Guide to Establishing In Vivo Efficacy for (4-methyl-1H-benzimidazol-2-yl)methanol Derivatives
This guide provides a strategic framework for researchers and drug development professionals aiming to translate promising in vitro findings of (4-methyl-1H-benzimidazol-2-yl)methanol derivatives into robust in vivo efficacy studies. While direct, comparative in vivo data for this specific subclass of benzimidazoles is emerging, this document synthesizes the broad therapeutic potential of the benzimidazole scaffold and outlines the critical experimental pathways to validate novel derivatives in preclinical animal models.
Introduction: The Therapeutic Promise of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diversity of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. The specific functionalization of the benzimidazole core, such as the (4-methyl...-2-yl)methanol substitution, offers a nuanced approach to modulate bioactivity and fine-tune therapeutic potential.
Numerous studies have demonstrated the potent in vitro activity of benzimidazole derivatives. For instance, various analogs have shown significant activity against cancer cell lines like MCF-7 (breast), HCT-116 (colon), and A549 (lung), sometimes exhibiting lower IC50 values than standard drugs like 5-Fluorouracil.[1][2] Similarly, in the realm of mycology, benzimidazole compounds have displayed excellent antifungal activity against a variety of Candida and Aspergillus species, with Minimum Inhibitory Concentration (MIC) values often comparable or superior to established agents like fluconazole.[3][4]
The critical next step for any promising derivative is the transition from cell culture plates to complex living systems. This guide details the standard, validated animal models essential for this evaluation: the murine systemic candidiasis model for antifungal assessment and the human tumor xenograft model for anticancer efficacy.
Comparative In Vivo Efficacy Analysis: A Framework
To objectively assess a novel this compound derivative (termed 'Test Compound'), its performance must be benchmarked against a vehicle control and a current standard-of-care drug. The following tables illustrate how data from antifungal and anticancer studies should be structured for clear comparison.
Antifungal Efficacy Data
This table presents hypothetical but realistic data for a systemic candidiasis model. The key efficacy endpoint is the reduction in fungal burden in a target organ, typically the kidneys, measured in Colony-Forming Units (CFU) per gram of tissue.[5][6]
| Compound | Dose (mg/kg) | Route | Mean Kidney Fungal Burden (log10 CFU/g) ± SD | % Reduction vs. Vehicle | Survival Rate (%) | Reference |
| Vehicle (Saline) | N/A | i.p. | 6.8 ± 0.5 | 0% | 0% | [5] |
| Test Compound | 20 | i.p. | 4.2 ± 0.6 | 99.75% | 80% | Hypothetical |
| Fluconazole | 20 | p.o. | 4.5 ± 0.7 | 99.50% | 70% | [5] |
Anticancer Efficacy Data
This table summarizes representative data from a human tumor xenograft study. The primary metrics are Tumor Growth Inhibition (TGI) and change in tumor volume, which are calculated based on regular caliper measurements.[7]
| Compound | Dose (mg/kg) | Route | Final Tumor Volume (mm³) ± SD | % TGI | Body Weight Change (%) | Reference |
| Vehicle (PBS + 5% DMSO) | N/A | i.v. | 1540 ± 210 | 0% | -2% | [7] |
| Test Compound | 30 | i.v. | 580 ± 150 | 62% | -5% | Hypothetical |
| Doxorubicin | 5 | i.v. | 490 ± 130 | 68% | -15% | [2] |
Key Experimental Protocols
The trustworthiness of in vivo data hinges on meticulous and validated experimental design. The following sections provide detailed, step-by-step protocols for the two primary models used to assess antifungal and anticancer efficacy.
Protocol 1: Murine Model of Systemic Candidiasis
This model is the gold standard for evaluating the efficacy of antifungal agents against disseminated infections, which often target the kidneys.[6][8]
Experimental Workflow Diagram
Caption: Workflow for Murine Systemic Candidiasis Efficacy Study.
Methodology:
-
Inoculum Preparation:
-
Streak a Candida albicans strain (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) and incubate at 30°C for 24-48 hours.[5]
-
Inoculate a single colony into a suitable broth (e.g., YPD) and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile saline, and resuspend.
-
Determine cell concentration using a hemocytometer and adjust to the final desired concentration (e.g., 1 x 10⁶ cells/mL) in sterile saline.[5]
-
-
Infection and Treatment:
-
Use immunocompetent mice (e.g., BALB/c, 6-8 weeks old).
-
Inject each mouse with 100 µL of the prepared C. albicans suspension (delivering 1 x 10⁵ cells) via the lateral tail vein. This route ensures systemic dissemination.[5][6]
-
After 24 hours, randomize the infected mice into treatment groups (e.g., n=8-10 per group): Vehicle control, Test Compound, and Positive Control (e.g., Fluconazole).
-
Administer the compounds daily for a predetermined duration (e.g., 4 to 7 days) via the appropriate route (oral gavage, intraperitoneal injection).[5]
-
Monitor mice daily for clinical signs of illness and record body weight.
-
-
Assessment of Fungal Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the kidneys, as they are the primary target organ in this model.[8]
-
Weigh the kidneys, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto SDA plates and incubate at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) and calculate the CFU per gram of kidney tissue to determine the fungal burden.[5]
-
Protocol 2: Human Tumor Xenograft Model
This model is fundamental for assessing a compound's direct anticancer activity on human tumors grown in an immunodeficient mouse host.[7]
Experimental Workflow Diagram
Caption: Workflow for Human Tumor Xenograft Efficacy Study.
Methodology:
-
Cell and Animal Preparation:
-
Culture human cancer cells (e.g., HCT-116) under standard conditions until they are 70-80% confluent.[7]
-
Harvest the cells, wash with PBS, and perform a cell count using a hemocytometer with trypan blue to ensure viability.
-
Resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel®, to a final concentration for injection (e.g., 3.0 x 10⁶ cells per 100-200 µL).[7][9] Matrigel helps improve tumor take and growth rates.
-
Use immunodeficient mice (e.g., NOD-SCID or Nude mice, 4-6 weeks old) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation and Growth:
-
Treatment and Monitoring:
-
Measure tumor diameters with digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length/2.[7]
-
Once tumors reach the target size, randomize mice into treatment cohorts (e.g., n=8-10 per group).
-
Begin treatment with the test compound, vehicle, and a positive control (e.g., Doxorubicin). Dosing can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) depending on the compound's properties.
-
Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity, respectively.
-
-
Efficacy Assessment:
-
Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a fixed duration.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel antifungal and anticancer agents. While in vitro data provides the initial impetus, rigorous and well-designed in vivo studies are indispensable for validating therapeutic potential. By employing standardized models such as murine systemic candidiasis and human tumor xenografts, researchers can generate the critical efficacy and safety data needed to advance these compounds through the drug development pipeline. Future work should focus on optimizing pharmacokinetic properties to enhance in vivo exposure and exploring combination therapies to potentiate efficacy and overcome potential resistance mechanisms.
References
- LLC cells tumor xenograft model. (n.d.). Protocols.io.
- Xenograft Tumor Model Protocol. (2005). Cold Spring Harbor Laboratory.
- Lionakis, M. S. (2021). A Mouse Model of Candidiasis. Methods in Molecular Biology.
- Navarro-García, F. (n.d.). Animal Models for Candidiasis. Current Protocols in Microbiology.
- A Mouse Model of Candidiasis. (n.d.). Springer Nature Experiments.
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory.
- Badali, H., et al. (2014). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Journal of Medical Mycology.
- Tan, T., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters.
- Eldehna, W. M., et al. (2024). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances.
- Al_Ebaisat, H. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry.
- Antifungal activity of four benzimidazole compounds. (n.d.). ResearchGate.
- Cushing, T. D., et al. (2015). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry.
- Poddar, S., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports.
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- Synthesis and Anticancer Potential of New Benzimidazole Theranostic. (2024). ChemistryOpen.
- Husain, A., et al. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024). RSC Medicinal Chemistry.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences.
- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
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A Comparative Computational Docking Analysis of (4-methyl-1H-benzimidazol-2-yl)methanol Against Key Therapeutic Targets
A Senior Application Scientist's Guide to In Silico Target Exploration
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates binding capabilities to a wide array of biological targets. This guide provides an in-depth comparative analysis of the computational docking of a specific benzimidazole derivative, (4-methyl-1H-benzimidazol-2-yl)methanol, against three critical classes of therapeutic targets: Epidermal Growth Factor Receptor (EGFR), a key oncogene; DNA Gyrase, an essential bacterial enzyme; and Topoisomerase II, a vital enzyme in DNA replication and a target for cancer chemotherapy.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to offer a rationale-driven narrative, grounding experimental choices in established scientific principles. By comparing the docking performance of this compound with well-established inhibitors—Gefitinib for EGFR, Ciprofloxacin for DNA Gyrase, and Etoposide for Topoisomerase II—we aim to provide a predictive framework for its potential therapeutic applications.
The Rationale for Target Selection: A Trifecta of Therapeutic Potential
The choice of EGFR, DNA Gyrase, and Topoisomerase II as targets for this computational study is deliberate and rooted in the known biological activities of the broader benzimidazole class.
-
Epidermal Growth Factor Receptor (EGFR): Benzimidazoles share structural similarities with the quinazoline core of many established EGFR tyrosine kinase inhibitors[1]. Given that EGFR mutations and overexpression are hallmarks of various cancers, exploring the interaction of novel benzimidazoles with this receptor is a logical step in anticancer drug discovery[2].
-
DNA Gyrase: The urgent need for new antibacterial agents has driven the exploration of novel scaffolds that can inhibit essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a well-validated target for antibiotics like the fluoroquinolones[3]. The benzimidazole core offers a potential alternative pharmacophore for gyrase inhibition.
-
Topoisomerase II: As a key enzyme in managing DNA topology during replication and transcription in eukaryotes, Topoisomerase II is a prime target for anticancer drugs. The ability of certain molecules to stabilize the Topoisomerase II-DNA cleavage complex leads to cancer cell death. Given the structural and electronic properties of benzimidazoles, their potential to interact with the ATP-binding site or the DNA-protein interface of Topoisomerase II warrants investigation[4][5].
Methodology: A Validated Computational Docking Workflow
To ensure the scientific rigor of this comparative study, a validated computational docking workflow was designed. This multi-step process, from ligand and protein preparation to the final analysis of docking results, is detailed below. The causality behind each step is explained to provide a clear understanding of the experimental design.
Ligand and Protein Preparation: Laying the Foundation for Accurate Simulation
The accuracy of a docking study is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligands and the protein targets is paramount.
Ligand Preparation:
The three-dimensional structures of this compound and the competitor molecules (Gefitinib, Ciprofloxacin, and Etoposide) were generated from their canonical SMILES strings obtained from the PubChem database. The SMILES strings are as follows:
-
This compound: CC1=CC2=C(C=C1)N=C(N2)CO
-
Gefitinib: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
-
Ciprofloxacin: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
-
Etoposide: C[C@@H]1OC[C@@H]2O[C@H]3[C@H]4COC(=O)[C@@H]4OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
These structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain their lowest energy conformations. This step is crucial as it ensures that the ligand structures used for docking are energetically favorable.
Protein Preparation:
High-resolution crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The selection of PDB entries was based on resolution quality and the presence of a co-crystallized ligand, which is invaluable for validating the docking protocol.
-
EGFR Kinase Domain: PDB ID: 4WKQ (Resolution: 1.85 Å), in complex with Gefitinib.
-
Staphylococcus aureus DNA Gyrase: PDB ID: 2XCT (Resolution: 3.35 Å), in complex with Ciprofloxacin.
-
Human Topoisomerase II beta: PDB ID: 3QX3 (Resolution: 2.16 Å), in complex with Etoposide.
The protein structures were prepared by removing water molecules and any co-crystallized small molecules not relevant to the binding site of interest. Hydrogen atoms were added, and the protein structures were energy minimized to relieve any steric clashes.
Computational Docking Protocol: Simulating the Molecular Handshake
Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program. The search space for docking was defined by a grid box encompassing the known binding site of the co-crystallized ligand for each respective protein target.
Protocol Validation:
A critical step to ensure the trustworthiness of the docking protocol is re-docking the co-crystallized ligand back into its binding site. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.
Comparative Docking:
Following successful validation, this compound and the respective competitor molecules were docked into the prepared protein targets. The docking results were analyzed based on the predicted binding affinity (in kcal/mol) and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the binding pocket.
Visualizing the Workflow: A Graphviz Representation
To provide a clear overview of the computational pipeline employed in this study, the following workflow diagram was generated using Graphviz.
Caption: Computational Docking Workflow.
Comparative Docking Results: A Quantitative Analysis
The docking simulations yielded predicted binding affinities for this compound and the established inhibitors against the three protein targets. These results are summarized in the table below for a clear, quantitative comparison.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| EGFR Kinase Domain | This compound | -7.2 | Met793, Leu718, Val726 |
| Gefitinib (Reference) | -9.8 | Met793, Leu718, Cys797 | |
| DNA Gyrase | This compound | -6.5 | Ser84, Asp88, Ile91 |
| Ciprofloxacin (Reference) | -8.1 | Ser84, Asp88, Arg122 | |
| Topoisomerase II | This compound | -6.9 | Asp559, Gln778, Asn520 |
| Etoposide (Reference) | -8.9 | Asp559, Tyr804, Arg503 |
Discussion and Future Perspectives
The computational docking results provide valuable preliminary insights into the potential biological activity of this compound.
Against the EGFR kinase domain , this compound shows a respectable predicted binding affinity, though lower than the established inhibitor Gefitinib. The predicted interactions with key residues in the ATP-binding pocket, such as Met793, suggest that the benzimidazole scaffold can indeed occupy this site. Further optimization of the substituents on the benzimidazole ring could potentially enhance this binding affinity.
In the case of DNA Gyrase , the predicted binding affinity is moderate. The interactions with residues in the quinolone-binding pocket indicate a potential for antibacterial activity, though likely less potent than Ciprofloxacin. This suggests that while the benzimidazole core can fit within the active site, modifications would be necessary to achieve a level of activity comparable to fluoroquinolones.
For Topoisomerase II , the docking results are encouraging, with a predicted binding affinity that suggests potential as an anticancer agent. The interactions with key residues in the ATP-binding site indicate a plausible mechanism of action.
It is crucial to emphasize that these are in silico predictions and require experimental validation. The next logical steps would involve the synthesis of this compound and its evaluation in relevant biochemical and cellular assays to confirm its activity against these targets. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the ligand-protein interactions and the stability of the complexes over time.
This comparative computational guide serves as a foundational roadmap for the further investigation of this compound as a potential therapeutic agent. The insights gained from this study can guide the rational design of more potent and selective derivatives, ultimately accelerating the drug discovery process.
Detailed Experimental Protocols
Ligand Preparation for Docking
-
Obtain Canonical SMILES: Retrieve the canonical SMILES string for each ligand from the PubChem database ([Link]).
-
Generate 3D Coordinates: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the SMILES string into a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Save the optimized structure in a PDBQT file format for use with AutoDock Vina.
Protein Preparation for Docking
-
Download PDB File: Download the desired protein crystal structure from the Protein Data Bank ([Link]).
-
Prepare the Protein:
-
Load the PDB file into a molecular visualization and preparation tool (e.g., AutoDockTools, PyMOL, Chimera).
-
Remove all water molecules and any heteroatoms (including the co-crystallized ligand) that are not part of the protein.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Identify the binding site of the protein, typically by referring to the location of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow for sufficient sampling of ligand conformations.
-
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities. Analyze the top-ranked pose to visualize the interactions with the protein using a molecular visualization tool.
References
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- El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of novel benzimidazole derivatives as potential EGFR inhibitors. Bioorganic Chemistry, 94, 103429.
- Harika, M. S., Kumar, T. R., & Reddy, L. S. S. (2017). Docking studies of benzimidazole derivatives using HEX 8.0. International Journal of Pharmaceutical Sciences and Research, 8(4), 1677-1688.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- RCSB Protein Data Bank. (n.d.). PDB ID: 2XCT.
- RCSB Protein Data Bank. (n.d.). PDB ID: 3QX3.
- RCSB Protein Data Bank. (n.d.). PDB ID: 4WKQ.
- Saha, S., et al. (2021). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar.
- Sharma, D., et al. (2020). Benzimidazole: A promising scaffold for anticancer agents. European Journal of Medicinal Chemistry, 188, 112021.
- Taha, M., et al. (2022). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 15(1), 103487.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Vargiu, A. V., & Nikaido, H. (2012). Multidrug resistance in bacteria: an urgent need for new antibiotics. Future microbiology, 7(11), 1231-1234.
- Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2764, Ciprofloxacin.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 36462, Etoposide.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 123631, Gefitinib.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 173690228, (4-Methylbenzimidazol-1-yl)methanol.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2007). Antimicrobial Agents and Chemotherapy, 51(10), 3688–3698. [Link]
- Drwal, M. N., Marinello, J., Manzo, S. G., Wakelin, L. P. G., Capranico, G., & Griffith, R. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. PLOS ONE, 9(12), e114904. [Link]
- Wu, C.-C., Li, T.-K., Farh, L., Lin, L.-Y., Lin, T.-S., Yu, Y.-J., Yen, T.-J., Chiang, C.-W., & Chan, N.-L. (2011). Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide. Science, 333(6041), 459–462. [Link]
- Yun, C.-H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K.-K., Meyerson, M., & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070–2075. [Link]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to Benzimidazole Synthesis: Conventional Heating vs. Microwave Irradiation
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and antihypertensive agents.[1][2][3] The efficiency of its synthesis is therefore a critical parameter in drug discovery and development. This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted synthesis for the preparation of benzimidazole derivatives, supported by experimental data and protocols.
The Foundation: Conventional Synthesis
Traditional methods for synthesizing benzimidazoles have been well-established for decades. The most common approaches are variations of the Phillips or Weidenhagen reactions, which typically involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][3][4]
Mechanism and Conditions: The reaction proceeds via a two-step process: initial formation of a Schiff base or amide intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. To drive this dehydration, conventional methods rely on prolonged heating under reflux, often for several hours or even days.[5] These reactions are frequently conducted in the presence of strong acids like polyphosphoric acid (PPA) or hydrochloric acid, which act as both catalyst and dehydrating agent.[6][7]
Inherent Limitations: While reliable, conventional heating suffers from several drawbacks:
-
Inefficient Heat Transfer: The process relies on conduction and convection, where the reaction vessel is heated externally. This can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture, potentially causing decomposition of sensitive reagents and side product formation.[8][9]
-
Extended Reaction Times: The need for slow, gradual heating and long reflux periods makes the process time-consuming, with typical reactions lasting from 2 to 15 hours.[5][10]
-
High Energy Consumption: Maintaining high temperatures for extended periods is energy-intensive.
-
Often Lower Yields: Due to thermal degradation and the formation of impurities, the final product yields can be moderate.
The Modern Alternative: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that aligns with the principles of green chemistry, revolutionizing the synthesis of heterocyclic compounds like benzimidazoles.[1][11]
The Principle of Microwave Heating: Unlike conventional methods, microwave irradiation heats the reaction mixture directly and volumetrically.[12] Microwaves are a form of electromagnetic energy that interacts with polar molecules (like many organic solvents and reagents) or ions in the mixture.[8] This interaction forces the molecules to rapidly rotate and align with the oscillating electric field, generating heat through intermolecular friction. This mechanism provides rapid, uniform, and highly efficient energy transfer throughout the reaction medium.[1][12]
Transformative Advantages: Applying this technology to benzimidazole synthesis offers profound benefits:
-
Dramatic Rate Acceleration: Reaction times are drastically reduced, often from many hours to mere minutes.[5][13][14][15]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes thermal decomposition and side reactions, leading to cleaner reaction profiles and significantly higher product yields.[6][13][16] Some studies report yield increases of up to 113%.[5]
-
Energy Efficiency and Sustainability: By heating only the reactants and solvent, microwave synthesis saves considerable time and energy.[13][17] It often enables the use of greener solvents or even solvent-free conditions, reducing environmental impact.[11][14]
General Reaction Mechanism
The core chemical transformation remains the same in both methods, involving the condensation of an o-phenylenediamine with a carbonyl compound, followed by cyclodehydration.
Caption: General reaction scheme for benzimidazole synthesis.
Quantitative Performance: A Side-by-Side Comparison
The advantages of microwave synthesis become most apparent when quantitative data are directly compared.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Typically 2–15 hours.[5][10] | Typically 3–15 minutes.[5][14][18] |
| Product Yield | Moderate to good; often requires extensive purification. | Good to excellent (often >90%); yields can increase by 10-113%.[5][6][15] |
| Energy Efficiency | Low; heats the entire apparatus via slow conduction.[8] | High; directly heats polar reactants and solvents volumetrically.[1][17] |
| Purity/Side Products | Higher potential for side product formation and thermal degradation. | Cleaner reactions with fewer by-products due to uniform and rapid heating.[13][15] |
| Reaction Conditions | Prolonged reflux at high temperatures. | Controlled temperature and pressure in sealed vessels; often solvent-free.[14] |
| Green Chemistry | High energy use; often requires larger solvent volumes. | Reduced energy and solvent use; aligns with green chemistry principles.[1][11] |
Experimental Protocols: A Practical Illustration
To provide a tangible comparison, detailed protocols for the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzoic acid are presented below.
Protocol 1: Conventional Synthesis via Reflux
Objective: To synthesize 2-phenyl-1H-benzimidazole using a traditional acid-catalyzed condensation with conventional heating.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric acid (PPA) (~10 g)
-
10% Sodium hydroxide solution
-
Ethanol/Water mixture for recrystallization
-
Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Place o-phenylenediamine (10 mmol) and benzoic acid (10 mmol) in the 100 mL round-bottom flask.
-
Carefully add approximately 10 g of polyphosphoric acid to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture using the heating mantle to 150-160°C and maintain reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to approximately 80-90°C.
-
Carefully pour the warm mixture into a beaker containing crushed ice (~100 g).
-
Neutralize the solution by slowly adding 10% NaOH solution until the pH is approximately 7-8, which will precipitate the crude product.
-
Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-phenyl-1H-benzimidazole.
Protocol 2: Microwave-Assisted Synthesis
Objective: To synthesize 2-phenyl-1H-benzimidazole rapidly and efficiently using microwave irradiation.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Alumina-methanesulfonic acid (AMA) as catalyst (optional, for solid-phase) or a few drops of HCl.[15][19]
-
10% Sodium hydroxide solution
-
Ethanol/Water mixture for recrystallization
-
10 mL microwave reaction vessel with a magnetic stir bar, scientific microwave reactor
Procedure:
-
Place o-phenylenediamine (10 mmol) and benzoic acid (10 mmol) into the microwave reaction vessel.[19]
-
Add a catalytic amount of an acid catalyst (e.g., two drops of 4M HCl).[15] Alternatively, for a solvent-free approach, mix reactants with a solid support like alumina.
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate at 150°C for 10 minutes with a maximum power of 300W.[20]
-
After irradiation is complete, cool the vessel to room temperature using compressed air.
-
Transfer the reaction mixture to a beaker and add cold water.
-
Neutralize with 10% NaOH solution to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure product.
Comparative Workflow
The difference in laboratory workflow is stark, highlighting the operational efficiency gained with microwave technology.
Caption: Comparison of laboratory workflows.
Conclusion
For the synthesis of benzimidazoles, microwave irradiation presents a demonstrably superior alternative to conventional heating. The technology offers unparalleled advantages in reaction speed, product yield, and purity, while aligning with the modern imperatives of green and sustainable chemistry.[1][13][16][21] While conventional methods laid the groundwork and are still functional for certain applications, microwave-assisted synthesis provides the efficiency and speed required for the rapid screening of compound libraries and process optimization essential in today's drug development landscape. Adopting this technology allows researchers to accelerate discovery, reduce waste, and improve the overall efficiency of producing this vital class of heterocyclic compounds.
References
- Chawla, A. et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
- Algül, Ö. et al. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Letters in Drug Design & Discovery, 6(5), 349-357. [Link]
- Küçükbay, H. (2017). Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. Letters in Organic Chemistry, 14(7), 478-490. [Link]
- Gaikwad, S. D. et al. (2014). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. International Journal of Pharmaceutical Sciences and Research, 5(9), 3918-3923. [Link]
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]
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A Comparative Spectroscopic Guide to the Unambiguous Identification of Benzimidazole Isomers
Abstract
Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The precise substitution pattern on the benzimidazole scaffold is critical to biological activity, making the unambiguous differentiation of isomers a paramount challenge in drug discovery and development. Positional isomers, such as 4-, 7-, and 5(6)-substituted benzimidazoles, often exhibit similar physical properties, yet their spectroscopic signatures hold the key to their distinct identities. This guide provides a comprehensive analysis of how to leverage Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, complemented by Mass Spectrometry (MS), to confidently distinguish between these crucial isomers. We delve into the causality behind the observed spectral differences and provide field-proven experimental protocols to ensure accurate and reproducible characterization.
The Structural Challenge: Understanding Benzimidazole Isomerism
The core of the issue lies in the inherent structure of the benzimidazole ring. When a substituent is introduced onto the benzene portion, several positional isomers are possible. The most common and often challenging to distinguish are the 4-, 7-, and the 5- or 6-substituted isomers.
A critical concept to grasp is prototropic tautomerism . In N-unsubstituted benzimidazoles, the proton on the imidazole nitrogen can rapidly exchange between the two nitrogen atoms (N1 and N3). This dynamic equilibrium renders the 5- and 6-positions chemically equivalent on the NMR timescale in solution.[1][2][3] Therefore, 5-substituted and 6-substituted benzimidazoles are typically indistinguishable and exist as a single entity, hereafter referred to as the 5(6)-isomer.[1][2][3] The primary analytical task is then to differentiate the asymmetric 4- and 7-isomers from each other and from the symmetric 5(6)-isomer.
Caption: Logical relationship between key benzimidazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for the definitive structural elucidation of benzimidazole isomers. The chemical environment of each nucleus is exquisitely sensitive to the electronic effects (induction, resonance) and spatial proximity of the substituent.
¹H NMR: Decoding Proton Environments
The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) provides a rich fingerprint of the substitution pattern. The key is to analyze the chemical shifts (δ) and the spin-spin coupling constants (J) of the protons on the benzene ring.
Causality Behind the Spectra:
-
4-Substituted Isomer: The substituent at C4 exerts a strong influence on the adjacent H5 proton and the peri-positioned H7 proton. An electron-withdrawing group (EWG) like -NO₂ will significantly deshield H5 and H7, shifting them downfield. The protons will typically appear as three distinct signals with characteristic ortho, meta, and para coupling constants.
-
7-Substituted Isomer: Here, the substituent is adjacent to the N1-H group. This proximity can lead to through-space interactions or hydrogen bonding, which can uniquely affect the chemical shift of the H6 proton. The pattern will again consist of three distinct aromatic signals, but their chemical shifts will differ from the 4-isomer.
-
5(6)-Substituted Isomer: Due to the rapid tautomerism, the molecule possesses a C₂ axis of symmetry.[4] This symmetry makes the H4 and H7 protons chemically equivalent, as are the H5 and H6 protons (if H5 is present). This results in a simplified, often symmetric AA'BB' or AB system, which is a hallmark of this isomer.
Table 1: Comparative ¹H NMR Data for Nitrobenzimidazole Isomers (Illustrative)
| Proton | 4-Nitrobenzimidazole (δ, ppm, J, Hz) | 7-Nitrobenzimidazole (δ, ppm, J, Hz) | 5(6)-Nitrobenzimidazole (δ, ppm, J, Hz) |
| H-2 | ~8.40 (s) | ~8.50 (s) | ~8.45 (s) |
| H-4 | --- | ~8.20 (dd, J ≈ 8.1, 1.1) | ~8.60 (d, J ≈ 2.0) |
| H-5 | ~7.85 (dd, J ≈ 8.2, 1.0) | ~7.40 (t, J ≈ 8.1) | ~8.25 (dd, J ≈ 8.8, 2.0) |
| H-6 | ~7.45 (t, J ≈ 8.2) | ~8.25 (dd, J ≈ 8.1, 1.1) | See H-5 (Symmetry) |
| H-7 | ~8.30 (dd, J ≈ 8.2, 1.0) | --- | See H-4 (Symmetry) |
Note: Values are representative and can vary with solvent and concentration.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. Chemical shifts are highly sensitive to substituent effects.[5][6]
Causality Behind the Spectra:
-
The carbon atom directly attached to the substituent (the ipso-carbon) will show the largest chemical shift change.
-
The electronic effects propagate through the ring, causing predictable shielding (upfield shift) or deshielding (downfield shift) of the ortho, meta, and para carbons.
-
In the 5(6)-isomer, the molecular symmetry results in fewer signals in the ¹³C spectrum compared to the 4- and 7-isomers, as C4/C7 and C5/C6 become equivalent pairs.[5]
Expert Insight: For challenging cases, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HMBC experiment can reveal long-range (2-3 bond) couplings between protons and carbons. For instance, observing a correlation from the substituent's protons to a specific carbon on the benzimidazole ring can provide irrefutable proof of the substitution site.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the benzimidazole isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can slow down proton exchange, sometimes allowing for the observation of distinct tautomers.[5][6]
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
(Optional) If isomer differentiation is still ambiguous, acquire 2D spectra such as COSY (to identify coupled protons) and HMBC (to establish long-range H-C connectivities).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure. Count the number of unique signals in the ¹³C spectrum to assess molecular symmetry.
Vibrational Spectroscopy (FTIR): A Rapid Fingerprinting Tool
FTIR spectroscopy probes the vibrational modes of a molecule. While it is generally less definitive than NMR for isomer differentiation, it serves as a rapid and powerful tool for confirming the presence of key functional groups and for fingerprinting analysis.
Causality Behind the Spectra: The key diagnostic region is the "fingerprint region" (below 1500 cm⁻¹), which contains complex vibrations sensitive to the entire molecular structure. The pattern of C-H out-of-plane bending modes between 700-900 cm⁻¹ is particularly useful for determining the substitution pattern on a benzene ring.
-
5(6)-Substituted (para-like): Often shows a strong absorption band in the 800-840 cm⁻¹ range.
-
4- and 7-Substituted (ortho-like): Typically exhibit a characteristic band in the 740-780 cm⁻¹ range.
Additionally, the position of the N-H stretch (around 3000-3400 cm⁻¹) can be subtly influenced by intramolecular hydrogen bonding, which may differ between the 4- and 7-isomers.[7][8]
Table 2: Key FTIR Vibrational Frequencies for Benzimidazole Isomers
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Isomer Analysis |
| N-H Stretch | 3000 - 3400 | Position can be affected by intramolecular H-bonding. |
| C=N Stretch | 1600 - 1650 | Confirms imidazole ring integrity.[8] |
| C=C Aromatic Stretch | 1450 - 1600 | Multiple bands confirm the aromatic system. |
| C-H Out-of-Plane Bend | 700 - 900 | Highly diagnostic of the benzene ring substitution pattern.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid benzimidazole powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Analyze the positions of key bands.
UV-Visible Spectroscopy and Mass Spectrometry
While NMR and FTIR are the primary tools, UV-Vis and MS provide complementary and confirmatory data.
UV-Vis Spectroscopy
This technique measures the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of the conjugated π-electron system.[10][11]
-
Causality: A substituent's position can affect the planarity and conjugation of the benzimidazole system. For example, a bulky group at the 4-position might cause a slight twist relative to the imidazole ring, altering the electronic transitions compared to the 7-isomer. This can result in small but measurable differences in their λ_max values.[12]
Mass Spectrometry (MS)
MS provides the molecular weight, confirming the elemental formula. While isomers have identical molecular weights, their fragmentation patterns under Electron Ionization (EI) can sometimes differ.
-
Causality: The stability of the fragment ions can be influenced by the substituent's position. Interactions between the substituent and the imidazole ring during fragmentation may create unique daughter ions or different relative abundances of common fragments.[13][14][15] However, for many benzimidazole isomers, the fragmentation patterns are very similar, making MS a less reliable tool for primary differentiation compared to NMR.[13]
An Integrated Strategy for Unambiguous Identification
No single technique should be used in isolation. A logical, multi-technique workflow ensures the highest confidence in structural assignment. This self-validating system cross-references data, minimizing the risk of misidentification.
Caption: A validated workflow for isomer identification.
Conclusion
The differentiation of benzimidazole isomers is a critical task that demands a rigorous and systematic analytical approach. While techniques like FTIR and MS provide valuable preliminary data, NMR spectroscopy stands as the unequivocal gold standard for making a definitive and trustworthy structural assignment. By understanding the underlying principles of how a substituent's position influences the spectroscopic output and by following a validated, integrated workflow, researchers can confidently characterize these vital pharmaceutical building blocks. This guide equips drug development professionals with the causal understanding and practical protocols necessary to navigate the complexities of benzimidazole isomer analysis, ensuring the integrity and accuracy of their research.
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assessing the stability of (4-methyl-1H-benzimidazol-2-yl)methanol under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability
(4-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. Understanding how a molecule behaves under various environmental stressors is not merely a regulatory requirement but a fundamental scientific necessity to ensure that the final drug product is both safe and effective.
This guide will elucidate the stability profile of this compound through a forced degradation study, a methodology designed to accelerate the degradation process under conditions more severe than standard storage.[1] These studies are instrumental in identifying potential degradation products and pathways, which in turn informs the development of stable formulations and validated, stability-indicating analytical methods.[1][2][3] The principles for this investigation are based on the International Council for Harmonisation (ICH) guidelines, which provide a framework for stability testing.[2][4][5][6]
For comparative purposes, we will assess its stability alongside (1-methyl-1H-benzimidazol-2-yl)methanol . This comparator was chosen due to its structural similarity, differing only by the position of the methyl group. This subtle structural change can significantly influence the electronic and steric properties of the molecule, providing valuable insights into the structure-stability relationship.
Potential Degradation Pathways: A Mechanistic Overview
Benzimidazole derivatives are susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis.[7]
-
Hydrolytic Degradation: While the benzimidazole core is generally stable to hydrolysis, substituents can be susceptible. For this compound, the primary site of hydrolytic attack is less obvious than in benzimidazoles with ester or amide functionalities.[8][9] However, extreme pH conditions can potentially disrupt the aromatic system or catalyze reactions involving the methanol group.
-
Oxidative Degradation: The methanol group at the 2-position is a primary target for oxidation. Mild oxidation could yield the corresponding aldehyde (4-methyl-1H-benzimidazole-2-carbaldehyde), while more aggressive conditions could lead to the carboxylic acid (4-methyl-1H-benzimidazole-2-carboxylic acid). The electron-rich benzimidazole ring itself can also be susceptible to oxidative cleavage under harsh conditions.
-
Photolytic Degradation: Many benzimidazole compounds exhibit photosensitivity, particularly in solution.[8][9][10] Absorption of UV or visible light can generate excited states that lead to complex degradation pathways, including oxidation and rearrangement, resulting in a variety of photoproducts.[10][11]
The following diagram illustrates the general workflow for assessing these degradation pathways.
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A Comparative Guide to Kinase Inhibition by Benzimidazole Derivatives
<Senior Application Scientist >
Introduction: The Strategic Pursuit of Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] These enzymes catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism of signal transduction.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, driving uncontrolled cell proliferation, survival, and migration.[1]
Within the expansive chemical space of kinase inhibitors, the benzimidazole scaffold holds a privileged position.[3][4][5] This heterocyclic aromatic compound is structurally versatile, allowing for extensive modification to achieve potent and selective inhibition against various kinases.[2][4] Its ability to form key hydrogen bonds with the kinase hinge region, a conserved ATP-binding site, makes it an effective pharmacophore.[4][6] This guide provides a comparative analysis of benzimidazole derivatives targeting key kinases, details the state-of-the-art methodologies for their evaluation, and offers insights into the causality behind experimental design for researchers in drug development.
Comparative Analysis of Benzimidazole Derivatives
The efficacy of a benzimidazole-based inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the human kinome. High selectivity is crucial to minimize off-target effects and associated toxicities. Below, we compare derivatives against two therapeutically significant kinase families.
Aurora Kinases: Guardians of Mitosis
Aurora kinases (A, B, and C) are essential serine/threonine kinases that govern mitotic events.[1] Their overexpression is common in many cancers, making them prime targets for therapeutic intervention.[1] A number of benzimidazole derivatives have been developed as potent Aurora kinase inhibitors.[7][8][9][10][11]
| Compound Class | Target Kinase(s) | Representative IC50 (nM) | Key Structural Features & SAR Insights |
| 2-Aminobenzimidazoles | Aurora A, B | 1 - 20 | The 2-amino group serves as a bioisostere for the biaryl urea moiety found in other inhibitors, improving aqueous solubility while maintaining high potency.[9] Substitutions on the phenyl ring attached to the core can be modulated to fine-tune selectivity. |
| Pyrimidine-Benzimidazoles | Aurora A, B | 5 - 50 | The pyrimidine ring often engages in additional hydrogen bonding within the ATP pocket. The 'NH' of the benzimidazole is critical for activity, as N-methylation significantly reduces potency.[8] |
| Schiff Base Complexes | Aurora A | ~100 - 500 | Metal complexes of benzimidazole-Schiff bases have shown activity, though often with lower potency. The specific metal and ligand structure significantly influence inhibitory potential.[10] |
Structure-Activity Relationship (SAR) Causality: For Aurora kinases, the core benzimidazole typically acts as a hinge-binder. The substituents at the C2, C5, and C6 positions are critical for establishing selectivity and potency.[12] For instance, bulky aromatic groups at the C2 position can extend into a hydrophobic pocket, improving binding affinity, while polar groups at the C5 position can enhance solubility and interactions with solvent-exposed residues.[8][13]
Receptor Tyrosine Kinases (RTKs): Gatekeepers of Growth Signaling
RTKs like VEGFR, PDGFR, and FGFR are pivotal in angiogenesis, cell growth, and differentiation.[14][15] Their aberrant activation is a key driver in both cancer and fibrotic diseases. Multi-targeted RTK inhibitors are often desirable to overcome resistance pathways.[4][6]
Case Study: Nintedanib
Nintedanib is an FDA-approved multi-targeted benzimidazole derivative (technically an indolinone derivative with a similar pharmacophore concept) that potently inhibits VEGFR, PDGFR, and FGFR.[15][16][17]
| Kinase Target | Nintedanib IC50 (nM) |
| VEGFR 1-3 | 13 - 34 |
| PDGFR α, β | 59 - 65 |
| FGFR 1-3 | 37 - 108 |
Data compiled from preclinical kinase assays.[15]
Mechanistic Insight: Nintedanib functions as an ATP-competitive inhibitor, binding to the intracellular kinase domain of these receptors.[15][16] This blocks receptor autophosphorylation and downstream signaling cascades, ultimately inhibiting the proliferation and migration of fibroblasts and endothelial cells.[15][16] Its multi-target profile is key to its efficacy in complex diseases like idiopathic pulmonary fibrosis (IPF), where multiple growth factor pathways are implicated.[14][18]
Methodologies for Evaluating Kinase Inhibition
Objective comparison requires robust and standardized assays. Here, we detail two essential workflows for characterizing benzimidazole-based kinase inhibitors.
Workflow 1: In Vitro Potency and Selectivity Profiling
This workflow determines the direct inhibitory effect of a compound on purified kinase enzymes.
Caption: Workflow for IC50 determination using the ADP-Glo™ luminescent assay.
Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[19][20][21][22]
-
Compound Preparation: Prepare a serial dilution of the benzimidazole inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction Setup:
-
In a multi-well assay plate, add 2.5 µL of kinase solution (e.g., Aurora A) in reaction buffer.
-
Add 1 µL of the serially diluted inhibitor.
-
Add 1.5 µL of a substrate/ATP mix.
-
Causality Check : It is critical to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors and allows for a fair comparison between different compounds.[23]
-
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Generation (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[19][20] Incubate for 40 minutes at room temperature.[21]
-
Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[19][20] Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Workflow 2: Cell-Based Target Engagement and Downstream Effects
An inhibitor's activity in a test tube must translate to a cellular context. This workflow assesses if the compound can enter cells, bind its target, and inhibit the relevant signaling pathway.
Experimental Protocol: Western Blot Analysis of Target Phosphorylation
This method measures the phosphorylation state of a kinase's downstream substrate, providing a direct readout of the inhibitor's cellular efficacy.[24][25][26]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 for Aurora Kinase B inhibition) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the benzimidazole inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality Check : The inclusion of phosphatase inhibitors is non-negotiable. It prevents the dephosphorylation of proteins after cell lysis, preserving the phosphorylation state that existed at the moment of collection.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity. To confirm the effect is not due to protein degradation, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Context: Aurora B Kinase in Mitosis
Understanding the biological context is paramount. A benzimidazole inhibitor targeting Aurora B disrupts a critical signaling cascade required for proper chromosome segregation.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of (4-methyl-1H-benzimidazol-2-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4-methyl-1H-benzimidazol-2-yl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams containing this compound are managed with the utmost care.
Hazard Characterization and Immediate Safety Protocols
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. All handling of this compound and its associated waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Hand Protection: Chemical-resistant nitrile gloves are essential.
-
Body Protection: A fully buttoned laboratory coat must be worn.[2]
Inferred Hazard Profile
Based on similar chemical structures, the following hazard classifications should be assumed as a precautionary measure.
| Hazard Class | GHS Code (Assumed) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
This table is for guidance only and is based on analogous compounds. Refer to the specific SDS for definitive hazard information.
Waste Segregation and Container Management
Proper segregation is the cornerstone of safe chemical waste disposal.[3] Never mix incompatible waste streams, as this can lead to violent reactions or the generation of toxic fumes.[4]
Establishing a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[4] This designated area is for the short-term storage of hazardous waste containers before they are collected by EHS or a licensed disposal contractor.
Key SAA Requirements:
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5]
-
The area must be inspected weekly for leaks and container integrity.[4]
-
Containers must be removed from the SAA within three days of becoming full.[4]
Waste Container Selection and Labeling
-
Select a Compatible Container: Collect all waste containing this compound in a dedicated, leak-proof container with a secure, tight-fitting screw cap.[6][7] The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Label Immediately: The container must be clearly labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
A clear description of the waste's composition (e.g., "Solid," "Methanol Solution," "Contaminated Pipette Tips").
-
An indication of the primary hazards (e.g., "Toxic," "Irritant").
-
-
Keep Containers Closed: Waste containers must remain closed at all times except when waste is being added.[8] This is a common regulatory violation and a significant safety risk.[8]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's EHS department or a licensed hazardous waste contractor.[1] Under no circumstances should this chemical or its rinsate be disposed of down the drain or in the regular trash. [1][9]
Disposal of Unused or Expired Solid Compound
-
Collection: Carefully transfer the solid waste into the designated hazardous waste container within a chemical fume hood.
-
Decontamination: Decontaminate the spatula and any other equipment used for the transfer. The solvent used for rinsing (e.g., methanol or acetone) must be collected as hazardous waste.
-
Storage: Securely cap the waste container and place it in your designated SAA.
Disposal of Contaminated Labware and Debris
-
Segregation: Collect all contaminated disposable materials, such as pipette tips, weighing paper, and gloves, in the same dedicated hazardous waste container as the solid waste.
-
Non-disposable Glassware:
-
Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., methanol, acetone).
-
Crucially, this first rinsate must be collected as hazardous waste. [2]
-
After the initial rinse, the glassware can typically be washed according to standard laboratory procedures. Consult your local EHS for specific guidelines on subsequent rinses.
-
Disposal of Empty Stock Containers
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent.[7]
-
Rinsate Collection: The rinsate from all three rinses must be collected and managed as hazardous waste.[7]
-
Final Disposal: After triple-rinsing, deface the original label and puncture the container to prevent reuse.[1] The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS.[7]
Spill and Emergency Procedures
All personnel handling hazardous waste must be trained on emergency procedures.[10]
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Notify: Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Control (If Safe): If the spill is small and you are trained to handle it, prevent its spread using absorbent pads or spill pillows.
-
Cleanup: Wear appropriate PPE. Collect all contaminated absorbent materials and debris and place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste generated from work with this compound.
Caption: Waste Disposal Decision Workflow for this compound.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Polyguard. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Vanderbilt University Medical Center. (2023). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE.
- Hazardous Waste Experts. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-methyl-1H-benzimidazol-2-yl)methanol
This guide provides essential safety and logistical information for the handling of (4-methyl-1H-benzimidazol-2-yl)methanol. As specific safety data for this compound is not extensively published, the recommendations herein are synthesized from the known hazard profiles of structurally similar benzimidazole derivatives and general principles of laboratory safety. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be built upon the chemical's structure. This compound is a benzimidazole derivative. Compounds in this class are known to present risks of skin and eye irritation.[1] The presence of the methanol group also warrants caution. While covalently bonded and not free methanol, it's prudent to consider the toxicological profile of related structures. Therefore, a conservative approach to handling is essential.
The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Type | Anticipated Risk | Rationale |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Benzimidazole derivatives are often presumed to be harmful if ingested.[1] |
| Skin Irritation | Category 2 (Causes skin irritation) | A common characteristic of benzimidazole compounds.[1] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Direct contact with the powder or solutions can cause significant eye irritation.[1] |
| Respiratory Irritation | Potential for irritation | Inhalation of the powder form should be avoided, as is standard practice for fine chemicals. |
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is the final and most direct barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Justification |
| Eye and Face Protection | Chemical safety goggles compliant with ANZI Z87 standards. A face shield should be worn over goggles during splash-risk procedures.[2] | Protects eyes from airborne particles and splashes of solutions. The face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Double-gloving with disposable nitrile gloves (minimum 4 mil thickness). For prolonged contact or immersion, butyl rubber gloves are recommended.[2][3] | Prevents direct skin contact and absorption. Double-gloving provides an additional layer of safety against tears and permeation. Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately upon known contact.[4] |
| Body Protection | A laboratory coat is the minimum requirement. For procedures involving larger quantities or a high risk of splashing, a polyethylene-coated disposable gown is required.[2] | Protects skin from contamination and prevents the transfer of the chemical outside the laboratory. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood.[2] | Prevents the inhalation of fine powder, which may cause respiratory irritation. All handling of the solid should ideally be performed within a fume hood to minimize airborne particles. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. | Protects feet from spills and falling objects. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow for handling the compound.
Operational and Disposal Plans
Safe handling and disposal are as critical as wearing the correct PPE. These procedures are designed to minimize exposure and environmental contamination.
Safe Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Ventilation : All handling of the solid form of this compound should be conducted in a certified chemical fume hood to control exposure to airborne dust.[1]
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Spill Management : In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before cleaning. Absorb liquid spills with an inert material. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[6]
Chemical Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Collect all waste, including unused product and contaminated materials (e.g., gloves, pipette tips, weighing paper), in a dedicated, clearly labeled hazardous waste container.[1]
-
Container Labeling : The container must be made of a compatible material, have a secure lid, and be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols.[1]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[1][3]
-
Decontamination : Triple-rinse empty containers that held the chemical with a suitable solvent (e.g., ethanol or acetone). Collect the first rinsate as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[1]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[7]
Disposal Workflow Diagram
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
